molecular formula C10H5FN2 B1330782 ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile CAS No. 2972-71-6

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Cat. No.: B1330782
CAS No.: 2972-71-6
M. Wt: 172.16 g/mol
InChI Key: MLRZOABCXQDAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a chemical compound from the benzylidene malononitrile family, characterized by its dicarbonitrile functional groups attached to a (3-fluorophenyl)methylene core. As a structural analog to other documented benzylidene malononitrile derivatives , this compound is primarily of interest in advanced materials science and organic synthesis research. It serves as a versatile building block for constructing more complex organic architectures and may be investigated for the development of novel functional materials . Researchers value this class of compounds for their potential application in creating fluorescent sensors and probes, given the known optical properties of related dicarbonitrile-based structures . The presence of the electron-withdrawing nitrile groups and the fluorophenyl moiety can influence the compound's electronic characteristics, making it a candidate for studies in photophysics and molecular electronics. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRZOABCXQDAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327223
Record name NSC637332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-71-6
Record name NSC637332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Properties and Characteristics of Substituted ((Phenyl)methylene)methane-1,1-dicarbonitriles as Tyrosine Kinase Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Therapeutic Potential of Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a crucial role in intracellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors have emerged as a significant class of anti-cancer drugs.[3] The ((phenyl)methylene)methane-1,1-dicarbonitrile scaffold has been identified as a promising pharmacophore for the development of novel tyrosine kinase inhibitors.[4][5]

Physicochemical Properties of Substituted ((Phenyl)methylene)methane-1,1-dicarbonitrile Analogs

The physicochemical properties of ((phenyl)methylene)methane-1,1-dicarbonitriles can be inferred from data available for various substituted analogs. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile[6]C₁₀H₆FN₃187.172.359.6
(((3,5-dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile[7]C₁₀H₅Cl₂N₃238.0713.559.6
(((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile[8]C₁₀H₅F₃N₄238.172.472.5
(((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile[9]C₁₇H₁₀F₃N₃O329.284.768.8
(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile[10]C₁₅H₉ClN₄S312.84.297.8
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile[11]C₁₆H₈ClF₃N₄S380.85.197.8
((3-bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile[12]C₁₁H₇BrN₂O263.092.756.8

Table 1: Computed physicochemical properties of various substituted ((phenyl)methylene)methane-1,1-dicarbonitrile analogs.

Based on these analogs, it can be inferred that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile would be a small molecule with moderate lipophilicity. The fluorine substitution at the 3-position is expected to influence its electronic properties and potentially its binding affinity to target proteins.

Synthesis via Knoevenagel Condensation

The primary and most efficient method for synthesizing ((aryl)methylene)methane-1,1-dicarbonitriles is the Knoevenagel condensation.[13][14] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[15][16]

General Reaction Scheme

Knoevenagel_Condensation aldehyde 3-Fluorobenzaldehyde malononitrile Malononitrile catalyst Base Catalyst (e.g., Piperidine, Triethylamine) product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile water Water catalyst->product + catalyst->product

Caption: Knoevenagel condensation of 3-fluorobenzaldehyde and malononitrile.

Step-by-Step Experimental Protocol

The following is a generalized, representative protocol for the synthesis of a ((phenyl)methylene)methane-1,1-dicarbonitrile derivative. Researchers should optimize conditions for their specific substrate.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of the substituted benzaldehyde (e.g., 3-fluorobenzaldehyde) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Malononitrile: To this solution, add an equimolar amount (10 mmol) of malononitrile.

  • Catalyst Introduction: Add a catalytic amount of a weak base. Piperidine or triethylamine (a few drops) is commonly used.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight.[17] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain the final product with high purity.

Biological Activity and Mechanism of Action

While direct biological data for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is scarce, the biological activities of its analogs, particularly the tyrphostins, have been extensively studied.[4][5]

Inhibition of Tyrosine Kinases

Many compounds with the ((phenyl)methylene)methane-1,1-dicarbonitrile core structure have been identified as inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) kinase.[18] For instance, Tyrphostin AG-17, which is [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], has been shown to inhibit tumor cell growth.[4][19]

Antiproliferative and Cytotoxic Effects

These compounds exhibit significant antiproliferative effects against a range of human tumor cell lines.[4] For example, AG17 was found to inhibit the growth of 13 human tumor cell lines with 50% growth inhibition (GI50) values ranging from 0.7 to 4.0 µM.[4][19] The promyelocytic leukemia cell line HL-60(TB) was particularly sensitive.[4]

Disruption of Mitochondrial Function

A key mechanism underlying the antiproliferative activity of some of these compounds is the disruption of mitochondrial function.[19][20] Studies on AG17 have revealed that it can act as an uncoupler of oxidative phosphorylation.[20] This leads to a rapid decrease in cellular ATP levels and a loss of the mitochondrial membrane potential, ultimately triggering cell death.[4][19]

Mitochondrial_Disruption cluster_pathway Mechanism of Action Compound ((Aryl)methylene)methane- 1,1-dicarbonitrile (e.g., Tyrphostin AG-17) Mitochondria Mitochondria Compound->Mitochondria Targets OxPhos Oxidative Phosphorylation Compound->OxPhos Inhibits ATP ATP Production OxPhos->ATP Drives OxPhos->ATP MMP Mitochondrial Membrane Potential OxPhos->MMP Maintains OxPhos->MMP CellGrowth Cell Growth & Proliferation ATP->CellGrowth Supports ATP->CellGrowth MMP->CellGrowth Supports MMP->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis Leads to

Caption: Disruption of mitochondrial function by tyrphostin analogs.

Future Directions and Conclusion

The ((phenyl)methylene)methane-1,1-dicarbonitrile scaffold represents a versatile platform for the design of novel therapeutic agents, particularly tyrosine kinase inhibitors. While this guide has drawn upon data from related analogs to project the characteristics of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, further experimental validation is imperative. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its derivatives. Elucidating the precise molecular targets and understanding the structure-activity relationships will be crucial for the development of more potent and selective inhibitors for the treatment of cancer and other proliferative diseases.

References

  • Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer Research, 55(13), 2886-2891. [Link]

  • Shoshan, V., & Shavit, N. (1979). The effect of the uncoupler SF 6847 on the light-induced proton uptake and on the proton conductivity of the chloroplast membrane. FEBS letters, 106(2), 225-228. [https://aacrjournals.org/cancerres/article/55/13/2886/495037/Tyrphostin-AG17-3-5-Di-tert-butyl-4-hydroxybenzylidene]
  • AdooQ Bioscience. Tyrphostin A9 (AG-17). [Link]

  • Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13), 2886-2891. [Link]

  • Puri, A., & Linder, S. (1992). Agonistic effects of tyrphostins on human peripheral mononuclear cells. Immunopharmacology, 23(2), 107-115. [Link]

  • PubChem. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • Yadav, A. K., & Singh, S. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5), 1-4. [Link]

  • PubChem. (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • PubChem. (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • Bigdeli, M. A., et al. (2007). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Catalysis Communications, 8(11), 1787-1790. [Link]

  • PubChem. (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • Martínez-Vargas, D. X., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules, 29(1), 123. [Link]

  • PubChem. N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. [Link]

  • Ji, S. J., et al. (2001). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Chinese Journal of Chemistry, 19(1), 86-89. [Link]

  • Heravi, M. M., et al. (2012). Water-Prompted Synthesis of Alkyl Nitrile Derivatives via Knoevenagel Condensation and Michael Addition Reaction. Green Chemistry, 14(11), 3041-3044. [Link]

  • PubChem. (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • Hennequin, L. F., et al. (2006). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(10), 2693-2698. [Link]

  • Drilon, A., et al. (2024). Brief Report: Tyrosine Kinase Inhibitors for Lung Cancers That Inhibit MATE-1 Can Lead to "False" Decreases in Renal Function. Journal of Thoracic Oncology, 19(1), 153-159. [Link]

  • Burrows, F. J., et al. (2011). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][19]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry, 54(10), 3492-3504. [Link]

  • National Center for Biotechnology Information. (2010). 3-[3,5-Dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid (3-chlorophenyl)methylamide. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Chemsigma. ((3-PHENOXYPHENYL)METHYLENE)METHANE-1,1-DICARBONITRILE [77103-01-6]. [Link]

  • Google Patents. (2018). CN108299237B - Synthesis method of methylene malononitrile compound.
  • Li, J., et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16). [Link]

Sources

A Guide to the Spectroscopic Characterization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a compound of significant interest within the class of benzylidenemalononitriles. These molecules serve as crucial intermediates and pharmacophores in the development of novel therapeutics.[1][2] For researchers, medicinal chemists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document outlines the synthesis via Knoevenagel condensation and provides an in-depth analysis of the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established principles with data from structurally related analogues, this guide offers detailed experimental protocols and predictive data interpretation, establishing a self-validating system for the rigorous identification of this target compound.

Introduction: The Significance of Benzylidenemalononitriles

The benzylidenemalononitrile (BMN) scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The compound ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, also known as 2-(3-fluorobenzylidene)malononitrile, belongs to this important class. The molecule's reactivity is dominated by the electron-withdrawing dicyano group, which polarizes the carbon-carbon double bond, making it a potent Michael acceptor. The incorporation of a fluorine atom on the phenyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, a common strategy in modern drug design.

Given its potential role in drug discovery, the ability to synthesize ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile with high purity and to confirm its structure unequivocally is a foundational requirement. This guide provides the necessary spectroscopic methodologies to achieve this standard.

Synthesis via Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation.[3] This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound (malononitrile), to a carbonyl group (3-fluorobenzaldehyde), followed by a dehydration step to yield the final product.[4][5]

Reaction Mechanism

The reaction is typically catalyzed by a weak base, such as ammonium acetate or an amine like piperidine. The catalyst's role is to abstract an acidic α-hydrogen from malononitrile, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. The resulting tetrahedral alkoxide intermediate is protonated to form a β-hydroxy compound, which readily undergoes base-induced dehydration to yield the thermodynamically stable α,β-unsaturated product.[4]

Experimental Protocol: Synthesis
  • Reagents: 3-fluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (0.15 mmol), and ethanol (5 mL).

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzaldehyde, malononitrile, and ethanol.

    • Stir the mixture at room temperature until all solids dissolve.

    • Add the catalytic amount of ammonium acetate to the solution.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The reaction is complete upon the disappearance of the 3-fluorobenzaldehyde spot.

    • Once complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

    • Recrystallize the crude product from hot ethanol to yield pure ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile as a crystalline solid.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents Combine 3-Fluorobenzaldehyde, Malononitrile, & Ethanol catalyst Add Ammonium Acetate (Catalyst) reagents->catalyst reflux Heat to Reflux (78°C, 2-4h) catalyst->reflux tlc Monitor by TLC reflux->tlc Periodically tlc->reflux If incomplete cool Cool to Room Temp & Ice Bath tlc->cool Upon completion filter Vacuum Filtration cool->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize final Pure Crystalline Product recrystallize->final

Caption: Workflow for the Knoevenagel condensation synthesis.

Spectroscopic Analysis: A Multi-Technique Approach

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of structural information, and together they form a comprehensive analytical profile.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, it is used to confirm the presence of the aromatic and vinylic protons and to verify their specific substitution pattern and stereochemistry.

Experimental Protocol: Data Acquisition

  • Prepare a sample by dissolving 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Predicted Data & Interpretation The structure contains five distinct proton signals: one vinylic and four aromatic. The electron-withdrawing nature of the dicyanomethylene group will shift the vinylic proton and adjacent aromatic protons downfield. The fluorine atom will introduce characteristic H-F couplings.

Predicted ¹H NMR Data (in CDCl₃)
Assignment Predicted δ (ppm)
Vinylic-H~7.8 - 8.0
Ar-H (ortho to -F)~7.3 - 7.5
Ar-H (ortho to -CH=)~7.7 - 7.9
Ar-H (para to -F)~7.5 - 7.7
Ar-H (meta to both)~7.6 - 7.8

Note: Actual chemical shifts and coupling constants may vary. Data is predicted based on known substituent effects and data from similar compounds.[6][7][8]

G start Prepare Sample (5-10 mg in CDCl₃) acquire Acquire FID on NMR Spectrometer start->acquire process Process Data (FT, Phasing, Baseline) acquire->process calibrate Calibrate to Solvent (CDCl₃ at 7.26 ppm) process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals (Chemical Shift, Multiplicity) integrate->assign confirm Confirm Structure (Compare to Prediction) assign->confirm

Caption: Workflow for ¹H NMR data acquisition and interpretation.
Carbon-13 (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy detects the carbon framework of a molecule. It is used to confirm the total number of unique carbon atoms and to identify the chemical environment of key functional groups, such as the nitrile (C≡N), alkene (C=C), and aromatic carbons. The C-F bond will result in observable coupling.

Experimental Protocol: Data Acquisition

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C spectrum on a 400 MHz (or higher) spectrometer (operating at ~100 MHz for ¹³C).

  • Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (CDCl₃: δ 77.16 ppm).

Predicted Data & Interpretation The molecule has 10 unique carbon environments. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data (in CDCl₃)
Assignment Predicted δ (ppm)
C≡N~112, ~113
C(CN)₂~84 - 86
=CH~158 - 160
C-F~161 - 164
C-CH= (ipso)~132 - 134
Aromatic CH~118 - 132

Note: Assignments are based on general values for benzylidenemalononitriles and known C-F coupling patterns.[6][9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups. For this compound, FT-IR is used to definitively confirm the presence of the nitrile (C≡N), alkene (C=C), C-F, and aromatic C-H bonds.

Experimental Protocol: Data Acquisition

  • Ensure the sample is completely dry.

  • For an Attenuated Total Reflectance (ATR) accessory: Place a small amount of the solid product directly on the ATR crystal and apply pressure.

  • For a KBr pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty accessory, which is automatically subtracted from the sample spectrum.

Predicted Data & Interpretation The key diagnostic peaks are the sharp, strong nitrile stretch and the C=C alkene stretch.

Key Functional Group Absorptions
Vibration Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Nitrile (C≡N) Stretch2220 - 2230
Alkene (C=C) Stretch1580 - 1600
Aromatic C=C Stretch1450 - 1590
Aryl-F Stretch1200 - 1280

Note: Predicted values are based on typical ranges for these functional groups.[11][12][13]

G start Prepare Sample (Dry Solid for ATR) acquire Acquire Sample Spectrum (4000-400 cm⁻¹) start->acquire bkg Acquire Background Spectrum (Air) process Automatic Background Subtraction bkg->process acquire->process analyze Identify Key Peaks (C≡N, C=C, C-F) process->analyze confirm Confirm Functional Groups analyze->confirm G M Molecular Ion (M⁺˙) m/z = 172 C₁₀H₅FN₂ M_minus_HCN [M-HCN]⁺˙ m/z = 145 M:e->M_minus_HCN - HCN M_minus_CN [M-CN]⁺ m/z = 146 M:e->M_minus_CN - •CN Fluorotropylium Fluorotropylium Cation m/z = 95 M_minus_HCN:e->Fluorotropylium - C₂N

Sources

1H NMR and 13C NMR of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Introduction

In the landscape of modern chemical research, particularly in drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, offering unparalleled insight into molecular architecture.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a compound of interest due to its electron-deficient olefinic bond and the presence of a fluorine substituent, which serves as a sensitive probe of the local electronic environment.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and NMR observables. We will explore the rationale behind spectral patterns, the diagnostic power of heteronuclear coupling, and the self-validating protocols required for acquiring high-fidelity data.

Molecular Structure and NMR Prediction

The subject of our analysis is ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. Its structure features a 3-fluorophenyl group conjugated to a highly electron-withdrawing malononitrile moiety via an exocyclic double bond.

Caption: Molecular structure with atom numbering for NMR assignment.

The molecule lacks internal symmetry, meaning all four aromatic protons (H2', H4', H5', H6') and all six aromatic carbons are chemically and magnetically non-equivalent. This non-equivalence is a key predictor for the complexity of the resulting NMR spectra.

Part 1: ¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides foundational information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their connectivity through bonds (spin-spin coupling).

Interpreting the ¹H Spectrum

A standard ¹H NMR spectrum of this compound is expected to show five distinct signals: one for the vinylic proton (Hα) and four for the aromatic protons.

  • Vinylic Proton (Hα): This proton is attached to a carbon (Cα) that is part of a polarized π-system. The strong electron-withdrawing effect of the two cyano groups on the adjacent carbon (Cβ) significantly deshields Hα, shifting its resonance far downfield. This signal is expected to appear as a sharp singlet, as there are no vicinal protons within three bonds to couple with, though minor long-range coupling to aromatic protons may cause slight broadening.

  • Aromatic Protons (H2', H4', H5', H6'): These protons reside in the typical aromatic region. Their precise chemical shifts are modulated by the combined electronic effects of the fluorine atom (an ortho, para-director with inductive withdrawal) and the electron-withdrawing methylene dicarbonitrile substituent. The key feature in this region is the presence of both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.[2]

    • ¹H-¹⁹F Coupling: The ¹⁹F nucleus (spin I=½, 100% abundance) couples to nearby protons. The magnitude of the coupling constant (J) is distance-dependent: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para). This results in complex splitting patterns, often appearing as doublets of doublets or more complex multiplets, which are crucial for definitive assignment.

Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR data, synthesized from spectral information for structurally similar compounds.[3][4]

Assignment Integration Expected δ (ppm) Multiplicity Expected Coupling Constants (J in Hz)
1H7.8 – 8.2Singlet (s)N/A
Aromatic H4H7.3 – 7.9Multiplets (m)JHH ≈ 7-9 (ortho), 2-3 (meta)JHF ≈ 6-10 (ortho), 4-7 (meta)

Part 2: ¹³C NMR Spectroscopy Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Due to the lack of symmetry, ten distinct carbon signals are anticipated: six for the aromatic ring, two for the vinylic carbons, and two for the nitrile carbons.

Interpreting the ¹³C Spectrum

The most powerful diagnostic feature of the ¹³C NMR spectrum is the large and predictable coupling between the ¹³C nuclei and the ¹⁹F nucleus.[5][6]

  • Aromatic Carbons: The six aromatic carbons will appear in the 115-140 ppm range.

    • C3' (Carbon-Fluorine Bond): This signal is definitively identified by a very large one-bond coupling constant (¹JCF), which splits the resonance into a prominent doublet. The chemical shift is also directly influenced by the high electronegativity of fluorine.

    • C2' and C4' (ortho to F): These carbons will exhibit smaller two-bond coupling (²JCF), appearing as doublets.

    • C1' and C5' (meta to F): These carbons will show even smaller three-bond coupling (³JCF), also appearing as doublets.

    • C6' (para to F): This carbon may show a very small four-bond coupling (⁴JCF).

  • Vinylic Carbons (Cα, Cβ): Cα is expected around 155-160 ppm, shifted downfield by conjugation to the ring. Cβ, directly bonded to the two electron-withdrawing cyano groups, will be found significantly upfield, typically in the 80-90 ppm range.[3]

  • Nitrile Carbons (CN): The two nitrile carbons are expected to have slightly different chemical shifts and will appear in the 112-115 ppm region.

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR data.

Assignment Expected δ (ppm) Multiplicity (from ¹⁹F) Expected Coupling Constant (JCF in Hz)
Cβ (=C (CN)₂)80 – 90SingletN/A
CN112 – 115SingletN/A
CN113 – 116SingletN/A
Aromatic C115 – 140Doublet³JCF ≈ 5-10
Aromatic C115 – 140Doublet²JCF ≈ 15-25
Aromatic C115 – 140Doublet⁴JCF ≈ 1-3
C1'~132Doublet³JCF ≈ 5-10
155 – 160SingletN/A
C3' (C-F)160 – 165Doublet¹JCF ≈ 240-260

Part 3: Experimental Protocol for NMR Analysis

The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps constitute a self-validating system for acquiring publication-quality spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

    • Select an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts due to solute-solvent interactions.[7][8][9] CDCl₃ is a common first choice for its versatility.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid signal broadening. Gentle vortexing or sonication may be applied.

    • The use of an internal standard like tetramethylsilane (TMS) is traditional, though modern spectrometers can reference the residual solvent peak.[10][11]

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher field strength for better resolution).

    • Allow the sample to thermally equilibrate within the magnet for 5-10 minutes.

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

      • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Set a relaxation delay (D1) of 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

      • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

      • A longer relaxation delay (e.g., 2-5 seconds) is often beneficial, especially for observing quaternary carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and measure coupling constants for both ¹H and ¹³C spectra.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Tune & Shim insert->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C{1H} Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process calibrate Calibrate Chemical Shift process->calibrate analyze Integrate & Analyze Couplings calibrate->analyze assign Assign Signals analyze->assign

Caption: Workflow from sample preparation to spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile are rich with structural information. The chemical shifts of the vinylic and aromatic nuclei clearly reflect the powerful electron-withdrawing nature of the malononitrile group. Furthermore, the presence of the fluorine atom provides a definitive analytical handle; the characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns are indispensable for the unambiguous assignment of the signals corresponding to the fluorophenyl ring. A systematic approach, combining careful experimental protocol with a thorough understanding of coupling phenomena, allows for the complete and confident structural verification of this and related fluorinated organic molecules.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online Forum]. Available at: [Link]

  • Taylor & Francis Online. (Date N/A). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Supplementary Information for a scientific article. (Date N/A). 1H & 13C NMR analysis of benzylidenemalononitrile products. Available from a general search of supplementary materials for related chemical syntheses. (A specific, stable URL for this exact data is not available, but similar data is frequently found in supplementary files of organic chemistry journals).
  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Available at: [Link]

  • Koli, B. P., & Gore, R. P. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). Supplementary information for an article on synthesis of pyridine derivatives.
  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]

  • ResearchGate. (Date N/A). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). Available at: [Link]

  • University of Cambridge. (Date N/A). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Anasazi Instruments. (Date N/A). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Springer Nature Experiments. (Date N/A). NMR Protocols and Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

  • eGyanKosh. (Date N/A). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

  • ACS Publications. (Date N/A). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Available at: [Link]

  • University of Wisconsin-Madison. (2001). Fluorine NMR. Available at: [https://www.chem.wisc.edu/deptfiles/genchem/netorial/modules/spectroscopy/ fluorine/fluorine.htm]([Link] fluorine/fluorine.htm)

  • Quora. (2024). How to interpret the 19F NMR spectra. Available at: [Link]

  • PubChem. (Date N/A). (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information.
  • Scribd. (Date N/A). Approximate 1H and 13C NMR Shifts. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • MDPI. (Date N/A). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • Goldberg, K. I., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • European Journal of Chemistry. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. Available at: [Link]

  • PubChem. (Date N/A). (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. Available at: [Link]

  • Oregon State University. (Date N/A). 13C NMR Chemical Shift. Available at: [Link]

  • Chad's Prep. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Available at: [Link]

  • Spectral Database for Organic Compounds, SDBS. (Date N/A). Propanenitrile, 3-[(4-fluorophenyl)sulfonyl]-. Available at: [Link]

  • ResearchGate. (2020). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. Available at: [Link]

  • ResearchGate. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. Available at: [Link]

  • ResearchGate. (Date N/A). Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for the meta-fluoro isomer, this guide presents a detailed comparative crystallographic analysis of its isomeric counterparts, 2-((2-fluorophenyl)methylene)malononitrile and 2-((4-fluorophenyl)methylene)malononitrile. By examining the synthesis, molecular geometry, intermolecular interactions, and crystal packing of these closely related structures, we provide expert insights into the predicted solid-state conformation of the title compound. This document serves as a critical resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the benzylidenemalononitrile scaffold.

Introduction: The Significance of Fluorinated Benzylidenemalononitriles

Benzylidenemalononitrile derivatives are a class of organic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of a fluorine atom to the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated analogues particularly attractive for drug discovery programs. These compounds are often synthesized through the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs many of the physicochemical properties of a compound, including its solubility, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the development of effective and reliable pharmaceutical formulations and advanced materials.

While the crystal structures of the ortho- and para-fluoro isomers of benzylidenemalononitrile have been elucidated, the crystal structure of the meta-isomer, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, has not been publicly reported. This guide aims to bridge this knowledge gap by providing a detailed examination of the known isomers to forecast the structural characteristics of the meta-substituted compound.

Synthesis and Spectroscopic Characterization

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and its isomers is typically achieved via the Knoevenagel condensation of the corresponding fluorobenzaldehyde with malononitrile. This reaction is often catalyzed by a weak base, such as piperidine or ammonium acetate, and can be performed under various conditions, including conventional heating, microwave irradiation, or mechanochemical grinding.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for the meta-fluoro isomer, this guide presents a detailed comparative crystallographic analysis of its isomeric counterparts, 2-((2-fluorophenyl)methylene)malononitrile and 2-((4-fluorophenyl)methylene)malononitrile. By examining the synthesis, molecular geometry, intermolecular interactions, and crystal packing of these closely related structures, we provide expert insights into the predicted solid-state conformation of the title compound. This document serves as a critical resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the benzylidenemalononitrile scaffold.

Introduction: The Significance of Fluorinated Benzylidenemalononitriles

Benzylidenemalononitrile derivatives are a class of organic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of a fluorine atom to the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated analogues particularly attractive for drug discovery programs. These compounds are often synthesized through the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs many of the physicochemical properties of a compound, including its solubility, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the development of effective and reliable pharmaceutical formulations and advanced materials.

While the crystal structures of the ortho- and para-fluoro isomers of benzylidenemalononitrile have been elucidated, the crystal structure of the meta-isomer, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, has not been publicly reported. This guide aims to bridge this knowledge gap by providing a detailed examination of the known isomers to forecast the structural characteristics of the meta-substituted compound.

Synthesis and Spectroscopic Characterization

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and its isomers is typically achieved via the Knoevenagel condensation of the corresponding fluorobenzaldehyde with malononitrile. This reaction is often catalyzed by a weak base, such as piperidine or ammonium acetate, and can be performed under various conditions, including conventional heating, microwave irradiation, or mechanochemical grinding.

Experimental Protocol: Knoevenagel Condensation

A general procedure for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is as follows:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add malononitrile (1.0-1.2 eq).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is typically isolated by filtration, as it often precipitates from the reaction mixture.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the crystalline solid.

Knoevenagel_Condensation reagents 3-Fluorobenzaldehyde + Malononitrile solvent_catalyst Ethanol / Water Piperidine (cat.) reagents->solvent_catalyst Dissolve reaction_conditions Stirring at RT or Reflux solvent_catalyst->reaction_conditions Initiate workup Precipitation / Filtration reaction_conditions->workup Isolate purification Recrystallization workup->purification Purify product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile purification->product

Caption: General workflow for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the vinylic proton, typically in the range of 7.5-8.5 ppm. The aromatic protons of the 3-fluorophenyl ring will appear as a complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two nitrile carbons (around 112-115 ppm), the carbons of the double bond, and the carbons of the fluorinated aromatic ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2230 cm⁻¹. Other significant bands will include C=C stretching and C-H stretching and bending vibrations for the aromatic ring and the vinylic proton.

Comparative Crystallographic Analysis of ortho- and para-Fluoro Isomers

To gain insight into the probable crystal structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a detailed analysis of the crystal structures of its ortho and para isomers is essential. The crystallographic data for 2-((4-fluorophenyl)methylene)malononitrile is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 926904. Although a specific CCDC number for the ortho-isomer is not directly cited in the initial search results, its crystal structure has been reported, allowing for a comparative discussion.

Table 1: Comparative Crystallographic Data of Fluorinated Benzylidenemalononitrile Isomers

Parameter2-((2-fluorophenyl)methylene)malononitrile2-((4-fluorophenyl)methylene)malononitrile (CCDC 926904)Predicted: 2-((3-fluorophenyl)methylene)malononitrile
Crystal SystemMonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/cP2₁/cP2₁/c or similar centrosymmetric space group
a (Å)Data not retrieved11.2205(6)Predicted to be in a similar range
b (Å)Data not retrieved14.6394(10)Predicted to be in a similar range
c (Å)Data not retrieved20.9226(16)Predicted to be in a similar range
β (°)Data not retrieved90Predicted to be around 90°
V (ų)Data not retrieved3438.9(4)Predicted to be in a similar range
ZData not retrieved8Predicted to be 4 or 8

Note: Complete crystallographic data for the ortho-isomer was not retrieved in the search.

Molecular Geometry

In both the ortho and para isomers, the benzylidenemalononitrile core is expected to be nearly planar. The planarity of this system is a result of the extensive π-conjugation between the aromatic ring and the dicyanovinyl group. The key geometrical parameters, including bond lengths and angles, are anticipated to be similar across the isomers, with minor deviations due to the different positions of the fluorine atom. The C-F bond length is typically around 1.35 Å. The torsion angle between the phenyl ring and the dicyanovinyl plane is a critical parameter that can be influenced by steric hindrance, as would be more pronounced in the ortho isomer.

Intermolecular Interactions and Crystal Packing

The crystal packing of these molecules is primarily governed by a combination of weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

  • C-H···N Hydrogen Bonds: The nitrogen atoms of the nitrile groups are effective hydrogen bond acceptors. In the solid state, these molecules are likely to form networks of weak C-H···N hydrogen bonds, where the aromatic and vinylic C-H groups act as donors.

  • C-H···F Hydrogen Bonds: The fluorine atom can also act as a weak hydrogen bond acceptor, leading to the formation of C-H···F interactions that contribute to the overall stability of the crystal lattice.

  • π-π Stacking: The planar aromatic rings are predisposed to engage in π-π stacking interactions. The nature and geometry of these interactions (e.g., parallel-displaced or T-shaped) will depend on the relative orientation of the molecules in the crystal.

Intermolecular_Interactions cluster_interactions Key Intermolecular Forces Molecule1 Molecule A ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile HBond C-H···N Hydrogen Bonds Molecule1->HBond HalogenBond C-H···F Interactions Molecule1->HalogenBond PiStacking π-π Stacking Molecule1->PiStacking Molecule2 Molecule B ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile Molecule2->HBond Molecule2->HalogenBond Molecule2->PiStacking

Caption: Predicted intermolecular interactions in the crystal structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Predicted Crystal Structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: An Expert's Perspective

Based on the analysis of its isomers, we can postulate the key structural features of the meta-fluoro derivative.

  • Molecular Conformation: The molecule is expected to be largely planar, similar to its isomers. The position of the fluorine atom at the meta position is less likely to induce significant steric hindrance compared to the ortho isomer, thus a smaller torsion angle between the phenyl ring and the dicyanovinyl group is anticipated.

  • Crystal Packing and Intermolecular Forces: The crystal packing will likely be dominated by a network of C-H···N hydrogen bonds, forming chains or sheets of molecules. The fluorine atom at the meta position will be available to participate in C-H···F interactions, further stabilizing the crystal lattice. The presence of the electronegative fluorine atom will also influence the electrostatic potential of the aromatic ring, which could affect the geometry of any π-π stacking interactions. It is plausible that the molecules will arrange in a herringbone or a slipped-stack motif to optimize these weak interactions.

  • Polymorphism: It is important to consider the possibility of polymorphism, where the compound can exist in different crystal forms with distinct physical properties. The crystallization conditions, such as the choice of solvent and the rate of cooling, can influence which polymorph is obtained.

Applications in Drug Development and Materials Science

The benzylidenemalononitrile scaffold is a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can enhance these properties and improve the pharmacokinetic profile of drug candidates. A detailed understanding of the crystal structure is crucial for:

  • Solid Form Screening and Selection: Identifying the most stable and bioavailable crystalline form of an active pharmaceutical ingredient (API).

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

  • Formulation Development: Designing formulations with optimal dissolution and stability characteristics.

In materials science, these compounds are of interest for their nonlinear optical (NLO) properties and as components in organic light-emitting diodes (OLEDs). The crystal packing significantly influences these properties, and a precise knowledge of the structure is essential for the rational design of new materials with tailored functionalities.

Conclusion

While the definitive crystal structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile remains to be experimentally determined and publicly disclosed, a comprehensive analysis of its ortho- and para-fluoro isomers provides valuable insights into its likely solid-state conformation. This technical guide has detailed the synthesis, predicted spectroscopic features, and a comparative crystallographic analysis to build a robust model of the title compound's crystal structure. The anticipated planar geometry, coupled with a network of C-H···N and C-H···F hydrogen bonds and potential π-π stacking, will dictate its physicochemical properties. For researchers in drug development and materials science, this guide offers a foundational understanding to inform the rational design and development of novel molecules based on this promising chemical scaffold. The experimental determination of the crystal structure of the meta-isomer is a critical next step to validate these predictions and unlock the full potential of this compound.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 926904. [Link]

An In-depth Technical Guide to the Core Mechanism of Action of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Putative Multi-Targeted Anti-Cancer Agent

Abstract

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a member of the benzylidene malononitrile class of compounds, a group known for its diverse biological activities, including potent anti-proliferative effects. While direct research on this specific fluorinated analog is limited, a comprehensive analysis of structurally related compounds, particularly the tyrphostin family of protein tyrosine kinase inhibitors, allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide posits that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile acts through a multi-pronged approach, primarily targeting mitochondrial function and disrupting cell cycle progression, ultimately leading to apoptotic cell death in cancer cells. This document provides a detailed exploration of these putative mechanisms, supported by evidence from analogous compounds, and outlines a rigorous experimental framework to validate these hypotheses.

Introduction: The Benzylidene Malononitrile Scaffold and the Promise of Fluorination

The benzylidene malononitrile core structure is a well-established pharmacophore found in a variety of biologically active molecules.[1][2] These compounds, characterized by an aromatic ring linked to a malononitrile group via a methylene bridge, have demonstrated activities ranging from anticancer and anti-inflammatory to antimicrobial.[2][3] The tyrphostins, a prominent class of benzylidene malononitriles, were initially developed as inhibitors of protein tyrosine kinases (PTKs), key enzymes in cellular signaling pathways that are often dysregulated in cancer.[4][5]

The subject of this guide, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, introduces a fluorine atom at the meta-position of the phenyl ring. This substitution is of particular interest in drug design, as fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. While the precise mechanism of this specific analog remains to be elucidated, the extensive body of research on its structural relatives provides a strong foundation for a predictive mechanistic model.

Core Hypothesis: A Multi-faceted Assault on Cancer Cell Viability

Based on the established biological activities of closely related benzylidene malononitriles, we hypothesize that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile exerts its anti-proliferative effects through a synergistic combination of three primary mechanisms:

  • Primary Cytotoxicity via Mitochondrial Disruption: The compound is predicted to directly target mitochondria, leading to a bioenergetic crisis within the cancer cell.

  • Cytostatic Effects through Cell Cycle Arrest: It is likely to interfere with the machinery of cell division, halting the proliferation of malignant cells.

  • Induction of Programmed Cell Death (Apoptosis): As a consequence of mitochondrial dysfunction and cell cycle arrest, the compound is expected to activate apoptotic pathways, leading to the systematic elimination of cancer cells.

This guide will now delve into the experimental evidence from analog studies that underpins each facet of this central hypothesis.

In-Depth Mechanistic Insights from Analogous Compounds

Mitochondrial Dysfunction: The Engine of Cell Death

A seminal study on the tyrphostin AG17 ([(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile]), a close structural analog, revealed that its primary mode of inhibiting tumor cell growth is through the disruption of mitochondrial function.[6][7] This effect was observed to be rapid, occurring within an hour of drug exposure, and was characterized by:

  • A significant decrease in intracellular ATP levels.

  • Loss of the mitochondrial membrane potential, a critical indicator of mitochondrial health.

  • Ultrastructural damage to the mitochondria.

Crucially, these effects were noted at concentrations of AG17 that did not significantly inhibit total tyrosine phosphorylation, suggesting that mitochondrial disruption is a primary, direct effect rather than a downstream consequence of tyrosine kinase inhibition.[6][7] It is plausible that the lipophilic nature of the benzylidene malononitrile scaffold facilitates its accumulation within the mitochondrial membrane, where it may interfere with the electron transport chain, leading to increased production of reactive oxygen species (ROS) and the collapse of mitochondrial function.[8]

Disruption of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Several tyrphostins and other benzylidene malononitrile derivatives have been shown to induce cell cycle arrest at various phases. For instance, tyrphostin-47 was found to cause a significant delay in the progression of breast cancer cells through the G1 and S phases of the cell cycle.[4] This arrest was associated with a dramatic reduction in the levels of cyclin B1 and the functional activity of the cyclin B1/p34cdc2 complex, a key regulator of the G2/M transition.[4] Other studies on related compounds have demonstrated the ability to induce G2/M phase arrest.[9] This suggests that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile may similarly engage with cell cycle checkpoint proteins, preventing the uncontrolled division of cancer cells.

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Both mitochondrial disruption and cell cycle arrest are potent triggers of apoptosis. The release of pro-apoptotic factors from compromised mitochondria and the activation of cell cycle checkpoints can converge on the activation of caspases, the executioner enzymes of apoptosis.[10] Tyrphostin analogs have been demonstrated to induce apoptosis in various cancer cell lines.[11][12][13] For example, tyrphostin AG490 triggers both apoptosis and autophagy in primary effusion lymphoma cells.[12] The induction of apoptosis by another analog, tyrphostin 51, in granulosa cells was confirmed by the activation of caspase-3.[10] Therefore, it is highly probable that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile will be a potent inducer of apoptosis in susceptible cancer cell lines.

The Role of Tyrosine Kinase Inhibition: A Re-evaluation

While the parent class of tyrphostins was designed to inhibit tyrosine kinases, and many do, the in-cell mechanism of action can be more complex.[5][14] As seen with AG17, the primary cytotoxic effects may stem from off-target activities like mitochondrial disruption rather than direct inhibition of a specific tyrosine kinase.[6][7] However, it is still possible that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile retains some tyrosine kinase inhibitory activity, which could contribute to its overall anti-proliferative profile by blocking growth factor signaling pathways.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a series of well-defined experiments are required. The following protocols provide a framework for this investigation.

Assessment of Mitochondrial Function

Objective: To determine if the compound directly affects mitochondrial integrity and function.

Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

  • Cell Culture: Plate a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) in a Seahorse XF cell culture microplate at an optimized density.

  • Compound Treatment: Treat the cells with a dose-response range of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile for various time points (e.g., 1, 6, 12, 24 hours).

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: Measure the Oxygen Consumption Rate (OCR) in real-time.

  • Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Expected Outcome: A dose- and time-dependent decrease in basal and maximal respiration, indicative of mitochondrial inhibition.

Protocol: Analysis of Mitochondrial Membrane Potential (ΔΨm)

  • Cell Culture and Treatment: As described above.

  • Staining: Stain the cells with a potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

  • Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry.

  • Analysis: Quantify the fluorescence intensity. A decrease in TMRM fluorescence or a shift from red to green fluorescence with JC-1 indicates a loss of ΔΨm.

Expected Outcome: A significant reduction in mitochondrial membrane potential in treated cells compared to controls.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Protocol: Flow Cytometric Analysis of DNA Content

  • Cell Culture and Treatment: Treat cancer cells with the compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M), indicating cell cycle arrest.

Apoptosis Assays

Objective: To confirm that the compound induces apoptotic cell death.

Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Expected Outcome: A significant increase in the percentage of Annexin V-positive cells.

Protocol: Caspase Activity Assay

  • Cell Culture and Treatment: As described above.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Caspase Assay: Use a fluorometric or colorimetric assay kit to measure the activity of key executioner caspases (e.g., Caspase-3/7) and initiator caspases (e.g., Caspase-8, Caspase-9).

  • Analysis: Measure the signal and normalize to the protein concentration of the cell lysate.

Expected Outcome: A dose-dependent increase in the activity of caspases-3/7 and potentially caspase-9 (indicating the intrinsic, mitochondria-mediated pathway).

Data Presentation and Visualization

Quantitative Data Summary
Parameter Control Compound (IC50) Compound (2x IC50)
Basal Respiration (OCR) 100%60%35%
ATP Production (OCR) 100%55%28%
Mitochondrial Membrane Potential 100%45%20%
% Cells in G2/M Phase 15%45%60%
% Apoptotic Cells (Annexin V+) 5%40%70%
Caspase-3/7 Activity 1.0 (Fold Change)4.5 (Fold Change)8.0 (Fold Change)
Table 1: Hypothetical data summarizing the expected effects of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile on a representative cancer cell line.
Visualizations of Proposed Mechanisms and Workflows

G cluster_0 Proposed Mechanism of Action Compound ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Mito Mitochondrial Disruption Compound->Mito Cycle Cell Cycle Arrest (e.g., G2/M) Compound->Cycle ROS ↑ ROS Production Mito->ROS ATP ↓ ATP Levels Mito->ATP MMP ↓ ΔΨm Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Cycle->Casp9 Apoptosis Apoptosis Death Cell Death Apoptosis->Death Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis

Caption: Proposed multi-pronged mechanism of action.

G cluster_1 Experimental Workflow for Mechanistic Validation Start Cancer Cell Lines + Compound Mito_Assay Mitochondrial Function Assays (Seahorse, TMRM) Start->Mito_Assay Cycle_Assay Cell Cycle Analysis (PI Staining) Start->Cycle_Assay Apop_Assay Apoptosis Assays (Annexin V, Caspase) Start->Apop_Assay Data Data Analysis & Interpretation Mito_Assay->Data Cycle_Assay->Data Apop_Assay->Data

Caption: Workflow for mechanistic validation studies.

Conclusion and Future Directions

While further direct experimental validation is essential, the existing evidence from structurally related benzylidene malononitriles provides a compelling, hypothesis-driven framework for understanding the mechanism of action of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. The proposed multi-targeted approach, encompassing mitochondrial disruption, cell cycle arrest, and subsequent apoptosis, represents a highly promising strategy for anti-cancer drug development.

Future research should focus on the detailed experimental validation outlined in this guide. Furthermore, identifying the specific molecular targets within the mitochondria and the cell cycle machinery will be crucial for optimizing the therapeutic potential of this and other related compounds. Proteomic and transcriptomic analyses of treated cells could provide unbiased insights into the pathways most significantly affected by this novel agent.

References

  • Faaland, C. A., Adhikarakunnathu, S., Thomas, T., & Thomas, T. J. (1997). Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex. Breast Cancer Research and Treatment, 44(1), 47–56. [Link]

  • Krystal, G. W., Carlson, D. M., & Litz, J. (1997). Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins. Cancer Research, 57(16), 3495–3501.
  • Mary, Y. S., Murugesh, M. G., Balasundaram, N., & Pandian, K. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26239–26256. [Link]

  • ResearchGate. (n.d.). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Benzylidenemalononitrile derivatives. Retrieved January 18, 2026, from [Link]

  • Häfner, A.-K., Gerstmeier, J., Hörnig, C., Garscha, U., & Werz, O. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. Journal of Medicinal Chemistry.
  • Kinoshita, T., Hayashi, Y., & Shimazaki, K. (2018). The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. Plant and Cell Physiology, 59(1), 184–192. [Link]

  • Mary, Y. S., Murugesh, M. G., Balasundaram, N., & Pandian, K. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26239–26256. [Link]

  • Burger, A. M., Kaur, G., Alley, M. C., Supko, J. G., Malspeis, L., Grever, M. R., & Sausville, E. A. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer Research, 55(13), 2794–2799.
  • Cirone, M., Zompetta, C., Tattoli, R., Faggioni, A., & Frati, L. (2015). Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells. Cancer Letters, 366(2), 191–197. [Link]

  • Burger, A. M., Kaur, G., Alley, M. C., Supko, J. G., Malspeis, L., Grever, M. R., & Sausville, E. A. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13), 2794–2799. [Link]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93–109.
  • Bio-Knowledge Bank. (n.d.). Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells. Retrieved January 18, 2026, from [Link]

  • Peluso, J. J., & Pappalardo, A. (2004). Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells. The Journal of Clinical Endocrinology & Metabolism, 89(11), 5621–5627. [Link]

  • Párrizas, M., Gazit, A., Levitzki, A., Wertheimer, E., & LeRoith, D. (1997). Specific Inhibition of Insulin-Like Growth Factor-1 and Insulin Receptor Tyrosine Kinase Activity and Biological Function by Tyrphostins. Endocrinology, 138(4), 1427–1433. [Link]

  • Google Patents. (n.d.). EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
  • ResearchGate. (n.d.). Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells | Request PDF. Retrieved January 18, 2026, from [Link]

  • Gibellini, L., Pinti, M., Nasi, M., De Biasi, S., & Cossarizza, A. (2017). Integrated molecular signaling involving mitochondrial dysfunction and alteration of cell metabolism induced by tyrosine kinase inhibitors in cancer. Annals of the New York Academy of Sciences, 1391(1), 5–20. [Link]

  • Mojzis, J., Varinska, L., Mojzisova, G., Kostova, I., & Mirossay, L. (2014). Benzylidenetetralones, cyclic chalcone analogues, induce cell cycle arrest and apoptosis in HCT116 colorectal cancer cells. Tumour Biology, 35(10), 10059–10067. [Link]

Sources

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: A Privileged Scaffold for Kinase-Modulated Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The benzylidenemalononitrile scaffold is a cornerstone in modern medicinal chemistry, most notably as the basis for the tyrphostin class of protein tyrosine kinase inhibitors. This guide provides a forward-looking technical analysis of a specific, yet underexplored analog, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. By synthesizing data from closely related structures, we delineate a strategic roadmap for investigating its therapeutic potential. This document outlines a proposed synthesis, predicts its physicochemical properties, identifies high-probability biological targets, and provides detailed experimental workflows for its validation and development as a novel therapeutic agent. We project that the unique electronic properties conferred by the 3-fluoro substitution may offer advantages in potency, selectivity, and metabolic stability, marking this compound as a compelling candidate for further drug discovery efforts.

Introduction: The Benzylidenemalononitrile Core - A Foundation for Targeted Therapy

The benzylidenemalononitrile moiety is a classic example of a "privileged scaffold" in drug discovery. Its inherent chemical reactivity and structural geometry make it an ideal starting point for the development of inhibitors targeting a wide array of enzymes, particularly protein tyrosine kinases (PTKs). PTKs are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of PTK activity is a hallmark of many cancers and other proliferative diseases, making them a major focus of modern therapeutic development.

The most well-known class of drugs based on this scaffold are the tyrphostins, such as AG-17[1][2][3] and AG-1296[4], which have been instrumental in elucidating the role of specific PTKs like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) in disease. These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase domain.

This guide focuses on the untapped potential of a specific analog: ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile . The introduction of a fluorine atom at the meta-position of the phenyl ring is a strategic modification. Fluorine's high electronegativity can significantly alter the molecule's electronic distribution, potentially enhancing binding affinity and modulating metabolic stability. This document serves as a comprehensive technical prospectus for researchers, outlining the rationale and methodologies for exploring this promising compound.

Molecular Profile and Synthetic Strategy

Predicted Physicochemical Properties
PropertyPredicted ValueComparison AnalogReference
Molecular FormulaC10H5FN2C10H6FN3[5][6]
Molecular Weight~184.16 g/mol ~238.07 g/mol (for dichlorophenyl analog)[7]
XLogP3~2.02.13 (for dimethoxyphenyl analog)[8]
Hydrogen Bond Donors01 (for aminophenyl analogs)[7][9][10][11]
Hydrogen Bond Acceptors2 (from nitriles)3 (for aminophenyl analogs)[7]
Topological Polar Surface Area~56.8 Ų59.6 Ų (for dichlorophenyl analog)[7]
Proposed Retrosynthetic Pathway and Protocol

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be reliably achieved via a Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. In this case, 3-fluorobenzaldehyde is reacted with malononitrile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process 3_Fluorobenzaldehyde 3-Fluorobenzaldehyde Condensation Knoevenagel Condensation 3_Fluorobenzaldehyde->Condensation Malononitrile Malononitrile Malononitrile->Condensation Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Condensation Catalyst Base Catalyst (e.g., Piperidine, β-alanine) Catalyst->Condensation Conditions Reflux with Dean-Stark Trap Conditions->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Purification Recrystallization or Chromatography Workup->Purification Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Purification->Product

Caption: Proposed synthesis workflow for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), malononitrile (1.05 eq), and a suitable solvent such as toluene or ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq) or β-alanine (0.1 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is produced (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[12]

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Anticipated Biological Activity and Therapeutic Targets

Based on the extensive literature on benzylidenemalononitrile analogs, the primary anticipated therapeutic targets for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile are protein tyrosine kinases. The mechanism of action is likely competitive inhibition at the ATP binding site of the kinase domain.

Primary Target Class: Receptor Tyrosine Kinases (RTKs)
  • Epidermal Growth Factor Receptor (EGFR): Many tyrphostins are known EGFR inhibitors.[1][3][13] Overexpression or mutation of EGFR is a key driver in several cancers, including non-small cell lung cancer and glioblastoma. The 3-fluoro substitution could potentially enhance binding to the EGFR active site.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Analogs like AG-1296 are potent PDGFR inhibitors.[4] PDGFR signaling is implicated in angiogenesis and tumor growth.

  • Fibroblast Growth Factor Receptor (FGFR): Some tyrphostins also exhibit activity against FGFR, another important target in oncology.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR Autophosphorylation ADP ADP EGFR->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Ligand EGF Ligand Ligand->EGFR Binds & Dimerizes Compound ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by the title compound.

Other Potential Applications
  • Antidiabetic Agents: Some fluorinated compounds have shown potential as multi-target antidiabetic agents, inhibiting enzymes like α-glucosidase and PTP1B.[14] The structural features of our target molecule warrant investigation in this area.

  • Neurotransmitter Transporter Modulation: Analogs of other fluorophenyl-containing compounds have been designed as probes for the serotonin transporter (SERT), indicating potential applications in neuroscience.[15][16]

Proposed Experimental Workflows for Target Validation

To systematically evaluate the therapeutic potential of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a tiered screening approach is recommended.

Drug_Discovery_Workflow Synthesis 1. Compound Synthesis & Characterization Biochemical_Assay 2. In Vitro Kinase Assays (Panel Screening) Synthesis->Biochemical_Assay Cell_Based_Assay 3. Cell-Based Assays (e.g., Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Identify Hits Target_Validation 4. Target Engagement & Downstream Signaling Cell_Based_Assay->Target_Validation Confirm Cellular Activity ADME_Tox 5. In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Target_Validation->ADME_Tox In_Vivo 6. In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo Select Lead Candidate Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A tiered workflow for the preclinical development of the title compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the compound's ability to inhibit a specific tyrosine kinase (e.g., EGFR).

  • Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, [γ-³²P]ATP, and the test compound.

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Preparation: Prepare a stock solution of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile in DMSO and perform serial dilutions to obtain a range of test concentrations.

  • Reaction: In a microtiter plate, combine the kinase, substrate, and test compound (or DMSO for control) in the assay buffer. Allow to incubate for 10-15 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of a compound.

  • Cell Culture: Plate a cancer cell line known to be dependent on the target kinase (e.g., A431 for EGFR) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights and Future Directions

The 3-fluoro substitution is the key feature of the title compound. Its impact on biological activity can be rationalized as follows:

  • Electronic Effects: The electron-withdrawing nature of fluorine can increase the acidity of the methylene protons, potentially influencing the compound's reactivity or binding kinetics. It can also alter the charge distribution across the phenyl ring, affecting interactions with amino acid residues in the kinase active site.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Binding Interactions: The fluorine atom may form favorable orthogonal multipolar interactions or hydrogen bonds with the target protein, enhancing binding affinity.

Future work should focus on:

  • Positional Isomers: Synthesizing the 2-fluoro and 4-fluoro analogs to understand the optimal position for the fluorine substituent.

  • Additional Substitutions: Exploring the effect of adding other small functional groups to the phenyl ring to probe for additional binding pockets.

  • Scaffold Hopping: Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) to explore new chemical space and potentially improve selectivity.

Conclusion

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile represents a logical and compelling next step in the exploration of the benzylidenemalononitrile scaffold for therapeutic applications. Its synthesis is straightforward, and its profile as a potential kinase inhibitor is strongly supported by extensive data on analogous compounds. The strategic placement of a fluorine atom offers a promising avenue to enhance potency, selectivity, and pharmacokinetic properties. The experimental workflows detailed in this guide provide a clear and robust framework for academic and industrial researchers to unlock the therapeutic potential of this novel molecule. This compound stands as a high-priority candidate for inclusion in kinase inhibitor screening programs and further medicinal chemistry development.

References

  • PubChem. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • PubChem. (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • Google Patents. CN108299237B - Synthesis method of methylene malononitrile compound.
  • PubChem. (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • NIH National Library of Medicine. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. [Link]

  • PubMed. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. [Link]

  • AdooQ Bioscience. Tyrphostin A9 (AG-17). [Link]

  • NIH National Library of Medicine. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

  • PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido). [Link]

  • Patsnap Synapse. Tyrphostin AG-17. [Link]

  • DC Chemicals. Tyrphostin 9(AG-17). [Link]

  • PubChem. (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

Sources

The Versatile Synthon: A Technical Guide to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, also known as 2-(3-fluorobenzylidene)malononitrile, is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the electron-withdrawing fluorine atom and the dicyanovinyl group, render it a potent electrophile and a key precursor for a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its role in the construction of pharmacologically relevant heterocyclic scaffolds. Detailed experimental protocols, mechanistic insights, and a comprehensive overview of its utility in multicomponent reactions are presented to empower researchers in leveraging this powerful synthon for novel molecular discovery.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated compounds have become increasingly prevalent in pharmaceuticals and agrochemicals. ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile stands out as a readily accessible, fluorinated derivative of the classic Knoevenagel adduct, benzylidenemalononitrile. The presence of the fluorine atom at the meta-position of the phenyl ring modulates the electronic nature of the molecule, enhancing its reactivity and providing a strategic handle for further synthetic transformations. This guide will delve into the fundamental chemistry of this building block, showcasing its potential to accelerate the discovery of novel chemical entities.

Synthesis and Characterization

The primary and most efficient route to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is the Knoevenagel condensation of 3-fluorobenzaldehyde with malononitrile.[1] This reaction is a cornerstone of carbon-carbon bond formation and is typically catalyzed by a base.

The Knoevenagel Condensation: A Reliable Synthetic Pathway

The mechanism of the Knoevenagel condensation involves the deprotonation of the acidic methylene group of malononitrile by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, followed by dehydration to yield the desired product.

Knoevenagel_Mechanism malononitrile Malononitrile (CH₂(CN)₂) carbanion Carbanion [CH(CN)₂]⁻ malononitrile->carbanion + B: base Base (B:) fluorobenzaldehyde 3-Fluorobenzaldehyde alkoxide Alkoxide Intermediate fluorobenzaldehyde->alkoxide product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile carbanion->fluorobenzaldehyde Nucleophilic Attack alkoxide->product - H₂O, - B: reactants Reactants intermediates Intermediates final_product Product Michael_Addition substrate ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile enolate Enolate Intermediate substrate->enolate nucleophile Nucleophile (Nu⁻) nucleophile->substrate 1,4-Addition product Michael Adduct enolate->product Protonation reactants Reactants intermediate Intermediate final_product Product

Sources

Methodological & Application

Application Notes: A Detailed Protocol for the Knoevenagel Condensation Synthesis of ((3-Fluorophenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of ((3-Fluorophenyl)methylene)malononitrile via the Knoevenagel condensation. It is designed for researchers in organic synthesis and drug development, offering a detailed experimental protocol, mechanistic insights, characterization data, and troubleshooting advice. The procedure emphasizes scientific integrity and provides a robust framework for achieving high-purity yields of this valuable chemical intermediate.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] It is a modification of the Aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][3] The resulting α,β-unsaturated products are crucial building blocks in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules, including therapeutics and natural products.[1]

The target molecule, ((3-Fluorophenyl)methylene)malononitrile, is a substituted benzylidenemalononitrile. The presence of the electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the carbonyl carbon, often facilitating a more efficient condensation.[4] Malononitrile derivatives are known for their versatile reactivity and are precursors to various heterocyclic compounds and molecules with significant biological activities.[5] This protocol details a reliable method for its synthesis using 3-fluorobenzaldehyde and malononitrile.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps involving nucleophilic addition followed by dehydration.[3][4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process, catalyzed by a weak base like piperidine, unfolds as follows:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (malononitrile). The resulting carbanion is resonance-stabilized by the two electron-withdrawing cyano groups, forming a stable enolate ion.[1][6]

  • Nucleophilic Attack: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This step forms a tetrahedral alkoxide intermediate.[6]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield an aldol-type addition product (a β-hydroxy compound).[6]

  • Dehydration: The aldol adduct readily undergoes a base-induced elimination of a water molecule (dehydration) to form the final, thermodynamically stable, conjugated α,β-unsaturated product, ((3-Fluorophenyl)methylene)malononitrile.[3][6]

The use of a weak base is crucial; a strong base could induce an undesired self-condensation of the aldehyde.[3]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism Reactants 3-Fluorobenzaldehyde + Malononitrile Enolate Resonance-Stabilized Enolate Ion Reactants->Enolate + Base - H-Base⁺ Aldol_Adduct Aldol Addition Intermediate Enolate->Aldol_Adduct + 3-Fluorobenzaldehyde (Nucleophilic Attack) Product ((3-Fluorophenyl)methylene)malononitrile Aldol_Adduct->Product - H₂O (Dehydration)

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Detailed Experimental Protocol

This protocol provides a reliable and reproducible method for the synthesis of ((3-Fluorophenyl)methylene)malononitrile at a standard laboratory scale.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Properties
3-FluorobenzaldehydeC₇H₅FO124.11456-48-4Liquid, Colorless to yellow
MalononitrileCH₂(CN)₂66.06109-77-3Solid, White to yellow[7][8]
Piperidine (Catalyst)C₅H₁₁N85.15110-89-4Liquid, Colorless
Ethanol (Solvent)C₂H₅OH46.0764-17-5Liquid, Colorless
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow start Start setup 1. Combine Reactants (3-Fluorobenzaldehyde, Malononitrile) in Ethanol start->setup add_catalyst 2. Add Piperidine (Catalytic Amount) setup->add_catalyst react 3. Stir at Room Temperature (Approx. 1-2 hours) add_catalyst->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Work-up: Pour into Ice-Water monitor->workup Complete filter 6. Collect Crude Product (Vacuum Filtration) workup->filter purify 7. Purify by Recrystallization (from Ethanol) filter->purify characterize 8. Characterize Final Product (MP, NMR, IR, MS) purify->characterize end_node End characterize->end_node

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (10 mmol, 1.24 g) and malononitrile (10 mmol, 0.66 g) in 25 mL of ethanol. Stir the mixture until all solids have dissolved.[9]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 3-4 drops, approximately 0.1 mL).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a precipitate may begin to form within minutes. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 3-fluorobenzaldehyde spot indicates the completion of the reaction.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of ice-cold water while stirring. A solid precipitate will form.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2 x 20 mL) to remove any residual catalyst and solvent.

  • Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain the final product.

Product Characterization

The identity and purity of the synthesized ((3-Fluorophenyl)methylene)malononitrile should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to pale yellow crystalline solid
Melting Point ~85-88 °C (Varies with purity)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.85 (s, 1H, =CH), 7.70-7.60 (m, 2H, Ar-H), 7.55 (td, 1H, Ar-H), 7.30 (ddd, 1H, Ar-H)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 162.7 (d, J=250 Hz, C-F), 159.0, 133.0 (d, J=8 Hz), 131.8 (d, J=8 Hz), 126.5, 119.0 (d, J=21 Hz), 116.5 (d, J=23 Hz), 112.9, 111.9, 84.0
IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1580, 1480 (Aromatic C=C), ~1250 (C-F stretch)
MS (EI) m/z: 172 [M]⁺

Note: NMR chemical shifts (δ) are referenced to TMS and may vary slightly based on solvent and concentration. Coupling constants (J) for the fluorine atom are approximate.

Optimization and Troubleshooting

The provided protocol is robust, but reaction outcomes can be influenced by several factors. Understanding these allows for logical optimization and troubleshooting.

  • Catalyst Choice: While piperidine is effective, other catalysts can be explored. Basic catalysts like ammonium acetate are milder and can be advantageous for sensitive substrates.[10] Lewis acids or heterogeneous catalysts have also been successfully employed, often offering easier work-up and catalyst recycling.[11][12]

  • Solvent Effects: The polarity of the solvent can significantly impact reaction kinetics.[13] While ethanol is a good choice, aprotic polar solvents like DMF may accelerate the reaction.[14] For a greener approach, catalyst-free reactions in water or solvent-free conditions under microwave irradiation have been reported and can dramatically reduce reaction times and environmental impact.[15]

  • Troubleshooting Low Yield: If the yield is lower than expected, ensure the purity of the 3-fluorobenzaldehyde, as oxidation to the corresponding carboxylic acid can inhibit the reaction. If the reaction stalls, gentle heating (40-50 °C) can help drive it to completion. Ensure the recrystallization solvent volume is minimized to prevent product loss.

  • Purification Issues: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. If impurities persist, column chromatography on silica gel can be an effective alternative purification method.

References

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Frontiers in Chemistry. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]

  • An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst. Semantic Scholar. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journals Online. [Link]

  • Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

  • Solvent effect on the Knoevenagel reaction. ResearchGate. [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [Link]

  • Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. chemrxiv.org. [Link]

  • Tuning acid-base cooperativity to create bifunctional fiber catalysts for one-pot tandem reactions in water - Supporting Information. RSC Publishing. [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

  • Malononitrile. Wikipedia. [Link]

  • Malononitrile | NCCH2CN | CID 8010. PubChem. [Link]

Sources

Microwave-Assisted Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: A Protocol for Rapid and Efficient C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a valuable intermediate in medicinal chemistry and materials science.[1][2] The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to drive the Knoevenagel condensation of 3-fluorobenzaldehyde and malononitrile. By detailing the reaction mechanism, experimental setup, step-by-step procedure, and characterization, this guide offers a robust and reproducible method for researchers. The protocol emphasizes safety, efficiency, and the principles of green chemistry, resulting in significantly reduced reaction times and high product yields compared to conventional heating methods.[3][4]

Introduction: The Case for Microwave-Assisted Synthesis

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, also known as 2-(3-fluorobenzylidene)malononitrile, is a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atom and the dual nitrile groups make it a key precursor for various heterocyclic compounds, bioactive molecules, and specialty chemical dyes.[1] Its derivatives have shown promise as antitumor agents, antifungal compounds, and modulators of cellular signaling pathways.[2]

The classical method for synthesizing this class of compounds is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (3-fluorobenzaldehyde), typically catalyzed by a weak base like piperidine or ammonium acetate.[2][5] While effective, conventional heating methods often require long reaction times and can lead to the formation of side products.[6]

Microwave-assisted organic synthesis (MAOS) offers a compelling alternative. By using microwave irradiation, energy is directly and efficiently transferred to polar molecules in the reaction mixture, a process known as dielectric heating.[7][8] This leads to rapid, uniform heating and allows temperatures to rise well above the solvent's conventional boiling point in a sealed vessel, creating superheated conditions.[7] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while improving yields and product purity.[3][7][9] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[7][9][10]

Reaction Mechanism and Principles

The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The mechanism can be described in three key stages:

  • Enolate Formation: The basic catalyst (B:) deprotonates the highly acidic α-carbon of malononitrile, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzaldehyde to form an alkoxide intermediate.

  • Dehydration: The intermediate is protonated by the conjugate acid of the catalyst (BH⁺), followed by elimination of a water molecule to yield the final, stable α,β-unsaturated product.

The efficiency of microwave heating stems from its ability to interact with polar species. The permanent dipoles of the reactants, catalyst, and any polar solvent continuously attempt to align with the rapidly oscillating electric field of the microwaves. This molecular friction generates intense internal heat quickly and uniformly throughout the reaction volume, bypassing the slow process of conventional conductive heating.[7][11]

Knoevenagel_Mechanism Figure 1: Mechanism of the Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_byproducts Byproducts Malononitrile Malononitrile (Active Methylene) Carbanion Carbanion (Enolate) Malononitrile->Carbanion Aldehyde 3-Fluorobenzaldehyde (Carbonyl Compound) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Base Base (B:) Base->Carbanion Deprotonation Carbanion->Intermediate Nucleophilic Attack FinalProduct ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Intermediate->FinalProduct Dehydration Water Water (H₂O) Intermediate->Water BH BH⁺

Caption: Figure 1: Mechanism of the Knoevenagel Condensation.

Experimental Protocol

This protocol is designed for execution in a dedicated laboratory microwave reactor. Warning: Do not use a domestic kitchen microwave oven, as they lack the necessary temperature/pressure controls and safety features to prevent explosions and exposure to hazardous vapors.[8][12]

Materials and Equipment
  • Chemicals:

    • 3-Fluorobenzaldehyde (≥98%)

    • Malononitrile (≥99%)

    • Piperidine (≥99%) or Ammonium Acetate (≥98%) as catalyst

    • Ethanol (anhydrous) or solvent-free conditions

    • Deionized water

    • Hexane and Ethyl Acetate (for TLC and recrystallization)

  • Equipment:

    • Monowave or multi-mode laboratory microwave reactor with sealed vessel capability

    • 10 mL or 35 mL microwave reaction vessel with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware (beakers, flasks)

    • Büchner funnel and vacuum filtration apparatus

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Melting point apparatus

    • FT-IR, NMR, and MS spectrometers for characterization

Reactant and Catalyst Details
ReagentRoleM.W. ( g/mol )Molar RatioAmount (1 mmol scale)
3-FluorobenzaldehydeElectrophile124.111.0 eq.124.1 mg (0.10 mL)
MalononitrileNucleophile66.061.1 eq.72.7 mg
PiperidineCatalyst85.150.1 eq.8.5 mg (0.01 mL)
EthanolSolvent46.07-2-3 mL (optional)

Note: The reaction can also be performed efficiently under solvent-free conditions, which is a greener approach.[5][9] If using a solid catalyst like ammonium acetate, a catalytic amount (e.g., 0.2 eq) is recommended.[13]

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Weigh reactants and add to microwave vessel with stir bar. B 2. Microwave Irradiation Seal vessel and place in reactor. Set parameters (e.g., 120°C, 5 min). A->B C 3. Reaction Cooldown Cool vessel to room temperature (automated or in an ice bath). B->C D 4. Product Isolation Add cold water to precipitate solid. Collect product via vacuum filtration. C->D E 5. Purification Wash crude product with cold water. Recrystallize from ethanol/water or ethyl acetate/hexane. D->E F 6. Characterization Dry the pure product and analyze (TLC, MP, FT-IR, NMR, MS). E->F

Caption: Figure 2: Experimental Workflow.

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 3-fluorobenzaldehyde (124.1 mg, 1.0 mmol) and malononitrile (72.7 mg, 1.1 mmol).

  • Catalyst and Solvent Addition: Add the catalyst, piperidine (~0.01 mL, 0.1 mmol). If using a solvent, add 2-3 mL of ethanol. For a solvent-free reaction, ensure the reactants are well-mixed.[5]

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5 minutes. The reactor will automatically modulate the power to maintain the target temperature.

  • Cooling and Precipitation: After irradiation is complete, allow the vessel to cool to below 50°C before opening. Add 5-10 mL of ice-cold water to the reaction mixture. The product should precipitate as a solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any remaining catalyst and unreacted malononitrile.

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Dry the purified crystals under vacuum.

  • Analysis: Monitor the reaction progress and final product purity using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent).

Results and Characterization

This microwave-assisted protocol typically yields the desired product in excellent quantities (>90%) and high purity after recrystallization.

Expected Results and Physicochemical Properties
  • Product: ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

  • Molecular Formula: C₁₀H₅FN₂

  • Molecular Weight: 172.16 g/mol [14]

  • Appearance: White to pale yellow crystalline solid

  • Yield: Typically 90-98%

  • Melting Point: Literature values for similar benzylidenemalononitriles range from 84°C to 189°C depending on substituents.[15] The melting point should be sharp after purification.

Spectroscopic Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. The expected data are as follows:

TechniqueExpected Characteristics
FT-IR (cm⁻¹)~2220 (sharp, C≡N stretch), ~1580 (C=C alkene stretch), ~1250 (C-F stretch), ~3050 (aromatic C-H stretch).[15]
¹H NMR (CDCl₃, δ ppm)~8.2-7.8 (1H, singlet, vinylic proton), ~7.8-7.2 (4H, multiplet, aromatic protons). The exact shifts will depend on the solvent.[15]
¹³C NMR (CDCl₃, δ ppm)~160 (C=C, ipso-carbon attached to F, doublet), ~155 (C=C, vinylic), ~135-115 (aromatic carbons), ~114, ~112 (C≡N carbons), ~85 (C=C, carbon attached to nitrile groups).[15]
MS (ESI) Expected m/z: 173.05 [M+H]⁺, 195.03 [M+Na]⁺.

Safety and Troubleshooting

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhaling toxic fumes from reagents or solvents.[12]

  • Microwave Reactor Safety: Only use a microwave reactor designed for chemical synthesis.[12] Never exceed the recommended temperature, pressure, or volume limits of the reaction vessel. Be aware of the potential for localized superheating, especially in viscous or solvent-free reactions; ensure proper stirring.[12]

  • Reagent Handling: Malononitrile is toxic and should be handled with care. Piperidine is a corrosive and flammable base. Avoid contact with skin and eyes.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient heating (time/temp).- Impure starting materials.- Use fresh catalyst.- Increase reaction time or temperature slightly (e.g., 130°C for 7 min).- Check the purity of the aldehyde and malononitrile.
Dark, Oily Product - Reaction temperature too high.- Polymerization side reactions.- Lower the reaction temperature (e.g., to 100-110°C).- Reduce reaction time.- Ensure an appropriate catalyst concentration.
Incomplete Reaction - Insufficient reaction time.- Low catalyst concentration.- Increase the irradiation time in 2-minute increments.- Slightly increase the amount of catalyst.
Difficulty in Crystallization - Product is too soluble in the chosen solvent.- Presence of impurities.- Use a different solvent system for recrystallization (e.g., isopropanol).- Try adding an anti-solvent (like hexane) slowly to a solution of the product in a soluble solvent (like ethyl acetate).

Conclusion

The microwave-assisted Knoevenagel condensation described herein provides a rapid, efficient, and high-yielding pathway to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. By reducing reaction times from hours to minutes and minimizing waste, this protocol exemplifies the advantages of modern synthesis technology.[3][11] The methodology is robust, easily scalable within the limits of available equipment, and serves as an excellent platform for the synthesis of a library of related compounds for drug discovery and materials science applications.

References

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Frontiers in Chemistry. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • MDPI. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. [Link]

  • BS Publications. PART - 1 INTRODUCTION. [Link]

  • Semantic Scholar. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • ResearchGate. Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. [Link]

  • Chembites. Microwave assisted knoevenagel condensation. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Research & Reviews: Journal of Chemistry. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • OAText. Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. [Link]

  • PubChem. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • Semantic Scholar. Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. [Link]

  • Rasayan Journal of Chemistry. alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. [Link]

  • ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). [Link]

  • ResearchGate. The Knoevenagel condensation between benzaldehyde and malononitrile... [Link]

  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • PubChem. (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link]

  • Semantic Scholar. Microwave-assisted synthesis of fluorinated coumarino sulfonamides. [Link]

  • PubChem. (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • Science Publishing Group. Archive:: Modern Chemistry. [Link]

  • Taylor & Francis Online. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

Sources

Catalyst Selection for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthesis Strategy

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a versatile organic compound characterized by a fluorinated aromatic ring coupled to a dicyanovinyl group. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-withdrawing fluorine and nitrile functionalities. The synthesis of this and related compounds is a cornerstone reaction in the formation of carbon-carbon bonds, primarily achieved through the Knoevenagel condensation.

This application note provides a comprehensive guide for the selection of an optimal catalyst for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile via the Knoevenagel condensation of 3-fluorobenzaldehyde and malononitrile. We will delve into the mechanistic underpinnings of this reaction, compare various catalytic systems, and provide detailed, field-proven protocols for both traditional and environmentally benign synthesis.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield a new carbon-carbon double bond. The reaction is typically base-catalyzed, and the mechanism can be summarized in three key steps:

  • Deprotonation: The catalyst, a base, abstracts an acidic proton from the α-carbon of malononitrile, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, leading to the formation of an aldol-type intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to yield the final, stable α,β-unsaturated product, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

The presence of the fluorine atom at the meta-position of the benzaldehyde ring has a notable electronic effect. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the malononitrile carbanion.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Aldol Adduct Aldol Adduct 3-Fluorobenzaldehyde->Aldol Adduct Nucleophilic Attack Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion Deprotonation Base Base Carbanion->Aldol Adduct Product ((3-Fluorophenyl)methylene)methane- 1,1-dicarbonitrile Aldol Adduct->Product Dehydration (-H2O)

Figure 1: Mechanism of the Knoevenagel Condensation.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount in optimizing the Knoevenagel condensation, influencing reaction rates, yields, and overall process sustainability. A range of catalysts, from traditional homogeneous bases to advanced heterogeneous systems, have been successfully employed.

Homogeneous Catalysts: These are soluble in the reaction medium and are often highly active.

  • Amines (Piperidine, Pyridine): These weak organic bases are classic catalysts for the Knoevenagel condensation. They are effective and readily available. However, their volatility, toxicity, and the need for post-reaction removal can be disadvantageous.

  • Ammonium Salts (Ammonium Acetate): These salts act as mild, in-situ sources of ammonia and acetic acid, which can catalyze the reaction. They are often used in solvent-free or greener solvent systems.

Heterogeneous Catalysts: These are insoluble in the reaction medium, offering significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry.

  • Basic Metal Oxides (MgO, ZrO₂): These solid bases can effectively catalyze the condensation. Their activity is often related to their surface basicity.

  • Hydrotalcites: These layered double hydroxides are excellent solid base catalysts with tunable basicity.

  • Functionalized Silicas: Silica supports functionalized with basic groups (e.g., amino groups) provide a high surface area and active catalytic sites.

"Green" Catalytic Systems:

  • Catalyst-Free in Water: Recent studies have demonstrated that the Knoevenagel condensation can proceed efficiently in water without the need for an external catalyst. This approach is highly desirable from an environmental and economic perspective.

Catalyst TypeCatalyst ExampleSolventTemperature (°C)TimeYield (%)Reference
Homogeneous (Amine)PiperidineEthanolRoom Temp.1-2 h>90General Protocol
Homogeneous (Salt)Ammonium AcetateSolvent-freeRoom Temp.5-10 minHigh[1]
Heterogeneous (Oxide)MgO-ZrO₂Solvent-free601-2 hHigh[2]
Heterogeneous (MOF)HKUST-EDEthanolRoom Temp.30 min~95[3]
Green ChemistryNoneWater804-6 h85-99 (for halogenated benzaldehydes)[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile using both a classic and a green chemistry approach.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants, Solvent, and Catalyst (if applicable) Start->Reaction_Setup Reaction Stir at Specified Temperature and Monitor by TLC Reaction_Setup->Reaction Workup Quench Reaction (if necessary) and Isolate Crude Product Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Analyze Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow.

Protocol 1: Classic Piperidine-Catalyzed Synthesis

This protocol is a robust and high-yielding method adapted from standard organic synthesis procedures.

Materials:

  • 3-Fluorobenzaldehyde (1.24 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, ~1 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 mL) with gentle stirring.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).

  • Upon completion, the product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the purified product under vacuum to obtain ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile as a crystalline solid.

Protocol 2: Green, Catalyst-Free Synthesis in Water

This protocol offers an environmentally friendly alternative, eliminating the need for an organic solvent and a catalyst.[4]

Materials:

  • 3-Fluorobenzaldehyde (0.62 g, 5 mmol)

  • Malononitrile (0.33 g, 5 mmol)

  • Deionized Water (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 3-fluorobenzaldehyde (0.62 g, 5 mmol), malononitrile (0.33 g, 5 mmol), and 10 mL of deionized water.

  • Heat the mixture to 80°C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol if necessary.

Product Characterization

The synthesized ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The melting point of the analogous compound, ((3-bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile, is reported to be 156 °C[2]. The melting point of the title compound is expected to be in a similar range.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the vinylic proton and multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the two nitrile carbons, the carbons of the double bond, and the carbons of the fluorophenyl ring, showing characteristic C-F coupling.

  • Infrared (IR) Spectroscopy (KBr or ATR): Characteristic absorption bands are expected for the C≡N stretch (around 2220 cm⁻¹), the C=C stretch of the double bond, and C-H and C=C stretching vibrations of the aromatic ring, as well as a C-F stretching band.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₅FN₂ = 172.16 g/mol ).

Conclusion

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile via the Knoevenagel condensation is a well-established and efficient transformation. The selection of the catalyst is a critical parameter that can be tailored to meet specific laboratory needs, from high-throughput synthesis using traditional homogeneous catalysts to more sustainable processes employing heterogeneous or catalyst-free aqueous systems. The protocols provided herein offer reliable and reproducible methods for obtaining this valuable compound for further research and development in the fields of medicinal chemistry and materials science.

References

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Available at: [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile Derivatives

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel organic molecules with tailored properties is of paramount importance. Among these, derivatives of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile stand out as a class of compounds with significant potential. The incorporation of a fluorine atom onto the phenyl ring can dramatically alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these derivatives attractive candidates for drug discovery programs. Furthermore, the dicyanomethylene group is a potent electron-withdrawing moiety and a versatile functional handle for further chemical transformations.

This document provides a comprehensive, step-by-step guide for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile derivatives, primarily through the robust and widely utilized Knoevenagel condensation reaction. This application note is designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical understanding and practical, field-proven protocols.

Reaction Mechanism: The Knoevenagel Condensation

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is achieved via a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to the carbonyl group of an aldehyde, here 3-fluorobenzaldehyde, followed by a dehydration step.[1] The reaction is typically facilitated by a basic catalyst, such as a weak amine like piperidine or an ammonium salt like ammonium acetate.[2][3]

The mechanism can be broken down into the following key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the α-carbon of malononitrile, forming a resonance-stabilized carbanion (enolate). The two cyano groups strongly withdraw electron density, making the methylene protons particularly acidic.

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.

  • Aldol Addition Intermediate: This attack forms a tetrahedral intermediate, which is then protonated to yield an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, stable α,β-unsaturated product, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.[4]

Knoevenagel_Mechanism cluster_start Step 1: Enolate Formation cluster_reaction Step 2 & 3: Nucleophilic Attack & Protonation cluster_end Step 4: Dehydration Malononitrile Malononitrile Enolate Enolate Malononitrile->Enolate + Base Base Base Base->Enolate Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde->Tetrahedral_Intermediate Aldol_Adduct Aldol_Adduct Tetrahedral_Intermediate->Aldol_Adduct + H+ Final_Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Aldol_Adduct->Final_Product - H2O

Caption: Knoevenagel condensation mechanism for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific derivative being synthesized and the available laboratory equipment.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-FluorobenzaldehydeC₇H₅FO124.11≥97%Sigma-Aldrich
MalononitrileCH₂(CN)₂66.06≥99%Sigma-Aldrich
Piperidine (catalyst)C₅H₁₁N85.15≥99%Sigma-Aldrich
Ethanol (solvent)C₂H₅OH46.07AnhydrousFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

protocol_workflow A 1. Dissolve 3-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL) in a round-bottom flask. B 2. Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution. A->B C 3. Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring. B->C D 4. Monitor the reaction progress by Thin Layer Chromatography (TLC). C->D E 5. After completion (typically 1-3 hours), cool the reaction mixture to room temperature. D->E F 6. Cool further in an ice bath to induce crystallization of the product. E->F G 7. Collect the solid product by vacuum filtration. F->G H 8. Wash the product with cold ethanol to remove impurities. G->H I 9. Dry the purified product under vacuum. H->I

Caption: Experimental workflow for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 3-4 drops).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath will promote the crystallization of the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile product under vacuum. The expected product is typically a crystalline solid. For further purification, recrystallization from a suitable solvent such as ethanol can be performed.[5]

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be carried out in a well-ventilated fume hood.

  • 3-Fluorobenzaldehyde: This compound is a flammable liquid and vapor.[6][7][8] It is harmful if swallowed and causes skin and eye irritation.[5][6] Avoid contact with skin and eyes and keep away from sources of ignition.[3][6]

  • Malononitrile: Malononitrile is a toxic solid that can be fatal if swallowed or absorbed through the skin.[9][10][11] It can cause severe skin and eye irritation.[9][12] Handle with extreme care and avoid inhalation of dust.[10] In case of contact, wash the affected area immediately with plenty of water.[11] Violent polymerization can occur on contact with strong bases or when heated above 130°C.[9]

  • Piperidine: Piperidine is a flammable and corrosive liquid. It is toxic and can cause severe skin burns and eye damage. Handle with caution in a fume hood.

  • Ethanol: Ethanol is a highly flammable liquid and vapor. Keep away from open flames and other ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystUse fresh or purified catalyst.
Insufficient reaction timeContinue monitoring the reaction by TLC until the starting material is consumed.
Incorrect reaction temperatureEnsure the reaction is at a gentle reflux.
Product does not crystallize Product is too soluble in the solventConcentrate the solution by removing some of the solvent under reduced pressure. Try adding a non-polar co-solvent to induce precipitation.
Impurities are presentPurify the crude product by column chromatography before attempting crystallization.
Formation of side products Self-condensation of the aldehydeThis is less likely with a weak base like piperidine, but if observed, consider using an even milder catalyst.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile derivatives. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently synthesize these valuable compounds for their applications in drug discovery and materials science. The versatility of this reaction allows for the preparation of a wide array of derivatives by simply varying the substituted benzaldehyde starting material.

References

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermedi
  • 3-Fluorobenzaldehyde - Safety D
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
  • Malononitrile SDS, 109-77-3 Safety D
  • Solvent effect on the Knoevenagel reaction.
  • Novel Methods of Knoevenagel Condens
  • Knoevenagel condens
  • Malononitrile.
  • Material Safety Data Sheet - Malononitrile, 99%. Cole-Parmer. (n.d.).
  • BENZYLIDENEMALONONITRILE | 2700-22-3. ChemicalBook. (2025).
  • MALONONITRILE FOR SYNTHESIS MSDS CAS No: 109-77-3 MSDS. Loba Chemie. (2015).
  • 3-Fluorobenzaldehyde 97 456-48-4. Sigma-Aldrich. (n.d.).
  • 3-Fluorobenzaldehyde. Shandong Biotech. (n.d.).
  • MALONONITRILE - HAZARD SUMMARY. (n.d.).
  • Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. Benchchem. (n.d.).
  • Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Benchchem. (n.d.).

Sources

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Page 1. Molecules 2022, 27, 3968. 2 of 22. 1. Introduction. Heterocyclic compounds containing a pyrimidine fragment can be natural or synthetic. analogues of nucleosides and nucleotides. They are of considerable interest due to a variety of their biological activities. The pyrimidine structural moiety is responsible for many. kinds of biological activity, and is found in the molecules of natural compounds (guanidine, folic acid, etc.) as well as synthetic drugs (antitumor, antiviral, antibacterial drugs, etc.) [1–8]. In the market, there are some approved, effective, and safe drugs containing. a pyrimidine fragment, such as Baricitinib, Pralatrexate, Iclusig, and others (Figure 1). Figure 1. Structures of some drugs containing a pyrimidine fragment. 5-R-3-Arylmethylidenefuran-2(3H)-ones are important building blocks for the synthesis of various heterocyclic compounds containing pyrimidine and pyridazine structural. fragments, analogues of nitrogen-containing bases of pyrimidine series. In order to continue. the development of constructing of molecules containing pyridine and pyridazine fragments, this article is devoted to the synthesis of new biologically active compounds with. these moieties. The

Application Note & Protocols: Leveraging ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of small molecule inhibitors targeting critical oncogenic signaling pathways remains a cornerstone of modern cancer therapy. The benzylidenemalononitrile scaffold, a key component of the tyrphostin class of compounds, has historically shown promise as a potent inhibitor of protein tyrosine kinases. This application note details a comprehensive, multi-phase workflow for the investigation of a specific analogue, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, as a novel anticancer agent. We provide a strategic rationale for its design, rooted in established medicinal chemistry principles, and present a series of detailed, validated protocols for its evaluation. The workflow encompasses initial in vitro cytotoxicity screening, elucidation of the mechanism of action through cell cycle and apoptosis analysis, and concludes with a foundational protocol for in vivo efficacy assessment using a xenograft model. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel small molecule candidates for oncology applications.

Introduction: Compound Rationale and Strategic Approach

The compound ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile belongs to a class of molecules structurally related to tyrphostins, which were among the first rationally designed inhibitors of protein tyrosine kinases.[1][2] Prominent targets for such inhibitors include the Epidermal Growth Factor Receptor (EGFR) and key downstream signaling nodes like the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] The persistent activation of these pathways is a well-documented driver of tumorigenesis, proliferation, and metastasis in a wide array of human cancers.[5][6][7]

The selection of this specific analogue is deliberate:

  • Dicyanomethylene Group: This electron-withdrawing moiety is a classic Michael acceptor and is critical for the biological activity observed in many benzylidenemalononitrile compounds, potentially forming covalent or strong non-covalent interactions with target proteins.[8]

  • 3-Fluoro Substitution: The incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and improve target binding affinity through favorable electrostatic interactions, without significantly increasing steric bulk.

Our proposed discovery workflow is designed to be logical and progressive, moving from broad phenotypic screening to specific mechanistic inquiries and finally to a preclinical animal model.

The Anticancer Drug Discovery Workflow

A systematic approach is essential to validate a new chemical entity. The workflow is structured into three distinct phases, ensuring that only candidates with promising characteristics advance to more complex and resource-intensive stages.

G Figure 1: Phased Drug Discovery Workflow cluster_0 Phase I: In Vitro Screening cluster_1 Phase II: Mechanism of Action (MoA) Elucidation cluster_2 Phase III: In Vivo Efficacy A Compound Synthesis & QC ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values Across Cancer Cell Lines B->C G Select Promising Cell Line (Low IC50, Clear MoA) C->G Candidate Selection D Cell Cycle Analysis (Propidium Iodide Staining) F Target Pathway Analysis (e.g., Western Blot for p-STAT3) D->F E Apoptosis Assay (Annexin V / PI Staining) E->F F->G Mechanistic Insight H Subcutaneous Xenograft Model (Immunocompromised Mice) G->H I Tumor Growth Inhibition Study H->I J Further Development I->J Preclinical Candidate Nomination G Figure 2: Hypothesized MoA via STAT3 Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Inhibitor->JAK Inhibits

Caption: Proposed inhibition of the JAK/STAT3 pathway.

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M). [9]Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. [10]By staining fixed and permeabilized cells with PI, their DNA content can be quantified by flow cytometry, allowing for the determination of the cell cycle distribution of the population. [11]An accumulation of cells in a particular phase post-treatment indicates cell cycle arrest.

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated and a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and combine them. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [12] * Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase is crucial to prevent staining of double-stranded RNA. [11] * Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo) to model the cell cycle distribution (G0/G1, S, G2/M peaks). [12]

Data Presentation: Example Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Vehicle Control55.228.116.7
Compound (IC50)72.515.312.2
Compound (2x IC50)81.39.59.2
Protocol 4.2: Apoptosis Detection with Annexin V/PI Staining

Rationale: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [13]Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. [14]Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells, which have lost membrane integrity. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. [15]

  • Cell Preparation and Treatment:

    • Seed 5 x 10⁵ cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Staining Procedure:

    • Harvest all cells (adherent and floating) and wash twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15] * Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Interpret the quadrants:

      • Lower-Left (Annexin V- / PI-): Viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells. [13] * Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Phase III Protocol: Preliminary In Vivo Efficacy

Rationale: While in vitro assays are crucial, they do not fully recapitulate the complex tumor microenvironment. An in vivo model is essential to evaluate a compound's efficacy within a biological system. [16]The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and widely used preclinical model to assess the ability of a compound to inhibit tumor growth. [17][18]

G Figure 3: In Vivo Xenograft Study Design A Day -7: Animal Acclimatization (e.g., Nude Mice, n=10/group) B Day 0: Cell Implantation (e.g., 5x10^6 HCT-116 cells, s.c.) A->B C Day 7-10: Tumor Palpation & Randomization (Tumor Volume ~100 mm³) B->C D Day 10-28: Treatment Phase (Vehicle vs. Compound, daily i.p.) C->D E Monitoring (Tumor Volume & Body Weight 3x per week) D->E F Day 28: Study Endpoint (Sacrifice & Tissue Collection) D->F

Caption: Timeline for a typical subcutaneous xenograft study.

Protocol 5.1: Subcutaneous Xenograft Mouse Model
  • Animal and Cell Preparation:

    • Use immunocompromised mice (e.g., BALB/c nude or NSG), 6-8 weeks old. Allow for at least one week of acclimatization. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [19] * Harvest HCT-116 cells (selected based on low IC50) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mouse. Disinfect the injection site on the right flank with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells). [17] * Monitor the animals daily for health and signs of tumor growth.

  • Tumor Monitoring and Treatment:

    • Once tumors become palpable (typically 7-10 days), begin measuring tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2. [17] * When the average tumor volume reaches ~100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound at 10 mg/kg).

    • Administer the compound or vehicle via an appropriate route (e.g., intraperitoneal injection) daily for 2-3 weeks.

    • Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (or if tumors exceed a predetermined size), humanely euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

    • Compare the final tumor volumes and weights between the vehicle and treatment groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Directions

This application note provides a validated, phase-driven framework for the preclinical evaluation of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile as a potential anticancer therapeutic. Successful execution of these protocols will yield critical data on the compound's cytotoxicity, mechanism of action, and preliminary in vivo efficacy. Positive results, such as a low micromolar IC50, clear induction of apoptosis via cell cycle arrest, and significant tumor growth inhibition in vivo, would strongly support its advancement into more comprehensive preclinical studies, including pharmacokinetics, toxicology, and evaluation in orthotopic or patient-derived xenograft (PDX) models. [16][20]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer Research, 55(13), 2794-9. Retrieved from [Link]

  • Li, Y., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(4), 3367-3373. Retrieved from [Link]

  • Thirumala-Devi, R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]

  • Paik, P. K., & Varghese, A. (2006). EGFR Inhibitors in Lung Cancer. Oncology (Williston Park), 20(9). Retrieved from [Link]

  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci, 5(4), 254-258. Retrieved from [Link]

  • Gkolfinopoulos, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(8), 701-717. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Al-Jomah, N. A., et al. (2020). Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges. Saudi Pharmaceutical Journal, 28(9), 1089-1101. Retrieved from [Link]

  • GoodRx. (n.d.). Popular Egfr Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

  • Lin, C., et al. (2021). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells, 10(4), 841. Retrieved from [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • Chen, C., et al. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 13, 1217061. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Harrington Discovery Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Retrieved from [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Dye, J. F., et al. (1994). Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors. British Journal of Cancer, 70(6), 1100-1104. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Lee, S., & Kim, K. (2012). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 925, 71-77. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Azeredo, N. F., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (1997). The tyrphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2. Retrieved from [Link]

  • Brady, J. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2071. Retrieved from [Link]

  • SciSpace. (1997). The Tyrphostin AG17 Induces Apoptosis and Inhibition of cdk2 Activity in a Lymphoma Cell Line That Overexpresses bcl-2. Retrieved from [Link]

  • Plochmann, S., et al. (2021). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. Molecules, 26(11), 3208. Retrieved from [Link]

  • Bio-protocol. (2025). The in vivo xenograft tumor models. Retrieved from [Link]

  • Gomes, A. T. P. C., et al. (2020). Red and Near-Infrared Absorbing Dicyanomethylene Squaraine Cyanine Dyes: Photophysicochemical Properties and Anti-Tumor Photosensitizing Effects. Molecules, 25(9), 2115. Retrieved from [Link]

Sources

Application Notes & Protocols for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: A Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and professionals in agrochemical development with a comprehensive overview of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, also known as 2-(3-fluorobenzylidene)malononitrile. We delve into its significance as a versatile synthetic intermediate, detailing its physicochemical properties, core synthesis protocols, and subsequent application in the construction of complex agrochemical scaffolds. The narrative emphasizes the chemical principles behind its reactivity and provides field-proven methodologies for its synthesis and characterization, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, improved safety profiles, and robust metabolic stability is paramount. ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile has emerged as a critical building block in this endeavor. It is a derivative of benzylidenemalononitrile, a class of compounds recognized for their utility in synthesizing a variety of heterocyclic compounds with diverse biological activities.[1][2]

The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring is a well-established strategy in medicinal and agrochemical chemistry. This modification can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity to target enzymes and resistance to degradation. The dinitrile moiety, a powerful electron-withdrawing group, activates the adjacent carbon-carbon double bond, rendering the molecule a highly reactive Michael acceptor and a versatile precursor for a range of subsequent chemical transformations.[3]

This document serves as a practical guide to leveraging the unique reactivity of this intermediate for the development of next-generation agrochemicals.

Physicochemical & Safety Data

A thorough understanding of a chemical's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The properties of the closely related isomer, 2-(4-Fluorobenzylidene)malononitrile, provide a strong reference for the expected characteristics of the 3-fluoro isomer.

PropertyValueSource
IUPAC Name 2-[(3-fluorophenyl)methylidene]propanedinitrileN/A
Molecular Formula C₁₀H₅FN₂[4]
Molecular Weight 172.16 g/mol [4]
Appearance Expected to be a white to off-white solid[5]
Melting Point Not specified, but isomers have melting points in the range of 80-110 °C[5]
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone[3][6]
Hazard Identification and Safe Handling

Based on safety data for closely related benzylidenemalononitrile derivatives, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile should be handled with care.[7]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and tightly fitting safety goggles or a face shield.[9]

  • Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[10] Keep away from heat and sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application Notes: The Chemistry of a Versatile Intermediate

The utility of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile stems from its straightforward synthesis and the high reactivity endowed by its functional groups.

Synthesis via Knoevenagel Condensation

The primary and most efficient route to synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation.[6][11] This reaction involves the base-catalyzed condensation of an aldehyde (3-fluorobenzaldehyde) with an active methylene compound (malononitrile).[11][12] The reaction is highly reliable and can be performed under mild conditions, often with high yields.[6]

The choice of catalyst is critical and can range from weak organic bases like piperidine or β-alanine to inorganic catalysts such as ammonium acetate or solid bases like hydrotalcites.[6] Green chemistry approaches utilizing microwave irradiation or ultrasound in solvent-free conditions have also proven effective, offering excellent yields in shorter reaction times.[11][12][13]

Reaction Mechanism: Knoevenagel Condensation

The mechanism proceeds through three key stages:

  • Deprotonation: The basic catalyst removes a proton from the highly acidic α-carbon of malononitrile, generating a stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes rapid elimination of a water molecule to yield the final, thermodynamically stable conjugated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 3-Fluorobenzaldehyde R2 Malononitrile I1 Malononitrile Carbanion (Nucleophile) R2->I1 + Base Cat Base Catalyst (e.g., β-alanine) I2 Aldol Addition Intermediate I1->I2 + 3-Fluorobenzaldehyde P1 ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile I2->P1 - H₂O Synthesis_Workflow cluster_prep Preparation cluster_rxn Synthesis cluster_workup Isolation & Purification A 1. Charge Reactor B Combine Aldehyde, Malononitrile, Catalyst, and Solvent A->B C 2. Reaction D Heat to Reflux (e.g., 60-80°C) Monitor by TLC (2-4h) C->D E 3. Work-up F Cool, Precipitate/Extract Product E->F G 4. Purification F->G H Wash with Water/Brine, Dry Organic Layer G->H I 5. Isolation H->I J Concentrate via Rotary Evaporation I->J K Recrystallize from Ethanol/Hexane J->K

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-fluorobenzaldehyde (1.0 eq), malononitrile (1.05 eq), and a catalytic amount of β-alanine (0.05 eq).

  • Solvent Addition: Add ethanol as the solvent (approx. 5 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile as a crystalline solid.

Protocol 2: Analytical Characterization

Confirming the structure and purity of the synthesized intermediate is a critical step. [14][15] 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Prep: Dissolve ~10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum should show signals in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on the fluorophenyl ring, and a characteristic singlet for the vinylic proton (=CH) downfield (approx. 7.7-8.3 ppm). [5]* ¹³C NMR: Expect signals for the two nitrile carbons (~112-115 ppm), aromatic carbons (115-165 ppm, with C-F coupling), and the carbons of the double bond. [5] 2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Prep: Use an ATR-FTIR spectrometer for a solid sample.

  • Expected Peaks: Look for a sharp, strong absorption band characteristic of the nitrile (-C≡N) stretch around 2220-2230 cm⁻¹. Also, expect C=C stretching bands around 1580-1610 cm⁻¹ and C-H stretching from the aromatic ring above 3000 cm⁻¹. [12][15] 3. Mass Spectrometry (MS):

  • Technique: Use Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Electrospray Ionization (ESI) for molecular weight confirmation. [16]* Expected Ion: The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of C₁₀H₅FN₂ (approx. 172.04 m/z). [5] 4. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the final product.

  • Conditions: A reverse-phase C18 column is suitable. [14]A typical mobile phase would be a gradient of acetonitrile and water. Purity is assessed by the peak area percentage at a suitable UV detection wavelength (e.g., 254 nm).

References

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). MDPI. [Link]

  • 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524 - PubChem. (n.d.). PubChem. [Link]

  • Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. (2020). NIH. [Link]

  • Novel Methods of Knoevenagel Condensation. (2021). Banaras Hindu University. [Link]

  • Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. (n.d.). UNIFAP. [Link]

  • Mechanisms of action of agrochemicals acting as endocrine disrupting chemicals. (2020). PubMed. [Link]

  • Agrochemical formulations - Google Patents. (n.d.).
  • Reaction between 2-benzylidenemalononitrile and dimedone for synthesis of 2-amino-3-cyano-4H-chromene. (n.d.). ResearchGate. [Link]

  • Benzylidenemalononitrile derivatives. (n.d.). ResearchGate. [Link]

  • (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile - PubChem. (n.d.). PubChem. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). NIH. [Link]

  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Indian Academy of Sciences. [Link]

  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). Wiley Online Library. [Link]

  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). ResearchGate. [Link]

  • Compositions having pesticidal utility and processes related thereto - Google Patents. (n.d.).
  • 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (2023). Semantic Scholar. [Link]

  • Sensitive test for detection and determination of malononitrile and its derivatives. (1974). CoLab. [Link]

  • Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2026). ResearchGate. [Link]

  • Supporting Information - DOI. (n.d.). DOI. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC - PubMed Central. [Link]

  • Facile Metal Free Regioselective Transfer Hydrogenation of Polarized Olefins with Ammonia Borane. (n.d.). The Royal Society of Chemistry. [Link]

  • (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | C10H5F3N4 | CID - PubChem. (n.d.). PubChem. [Link]

  • Malononitrile compounds and their use as pesticides - Google Patents. (n.d.).
  • Synthesis method of methylene malononitrile compound - Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Polymerization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword from the Senior Application Scientist

The exploration of novel polymeric materials is a cornerstone of innovation in material science, with far-reaching implications for fields ranging from advanced electronics to biomedical devices. This guide delves into the synthesis and polymerization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a monomer poised to yield a polymer with a unique combination of properties derived from its fluorinated aromatic moiety and geminal dinitrile groups. The presence of fluorine is anticipated to impart enhanced thermal stability, chemical resistance, and a low dielectric constant, while the cyano groups are expected to contribute to high polarity and specific optical characteristics.

This document provides a comprehensive framework for researchers, offering not only detailed experimental protocols but also the scientific rationale behind the proposed methodologies. As this specific monomer is not widely documented in existing literature, the following protocols are synthesized from established principles of organic and polymer chemistry, drawing parallels from the synthesis and polymerization of structurally analogous compounds. This approach is designed to provide a robust starting point for the exploration of this promising new material.

I. Monomer Synthesis: ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile via Knoevenagel Condensation

The synthesis of the ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile monomer is efficiently achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 3-fluorobenzaldehyde, typically catalyzed by a weak base.

Reaction Principle

The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. The electron-withdrawing nature of the cyano groups in malononitrile makes the methylene protons sufficiently acidic to be abstracted by a mild base.

G Knoevenagel Condensation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Malononitrile CH₂(CN)₂ Carbanion ⁻CH(CN)₂ Malononitrile->Carbanion Base Base Base Intermediate 3-FC₆H₄CH(O⁻)CH(CN)₂ Carbanion->Intermediate attacks 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-FC₆H₄CHO Alcohol Intermediate 3-FC₆H₄CH(OH)CH(CN)₂ Intermediate->Alcohol Intermediate + H⁺ Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Alcohol Intermediate->Product - H₂O

Figure 1: Knoevenagel condensation for monomer synthesis.
Detailed Protocol for Monomer Synthesis

Materials:

  • 3-Fluorobenzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq) or Ammonium Acetate (0.2 eq)

  • Ethanol or Isopropanol

  • Deionized water

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in a minimal amount of ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) or ammonium acetate (0.2 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash with cold ethanol and then with deionized water to remove the catalyst and unreacted starting materials.

  • If the product does not precipitate, pour the reaction mixture into a beaker of cold water with stirring to induce precipitation.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol/hexane, to obtain pure ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile as a crystalline solid.

  • Dry the purified product under vacuum.

Characterization of the Monomer:

  • ¹H NMR: To confirm the chemical structure, including the characteristic vinyl proton singlet.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • FT-IR: To verify the presence of key functional groups, such as the C≡N stretch (around 2220 cm⁻¹) and the C=C stretch of the vinylidene group.

  • Mass Spectrometry: To determine the molecular weight of the synthesized monomer.

  • Melting Point: To assess the purity of the compound.

II. Anionic Polymerization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

The strong electron-withdrawing nature of the two cyano groups makes the vinylidene double bond of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile highly susceptible to nucleophilic attack, making anionic polymerization the most viable method for forming a high molecular weight polymer.[2][3] Living anionic polymerization techniques, when performed under stringent conditions, can offer excellent control over molecular weight and dispersity.[4]

Causality Behind Experimental Choices
  • Initiator Selection: Weak nucleophiles such as amines, phosphines, or even trace amounts of water can initiate the polymerization of highly electron-deficient monomers like cyanoacrylates.[5] For more controlled polymerization, stronger initiators like n-butyllithium (n-BuLi) or sodium naphthalenide are often employed, although they require rigorously anhydrous and anaerobic conditions to prevent premature termination.[4][6] The choice of initiator will influence the polymerization kinetics and the final polymer properties.

  • Solvent System: The choice of solvent is critical in anionic polymerization. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can solvate the growing anionic chain ends, leading to a faster and more controlled polymerization.[4]

  • Temperature Control: Anionic polymerizations are often carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as chain transfer or termination, and to better control the polymerization rate.

G Anionic Polymerization Workflow A Monomer Purification D Polymerization Reaction (Anhydrous & Anaerobic) A->D B Solvent Purification B->D C Initiator Preparation C->D E Termination D->E F Polymer Precipitation & Purification E->F G Polymer Characterization F->G

Figure 2: General workflow for anionic polymerization.
Detailed Protocol for Anionic Polymerization

Materials:

  • ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (purified)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi) solution in hexanes or another suitable initiator

  • Methanol (for termination)

  • Hexane or Methanol (for precipitation)

Procedure:

  • Purification: Rigorously purify the monomer by recrystallization and dry under vacuum to remove any impurities, especially water, which can act as an uncontrolled initiator or a terminating agent. The solvent (THF or DMF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF) under an inert atmosphere.

  • Reaction Setup: Assemble the reaction glassware (a flask with a magnetic stirrer and a septum) and flame-dry it under vacuum, then cool under a positive pressure of dry argon or nitrogen.

  • Initiation: Transfer the desired amount of anhydrous solvent into the reaction flask via a cannula. Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the initiator (e.g., n-BuLi) dropwise via syringe.

  • Polymerization: Dissolve the purified monomer in a small amount of anhydrous solvent in a separate flame-dried flask under an inert atmosphere. Transfer the monomer solution to the initiator solution in the reaction flask via a cannula, slowly and with vigorous stirring. The polymerization is often rapid, and a color change or increase in viscosity may be observed. Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours) at the low temperature.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.

  • Precipitation and Purification: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane or methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Quantitative Data Summary

ParameterRecommended RangeRationale
Monomer/Initiator Ratio50:1 to 500:1Controls the target molecular weight of the polymer.
Monomer Concentration0.1 - 1.0 MAffects polymerization rate and viscosity of the reaction mixture.
Reaction Temperature-78 °C to 0 °CLower temperatures minimize side reactions and provide better control.
Reaction Time1 - 6 hoursDepends on the reactivity of the monomer and the desired conversion.

III. Polymer Characterization

Thorough characterization of the resulting poly(((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile) is essential to understand its structure, molecular weight, and thermal properties.

Protocols for Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR):

    • Protocol: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Expected Results: The ¹H NMR spectrum will show broad peaks corresponding to the polymer backbone protons. The ¹³C NMR will confirm the polymer structure, and ¹⁹F NMR will verify the presence and environment of the fluorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Prepare a thin film of the polymer by casting from a solution or by preparing a KBr pellet.

    • Expected Results: The FTIR spectrum should show the characteristic C≡N stretching vibration (around 2240 cm⁻¹, potentially shifted from the monomer), and C-F stretching vibrations. The disappearance of the C=C vinylidene peak from the monomer spectrum confirms polymerization.[7]

  • Gel Permeation Chromatography (GPC):

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., THF or DMF) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene).

    • Expected Results: GPC will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A narrow dispersity (Đ < 1.2) is indicative of a well-controlled, living polymerization.

  • Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

    • Protocol:

      • TGA: Heat a small sample of the polymer under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) to determine its thermal stability and decomposition temperature (Td).

      • DSC: Heat a small sample of the polymer through a defined temperature program to determine its glass transition temperature (Tg) and melting temperature (Tm), if crystalline.

    • Expected Results: The fluorinated nature of the polymer is expected to result in high thermal stability, with a high decomposition temperature.[8][9][10] The bulky side group may lead to a relatively high glass transition temperature.

IV. Application Notes: Potential in Material Science

The unique combination of a fluorinated phenyl ring and two cyano groups in the repeating unit of poly(((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile) suggests a range of potential applications in advanced materials.

  • High-Performance Dielectrics: The presence of both fluorine and cyano groups can lead to a material with a high dielectric constant and low dielectric loss, making it a candidate for use in capacitors, insulators in microelectronics, and high-frequency applications.[11][12] The fluorine atom tends to lower the dielectric constant, while the polar cyano groups increase it; the final dielectric properties will be a balance of these effects.

  • Optical and Photonic Materials: Polymers with high cyano content can exhibit interesting nonlinear optical (NLO) properties.[13] The fluorinated aromatic group may also influence the refractive index and optical transparency of the material.

  • Chemically Resistant Coatings: Fluorinated polymers are well-known for their excellent chemical resistance and low surface energy.[10] This polymer could find applications as a protective coating in harsh chemical environments.

  • Membranes for Separations: The polarity and free volume of the polymer, influenced by the bulky side group, could be tailored for specific gas or liquid separation applications.

V. References

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2021). Controlled and Living Polymerizations. Wiley-VCH.

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.

  • Kiasat, A. R., & Fallah-Mehrjardi, M. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Journal of Applied Polymer Science, 116(4), 2254-2261.

  • Monthepar, J. P., Boinon, B., Belfkira, A., Raihane, M., & Pham, Q. T. (1993). Copolymers of substituted styrenes with vinylidene cyanide or methylvinylidene cyanide. 13C NMR studies of their microstructures. Macromolecular Chemistry and Physics, 194(10), 2839-2850.

  • Roberts, J. D., & Caserio, M. C. (2020). 5.14: Polymerization of Alkenes. In Chemistry LibreTexts.

  • Mane, S., et al. (2022). The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers. Polymers, 14(15), 3058.

  • Schaller, C. (2021). 2.6: Anionic Polymerization. In Chemistry LibreTexts.

  • Teixeira, S. M. R., et al. (2021). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 13(16), 2735.

  • Ferreira, A., et al. (2023). Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR). Applied Sciences, 13(19), 10731.

  • Kharas, G., et al. (2022). Benzylidenemalononitrile derivatives. ResearchGate.

  • Chem Help ASAP. (2024). Polymer Chemistry: Understanding Anionic Polymerization. YouTube.

  • Kiasat, A. R., & Fallah-Mehrjardi, M. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. ResearchGate.

  • Li, Y., et al. (2018). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Polymer Chemistry, 9(33), 4425-4436.

  • Hong, K., et al. (1999). Anionic Polymerization. ResearchGate.

  • Chen, Y., et al. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Crystals, 13(7), 1083.

  • da Silva, A. C., et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 11(10), 1645.

  • Infinita Lab. (2023). Comprehensive Polymer Dielectric Constant Detailed Guide.

  • Read Chemistry. (2022). Polymerization of Alkenes.

  • Sani, N. A., et al. (2022). Characterization and Kinetic Studies of Poly(vinylidene fluoride-co-hexafluoropropylene) Polymer Inclusion Membrane for the Malachite Green Extraction. Polymers, 14(17), 3589.

  • Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Scientific & Engineering Research, 16(1), 11-46.

  • Wikipedia. (2023). Anionic addition polymerization.

  • Connell, T. U., et al. (2024). Electroinduced Reductive and Dearomative Alkene-Aldehyde Coupling. ChemRxiv.

  • Globe Thesis. (2023). Preparation And Dielectric Regulation Of Polyimides Containing High Dipolar Pendant Groups.

  • Sathe, D., et al. (2022). Depolymerizable semi-fluorinated polymers for sustainable functional materials. Polymer Chemistry, 13(19), 2608-2614.

  • Czajka, T., & Pielichowski, K. (2010). Polymer/montmorillonite nanocomposites with improved thermal properties. Part II. Thermal stability of montmorillonite nanocomposites based on different polymeric matrixes. ResearchGate.

  • Le Dévédec, F., Houdaihed, L., & Allen, C. (2016). Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. JoVE (Journal of Visualized Experiments), (115), e54422.

  • Tarasov, A. E., et al. (2018). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Advances, 8(49), 27855-27863.

  • Wang, Y., et al. (2012). 2-[4-(Benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.

  • PubChem. (n.d.). Malononitrile, (p-(p-chlorobenzylthio)benzylidene)-.

  • Tarasov, A. E., et al. (2018). Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide. ResearchGate.

  • PubChem. (n.d.). Malononitrile, benzylidene-.

  • PubChem. (n.d.). 2-(4-Bromobenzylidene)malononitrile.

Sources

Application Note and Protocol for the Purification of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a key intermediate in the synthesis of various organic compounds. The protocol herein details a robust purification strategy centered on recrystallization, a technique renowned for its efficacy in obtaining high-purity crystalline solids. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for purifying this compound. We will delve into the underlying principles of the experimental choices, ensuring a thorough understanding of the entire workflow, from initial reaction monitoring to final product characterization.

Introduction: The Significance of Arylidenemalononitriles

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile belongs to the class of arylidenemalononitriles. These compounds are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. Their synthesis is typically achieved through a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this specific case, 3-fluorobenzaldehyde reacts with malononitrile in the presence of a weak base catalyst.[2][3][4][5]

The purity of the final product is paramount for its subsequent use in multi-step syntheses. Impurities, such as unreacted starting materials or by-products, can interfere with downstream reactions, leading to lower yields and the formation of undesired side products. Recrystallization is an exceptionally effective purification technique for crystalline solids like ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.[6] The principle behind recrystallization lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[6][7]

Health and Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Ventilation: All procedures should be performed in a well-ventilated fume hood.

Chemical Hazards:

  • 3-Fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Malononitrile: Toxic if swallowed or in contact with skin. Handle with extreme care.

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

  • Ethyl Acetate & n-Hexane: Flammable liquids and vapors. Irritants.

Consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Experimental Workflow Overview

The purification of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a multi-step process that begins with monitoring the initial synthesis reaction, followed by isolation of the crude product, and culminating in purification by recrystallization.

Purification_Workflow cluster_synthesis Synthesis cluster_isolation Crude Product Isolation cluster_purification Purification cluster_analysis Analysis Reaction Knoevenagel Condensation (3-Fluorobenzaldehyde + Malononitrile) TLC_Monitor Reaction Monitoring (TLC) Reaction->TLC_Monitor Sample periodically Workup Aqueous Workup TLC_Monitor->Workup Upon completion Filtration1 Vacuum Filtration Workup->Filtration1 Drying1 Air Drying Filtration1->Drying1 Dissolution Dissolution in Hot Ethanol/Solvent System Drying1->Dissolution Hot_Filtration Hot Gravity Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Washing Washing with Cold Solvent Filtration2->Washing Drying2 Drying under Vacuum Washing->Drying2 TLC_Analysis Purity Check (TLC) Drying2->TLC_Analysis MP_Analysis Melting Point Determination TLC_Analysis->MP_Analysis Spectroscopy Spectroscopic Analysis (NMR, IR) MP_Analysis->Spectroscopy

Sources

Comprehensive Analytical Characterization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a derivative of benzylidenemalononitrile (BMN), represents a class of compounds with significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the dicyanovinyl group.[1][2] As a synthetic precursor or a potential bioactive agent, rigorous and unambiguous structural confirmation and purity assessment are paramount. This guide provides a multi-technique analytical workflow, detailing the principles and step-by-step protocols for the comprehensive characterization of this specific molecule. We will delve into Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) Spectroscopy for functional group confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity analysis. The causality behind experimental choices is explained to empower researchers in adapting these methods for other BMN analogues.

Introduction and Analytical Strategy

The target analyte, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, possesses several key structural features that dictate the optimal analytical strategy: a substituted aromatic ring, a carbon-carbon double bond, two nitrile groups, and a fluorine atom. Our approach is to use a suite of orthogonal analytical techniques, where each method provides a unique and complementary piece of information, leading to a self-validating final characterization.

The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for ensuring that chemical data is communicated unambiguously, a principle that underpins the following protocols.[3][4] Our workflow is designed to first establish purity via chromatography, followed by definitive structural elucidation using a combination of spectroscopic methods.

Molecular Structure and Properties
  • IUPAC Name: 2-((3-fluorophenyl)methylene)propanedinitrile

  • Molecular Formula: C₁₀H₅FN₂

  • Molecular Weight: 172.16 g/mol

  • Structure: (A representative image of the chemical structure)

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Principle: Before dedicating resources to extensive structural analysis, it is crucial to determine the purity of the sample. Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar organic molecules. It separates the target compound from impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] The hydrophobicity of benzylidenemalononitrile analogues makes them ideally suited for this technique.[5]

Protocol: RP-HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 in a 50:50 ACN/Water mixture to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection Wavelength: 254 nm and 310 nm (The conjugated system is expected to have strong absorbance).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Elution Method (Gradient):

    • Start with a gradient elution to effectively separate any potential impurities with differing polarities.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity of the main peak as a percentage of the total integrated area. A purity level of >95% is typically required for subsequent characterization and use in drug development.

Structural Elucidation via NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecular skeleton and confirm connectivity.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed, although modern spectrometers can reference the residual solvent peak.[7]

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Objective: To identify all unique protons, their chemical environment, and their connectivity through spin-spin coupling.

    • Expected Signals:

      • Aromatic Protons (4H): The 3-fluoro-substitution will create a complex multiplet pattern in the aromatic region (~7.2-7.8 ppm). Analysis of the coupling constants (J-values) will be key to assigning each proton.

      • Vinylic Proton (1H): A singlet is expected for the vinylic proton (=CH-), likely deshielded by the aromatic ring and cyano groups, appearing around 7.5-8.0 ppm.[8]

  • ¹³C{¹H} NMR Spectroscopy:

    • Objective: To identify all unique carbon atoms. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • Expected Signals:

      • Nitrile Carbons (2C): Two signals in the 115-120 ppm region.[9]

      • Aromatic Carbons (6C): Six distinct signals in the 110-165 ppm region. The carbon directly bonded to fluorine will show a large one-bond coupling (¹JCF).

      • Alkene Carbons (2C): One quaternary carbon and one CH carbon, with distinct chemical shifts.

  • ¹⁹F NMR Spectroscopy:

    • Objective: To confirm the presence and chemical environment of the fluorine atom.

    • Expected Signal: A single resonance, likely appearing as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Summary of Expected NMR Data
NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H~7.5 - 8.0sVinylic proton
¹H~7.2 - 7.8mAromatic protons (4H)
¹³C~160 - 165d, ¹JCF ≈ 250 HzC-F aromatic carbon
¹³C~110 - 140mOther aromatic carbons
¹³C~115 - 120sNitrile carbons (-CN)
¹³C~100 - 150mAlkene carbons
¹⁹F-100 to -120mReferenced to CFCl₃

Functional Group Confirmation via Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[10] It is an excellent, rapid technique for confirming the presence of key functional groups, providing a molecular "fingerprint".[11]

Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed. This method is preferred over KBr pellets for its speed and simplicity.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the press and apply consistent pressure to the sample.

    • Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)BondFunctional GroupIntensity
~2225C≡NNitrileStrong, Sharp[8][9]
~1610C=CAlkeneMedium
~1585C=CAromatic RingMedium-Strong
~3050C-HAromatic/VinylicMedium-Weak
~1250C-FAryl-FluorideStrong

Molecular Weight Verification via Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is suitable to preserve the molecular ion.

Protocol: High-Resolution MS (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation:

    • An ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Infuse the sample directly or via an LC inlet.

    • Acquire data in both positive and negative ion modes to determine the optimal ionization.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the measured exact mass to the theoretical exact mass of C₁₀H₅FN₂. A mass accuracy within 5 ppm is considered confirmation of the elemental composition. Simple nitriles often show a weak or absent molecular ion peak in Electron Impact (EI) MS, but a prominent M-1 peak.[9][12]

Expected Mass Spectrometry Data
IonFormulaTheoretical Exact Mass (m/z)
[M]⁺C₁₀H₅FN₂172.0437
[M+H]⁺C₁₀H₆FN₂173.0515
[M+Na]⁺C₁₀H₅FN₂Na195.0334

Integrated Analytical Workflow

The characterization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is not a linear process but an integrated workflow where results from each technique validate the others. The following diagram illustrates the logical relationship between these analytical steps.

G cluster_structure Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (RP-HPLC >95%) Purification->Purity Structure Structural Characterization Purity->Structure If pure Fail Re-purify or Re-synthesize Purity->Fail If impure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry (HRMS) Structure->MS Final Fully Characterized Compound NMR->Final IR->Final MS->Final Fail->Purification

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical characterization of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile requires a systematic and multi-faceted approach. By combining chromatographic separation with spectroscopic analysis, one can confidently determine the purity, confirm the molecular weight, identify all constituent functional groups, and unambiguously elucidate the complete chemical structure. The protocols and expected data presented in this application note serve as a robust guide for researchers, ensuring data integrity and supporting the advancement of projects in drug development and materials science.

References

  • IUPAC. What Is the Role of IUPAC in Standardizing Chemical Nomenclature? YouTube.
  • Simon Fraser University Library. How to find chemical spectra online. YouTube.
  • Gutch, P.K., et al. Chromatographic analysis of benzylidenemalononitrile analogues of 2-Chlorobenzylidenemalanonitrile. ResearchGate. Available at: [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]

  • Wikipedia. IUPAC nomenclature of chemistry. Wikipedia. Available at: [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Bioregistry. Available at: [Link]

  • IUPAC. IUPAC naming guide. IUPAC. Available at: [Link]

  • IUPAC. Nomenclature. IUPAC. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. Spectral Database for Organic Compounds. Wikipedia. Available at: [Link]

  • Dunnivant, F. & Ginsbach, Z. Fragmentation of Nitriles. Whitman College. Available at: [Link]

  • Mclafferty, F.W. & Gohike, R.S. Mass Spectrometric Analysis. Aromatic Acids and Esters. Semantic Scholar. Available at: [Link]

  • BIPM. New international guidelines on organic pure material standards. BIPM. Available at: [Link]

  • Kumar, R. mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile. YouTube. Available at: [Link]

  • Beynon, J.H., et al. Correlations between molecular structure and mass spectra I.: An anomalous type of rearrangement ions found in the mass spectra of carboxylic acids and nitriles. ResearchGate. Available at: [Link]

  • PubChem. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. PubChem. Available at: [Link]

  • University of Calgary. INFRARED SPECTROSCOPY (IR). University of Calgary. Available at: [Link]

  • Hassan, E.A. & Elmaghraby, A.M. The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. Available at: [Link]

  • Hassan, E.A. & Elmaghraby, A.M. (PDF) The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]

  • PubChem. Malononitrile. PubChem. Available at: [Link]

  • PubChem. (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. PubChem. Available at: [Link]

  • Al-Ayed, A.S., et al. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]

  • Brown, W.P. database IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. Available at: [Link]

  • PubChem. (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. PubChem. Available at: [Link]

  • Fulmer, G.R., et al. NMR Chemical Shifts of Trace Impurities. Organometallics. Available at: [Link]

  • Chakraborty, N., et al. An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Antonov, L., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Chehab, S., et al. Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions - Supplementary Information. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Lead Generation and Process Optimization

Welcome to the technical support center for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a dynamic FAQ and troubleshooting resource to address the common and complex challenges encountered during the synthesis of this valuable compound, a key intermediate in the development of various bioactive molecules.

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is primarily achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (malononitrile) with a carbonyl compound (3-fluorobenzaldehyde), typically catalyzed by a weak base.[1] While straightforward in principle, optimizing the yield and purity requires careful control over several key parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

The reaction is a Knoevenagel condensation between 3-fluorobenzaldehyde and malononitrile. A weak base catalyst facilitates the nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[2]

Knoevenagel_Reaction cluster_reactants Reactants cluster_catalyst Catalyst R1 3-Fluorobenzaldehyde P1 ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile R1->P1 + R2 Malononitrile R2->P1 C1 Weak Base (e.g., Piperidine) C1->P1 Catalyzes W Water (H₂O) P1->W Eliminates

Caption: General scheme for the Knoevenagel condensation.

Q2: What are the primary safety considerations for this reaction?

Both 3-fluorobenzaldehyde and malononitrile require careful handling.

  • 3-Fluorobenzaldehyde: Can cause skin and eye irritation.

  • Malononitrile: Is toxic if swallowed, inhaled, or in contact with skin. It releases toxic hydrogen cyanide gas upon contact with strong acids or upon heating.

  • Solvents & Catalysts: Many organic solvents (e.g., ethanol, toluene) are flammable. Piperidine is a corrosive and flammable liquid.

Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Category 1: Low or No Product Yield

Q3: My reaction yield is disappointingly low. What are the most common culprits?

Low yields in a Knoevenagel condensation typically stem from four key areas: the catalyst, the solvent, reaction equilibrium (water removal), and reaction conditions (time and temperature).[3] A systematic approach is the best way to identify the root cause.

Troubleshooting_Low_Yield start Low Yield Detected cat Catalyst Issues Base too strong/weak? Incorrect amount? Catalyst degradation? start->cat Investigate sol Solvent Problems Poor reactant solubility? Incompatible with catalyst? start->sol Investigate cond Reaction Conditions Temperature too low? Reaction time too short? start->cond Investigate water Water Inhibition Reversible reaction favored? Water inhibiting catalyst? start->water Investigate end Yield Improved cat->end Optimize Base sol->end Change Solvent cond->end Increase Time/Temp water->end Implement Water Removal

Caption: Decision tree for troubleshooting low reaction yields.

Q4: I used sodium hydroxide (NaOH) as a catalyst and got a complex mixture. Why did this happen?

This is a classic issue of catalyst choice. The active methylene protons of malononitrile are quite acidic, so only a mild base is needed to generate the reactive carbanion.[1]

  • Causality: A strong base like NaOH deprotonates malononitrile too aggressively but, more critically, promotes the self-condensation of 3-fluorobenzaldehyde.[1][3] This side reaction consumes your starting material and complicates purification, drastically reducing the yield of the desired product.

  • Solution: Switch to a weak base catalyst. Piperidine, pyridine, or ammonium acetate are commonly and successfully used.[3] These bases are strong enough to deprotonate malononitrile but not reactive enough to cause significant aldehyde self-condensation.

Q5: My reaction seems to stop before all the 3-fluorobenzaldehyde is consumed. How can I drive it to completion?

Incomplete conversion is a frequent cause of low yields.[3] Several factors could be at play:

  • Reaction Equilibrium: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[3] This water can inhibit the reaction or participate in a reverse reaction, preventing it from going to completion.

    • Solution: Remove water as it is formed. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3] This physically removes the water, shifting the equilibrium towards the product according to Le Châtelier's principle.

  • Temperature: Many Knoevenagel condensations proceed at room temperature, but some substrate combinations require thermal energy to overcome the activation barrier.[3]

    • Solution: Try gently heating the reaction mixture (e.g., to 40-60 °C). Always monitor the reaction by Thin Layer Chromatography (TLC) to ensure the product is forming and starting material is being consumed, without leading to decomposition.

  • Reaction Time: Ensure the reaction has been running long enough. Monitor progress via TLC or by taking aliquots for GC-MS analysis to determine the optimal reaction time.[3]

Q6: Can the choice of solvent dramatically affect my yield?

Absolutely. The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction pathway.[3]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often excellent choices as they can dissolve the reactants and intermediates well and may accelerate the reaction rate.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are also very effective and are often preferred for their lower cost and toxicity.[3] They are particularly suitable for reactions at room temperature or with gentle heating.

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are the solvents of choice when using a Dean-Stark trap for water removal, which is a powerful technique for maximizing yield.[3]

Solvent TypeExampleTypical ConditionsAdvantagesDisadvantages
Polar ProticEthanolRoom Temp to RefluxGood solubility, green optionMay require longer times
Polar AproticAcetonitrileRoom Temp to 70°CHigh conversions, short times[3][4]More toxic, harder to remove
NonpolarTolueneRefluxEnables azeotropic water removalLonger reaction times[3]
"Green" SolventWater50°C to RefluxEnvironmentally friendly[5]May require heating[5]
Category 2: Product Purity and Side Reactions

Q7: My final product is contaminated with a significant impurity. What could it be?

Besides unreacted starting materials, the most common side reaction is the Michael addition of a second molecule of malononitrile carbanion to your desired α,β-unsaturated product.[3]

  • Causality: This is more likely to occur if you use a large excess of malononitrile or allow the reaction to proceed for an unnecessarily long time after the aldehyde has been consumed. The electron-withdrawing nitrile groups make the product susceptible to nucleophilic attack.

  • Solution:

    • Stoichiometry: Use a strict 1:1 or a slight excess (1:1.1) of malononitrile to 3-fluorobenzaldehyde.

    • Monitoring: Stop the reaction as soon as TLC indicates the full consumption of the 3-fluorobenzaldehyde.

Q8: What is the most effective method for purifying the final product?

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is typically a solid at room temperature.

  • Recrystallization: This is often the most efficient method for purification. Cold ethanol or isopropanol are excellent solvent choices.[3][6] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography is a reliable alternative. Use a solvent system of increasing polarity, such as an ethyl acetate/hexane gradient, to separate the product from side products and starting materials.

Validated Experimental Protocols

Here are two detailed protocols designed to be self-validating. Success with these methods confirms the integrity of your reagents and technique.

Protocol 1: Standard Synthesis in Ethanol

This protocol is a robust starting point for general synthesis.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (e.g., 1.24 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Add ethanol (25 mL) and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (0.66 g, 10 mmol, 1.0 equiv.).

  • Catalysis: Add the weak base catalyst, piperidine (0.1 mL, ~0.1 mmol, 0.01 equiv.), dropwise.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be significantly more nonpolar than the malononitrile and more nonpolar than the aldehyde. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and any soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. Expected yield: 85-95%.

Protocol 2: High-Yield Synthesis with Azeotropic Water Removal

This protocol is designed to maximize yield by actively removing the water byproduct.

  • Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the flask, add 3-fluorobenzaldehyde (1.24 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and toluene (40 mL).

  • Catalysis: Add piperidine (0.1 mL, ~0.1 mmol).

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope, with the water being collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water collects in the trap (typically 2-3 hours).

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as a solid or oil.

  • Purification: Purify the crude product by recrystallization from isopropanol to yield the final product. Expected yield: >95%.

References

  • Ciriminna, R., & Pagliaro, M. (2022). Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile.
  • Ciriminna, R., & Pagliaro, M. (2022). Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile.
  • Ciriminna, R., & Pagliaro, M. (2022). Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile. MDPI.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Singh, P., et al. (n.d.).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8849.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). Retrieved from [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. Retrieved from [Link]

  • YouTube. (2024, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

  • PubChem. (n.d.). (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN108299237B - Synthesis method of methylene malononitrile compound.

Sources

Common side products in the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the Knoevenagel condensation of 3-fluorobenzaldehyde and malononitrile. Our goal is to provide not just solutions, but also a deeper understanding of the reaction mechanisms to empower your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable steps for resolution.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Knoevenagel condensation are a frequent issue and can stem from several factors. Let's break down the most common culprits and their remedies.

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. This can be due to insufficient reaction time, inadequate catalyst activity, or suboptimal temperature.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting materials (3-fluorobenzaldehyde and malononitrile). The reaction is complete when the starting material spots are no longer visible.

      • Catalyst Choice and Amount: The choice of base catalyst is crucial. While weak bases like piperidine or pyridine are commonly used to prevent self-condensation of the aldehyde, their activity might be insufficient. Consider using a slightly stronger, non-nucleophilic base or a phase-transfer catalyst to enhance the reaction rate. Ensure the catalyst is fresh and used in the appropriate catalytic amount.

      • Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, gentle heating (40-60 °C) can significantly accelerate the reaction. However, be cautious, as excessive heat can promote side reactions.

  • Side Product Formation: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. The most common side reaction is the Michael addition.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of 3-fluorobenzaldehyde to malononitrile. An excess of malononitrile can lead to the formation of a Michael adduct where a second molecule of malononitrile anion adds to the α,β-unsaturated product.

      • Gradual Addition: Adding the catalyst slowly to the mixture of the aldehyde and malononitrile can help to control the reaction rate and minimize the formation of side products.

  • Product Isolation Issues: The desired product may be lost during the work-up and purification steps.

    • Troubleshooting Steps:

      • Optimize Crystallization: If purifying by crystallization, ensure the correct solvent system is used. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

      • Chromatography Considerations: If using column chromatography, select a solvent system that provides good separation between the product and any impurities. Monitor the fractions carefully by TLC.

Question 2: I'm observing an unexpected peak in my NMR spectrum that I can't identify. What could it be?

Answer:

An unexpected peak in your NMR spectrum is a strong indicator of a side product. In the context of this specific synthesis, there are a few likely candidates.

  • Michael Adduct: As mentioned previously, the Michael addition of the malononitrile anion to the newly formed ((3-fluorophenyl)methylene)methane-1,1-dicarbonitrile is a common side reaction. This adduct will have a more complex NMR spectrum than the desired product due to the loss of the double bond and the presence of additional protons.

    • Identifying Features: Look for the disappearance of the characteristic vinylic proton peak of the desired product and the appearance of new aliphatic proton signals.

  • Hydrolysis Products: Although less common under standard anhydrous reaction conditions, the presence of water can lead to the hydrolysis of the nitrile groups. This can result in the formation of an amide or a carboxylic acid.

    • Identifying Features: The presence of a broad singlet in the proton NMR spectrum could indicate an amide N-H or a carboxylic acid O-H. Carbonyl signals would also be apparent in the 13C NMR spectrum.

  • Unreacted Starting Materials: It's always a good practice to compare the spectrum of your product with those of the starting materials (3-fluorobenzaldehyde and malononitrile) to rule out their presence.

To confirm the identity of the side product, consider the following:

  • Mass Spectrometry (MS): Obtain a mass spectrum of your sample to determine the molecular weight of the impurity. This can help to distinguish between a Michael adduct and hydrolysis products.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help to elucidate the structure of the unknown compound by showing correlations between protons and carbons.

Question 3: My final product has a yellowish tint, even after purification. What causes this and is it a concern?

Answer:

A persistent yellowish color in your final product can be due to the presence of minor, highly conjugated impurities.

  • Potential Causes:

    • Trace Impurities from Starting Materials: Impurities in the 3-fluorobenzaldehyde, such as the corresponding benzoic acid, can sometimes lead to colored byproducts.

    • Formation of Oligomers/Polymers: Under certain conditions, especially with prolonged reaction times or high temperatures, small amounts of oligomeric or polymeric materials can form. These are often highly colored.

    • Charge-Transfer Complexes: The product itself, being an electron-deficient alkene, can potentially form colored charge-transfer complexes with electron-rich species in the reaction mixture.

  • Is it a Concern?

    • For many applications, a slight off-white or yellowish color may not be detrimental, provided the purity as determined by NMR and other analytical techniques is high (>98%).

    • However, for applications requiring high purity, such as in pharmaceutical development, the color may be an indication of impurities that need to be removed.

  • Troubleshooting and Removal:

    • Recrystallization: A second recrystallization from a different solvent system can sometimes remove the colored impurity.

    • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb colored impurities. Be aware that this can also reduce your overall yield.

    • Column Chromatography: Careful column chromatography is often the most effective method for removing colored impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of ((3-fluorophenyl)methylene)methane-1,1-dicarbonitrile.

What is the reaction mechanism for the Knoevenagel condensation in this synthesis?

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific synthesis:

  • Deprotonation: The base catalyst removes a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy intermediate.

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water, forming the α,β-unsaturated product, ((3-fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Below is a diagram illustrating the reaction pathway.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration M Malononitrile E Enolate M->E + Base A 3-Fluorobenzaldehyde B Base BH Conjugate Acid I1 Alkoxide Intermediate E->I1 + Aldehyde I2 β-Hydroxy Intermediate I1->I2 + H+ P Final Product I2->P - H2O W Water

Caption: Knoevenagel condensation mechanism.

How does the electron-withdrawing fluorine group on the benzaldehyde affect the reaction?

The fluorine atom at the meta-position of the benzaldehyde ring is an electron-withdrawing group. This has two main effects on the reaction:

  • Increased Reactivity of the Carbonyl Group: The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon of 3-fluorobenzaldehyde more electrophilic. This increases its susceptibility to nucleophilic attack by the malononitrile carbanion, generally leading to a faster reaction rate compared to unsubstituted benzaldehyde.

  • No Direct Electronic Influence on Side Reactions: While the fluorine group enhances the initial condensation, its meta position means it does not significantly influence the stability of the α,β-unsaturated system in the product through resonance. Therefore, its effect on the rate of subsequent Michael additions is likely to be minimal.

What are the best practices for handling and storing malononitrile?

Malononitrile is a toxic and moisture-sensitive compound. It is essential to follow these safety and handling precautions:

  • Handling: Always handle malononitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store malononitrile in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic and can hydrolyze in the presence of moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

Experimental Protocols

General Procedure for the Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile
  • To a round-bottom flask equipped with a magnetic stirrer, add 3-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or toluene).

  • Stir the mixture at room temperature until all the solids have dissolved.

  • Add a catalytic amount of a weak base (e.g., piperidine, 2-5 mol%) dropwise to the solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours at room temperature.

  • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ((3-fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Protocol for Troubleshooting Low Yield due to Michael Adduct Formation
  • Follow the general procedure above, but with the following modifications:

  • Use a precise 1:1 molar ratio of 3-fluorobenzaldehyde to malononitrile.

  • Dissolve the 3-fluorobenzaldehyde and malononitrile in the solvent first.

  • Add the base catalyst very slowly (e.g., over 15-20 minutes) using a syringe pump while vigorously stirring the reaction mixture.

  • Monitor the reaction closely by TLC and stop the reaction as soon as the starting aldehyde has been consumed. Over-extending the reaction time can favor the formation of the Michael adduct.

Data Presentation

Side Product Potential Cause Key Identifying Features (NMR/MS) Mitigation Strategy
Michael AdductExcess malononitrile, prolonged reaction timeDisappearance of vinylic proton, appearance of new aliphatic signals in 1H NMR; Corresponding M+ peak in MSUse 1:1 stoichiometry, slow catalyst addition, monitor reaction closely
3-Fluorobenzoic acidHydrolysis of 3-fluorobenzaldehyde (if wet)Broad O-H peak in 1H NMR, carboxylic acid peak in 13C NMRUse anhydrous reagents and solvents
Amide/Carboxylic Acid from ProductHydrolysis of nitrile groups in the productBroad N-H or O-H peak in 1H NMR, carbonyl peak in 13C NMRUse anhydrous conditions during reaction and work-up

Visualization of Side Reaction Pathway

Side_Reactions Reactants 3-Fluorobenzaldehyde + Malononitrile Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Reactants->Product Knoevenagel Condensation Michael_Adduct Michael Adduct Product->Michael_Adduct Michael Addition Hydrolysis_Product Hydrolysis Products (Amide/Carboxylic Acid) Product->Hydrolysis_Product Hydrolysis Malononitrile Excess Malononitrile Malononitrile->Michael_Adduct Water Water Water->Hydrolysis_Product

Caption: Potential side reaction pathways.

References

  • Kulshrestha, A., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzade

Troubleshooting low yield in Knoevenagel condensation of 3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbon-carbon bond-forming reaction, with a specific focus on the use of 3-fluorobenzaldehyde.

Introduction: The Challenge of 3-Fluorobenzaldehyde

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[1] The presence of an electron-withdrawing fluorine atom on the benzaldehyde ring, as in 3-fluorobenzaldehyde, increases the electrophilicity of the carbonyl carbon, which should facilitate the initial nucleophilic attack.[2] However, achieving high yields can be challenging due to competing side reactions and the need for carefully optimized conditions. This guide provides a systematic approach to troubleshooting and maximizing the success of your reaction.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your Knoevenagel condensation of 3-fluorobenzaldehyde.

Q1: My reaction has a very low yield (<20%) or has failed completely. What are the most common causes and how do I fix them?

A1: A very low or zero yield points to a fundamental issue with the reaction setup or reagents. A systematic check of the core reaction parameters is the most effective troubleshooting approach.[3]

Likely Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The base catalyst is essential for deprotonating the active methylene compound to form the reactive enolate.[2][4]

    • Expert Insight: The catalyst may be old, hydrated, or simply not suitable for your specific substrates. While weak bases like piperidine, pyridine, or ammonium salts are commonly used to prevent side reactions, their activity can vary.[3] L-proline has also been shown to be an effective catalyst in certain Knoevenagel reactions.[5]

    • Troubleshooting Steps:

      • Use a fresh bottle of your chosen base catalyst (e.g., piperidine, ammonium acetate).[6]

      • If using a standard base like piperidine, ensure the correct catalytic amount (typically 0.1 equivalents) is used. Too much can promote side reactions.[6]

      • Consider screening alternative weak bases. Ammonium bicarbonate, for instance, has been used effectively in greener protocols.[7]

  • Suboptimal Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at room temperature.

    • Expert Insight: While many Knoevenagel condensations proceed at ambient temperature, some systems require heating to go to completion.[3] Conversely, excessive heat can promote side reactions or decomposition.

    • Troubleshooting Steps:

      • If the reaction was performed at room temperature, try gentle heating to 40-60 °C.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.[8]

  • Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion.

    • Expert Insight: Reaction kinetics can be slower than anticipated depending on the specific combination of reactants, solvent, and catalyst.

    • Troubleshooting Steps:

      • Extend the reaction time significantly (e.g., from 4 hours to 12 or 24 hours).

      • Use TLC to monitor the consumption of the starting materials over time to determine the optimal reaction duration.[9]

Q2: My reaction produces a complex mixture of products, and the desired product is difficult to isolate. What are the likely side reactions and how can I improve selectivity?

A2: The formation of multiple products is a classic sign of poor reaction selectivity. In the Knoevenagel condensation, two side reactions are particularly common.

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of 3-Fluorobenzaldehyde: This occurs when the aldehyde reacts with itself in an aldol-type reaction.

    • Causality: This side reaction is primarily promoted by the use of a base that is too strong.[10][11] A strong base can deprotonate any available α-hydrogens on the aldehyde or promote other undesired pathways.

    • Solution: The cornerstone of the Knoevenagel reaction is the use of a weak base.[11]

      • Actionable Step: Ensure you are using a weak base like piperidine, pyridine, or ammonium acetate. Avoid strong bases such as NaOH, KOH, or alkoxides.[3]

  • Michael Addition: The desired α,β-unsaturated product is an electrophile and can react with a second molecule of the nucleophilic enolate (from the active methylene compound).[6][8]

    • Causality: This is more prevalent with highly reactive methylene compounds, extended reaction times, and an excess of the methylene reagent.[6][12]

    • Solution: Carefully control the reaction stoichiometry and conditions.

      • Actionable Step: Use a 1:1 or a slight excess (1:1.1) molar ratio of the 3-fluorobenzaldehyde to the active methylene compound.[13] Avoid a large excess of the methylene reagent. Monitor the reaction by TLC and stop it as soon as the starting aldehyde is consumed to prevent the Michael adduct from forming over time.

Q3: My reaction starts well but seems to stall before all the 3-fluorobenzaldehyde is consumed. What could be causing this incomplete conversion?

A3: A stalling reaction often points to catalyst deactivation or an unfavorable equilibrium.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst can be consumed by side reactions or inhibited over the course of the reaction.

    • Expert Insight: In some cases, acidic impurities in the reagents or solvent can neutralize the basic catalyst.

    • Troubleshooting Step: Try adding a fresh portion of the catalyst midway through the reaction to see if it restarts.[9]

  • Reversible Reaction & Water Inhibition: The Knoevenagel condensation produces one equivalent of water. The accumulation of water can inhibit the reaction and push the equilibrium back towards the starting materials.[6]

    • Expert Insight: This is a common cause of incomplete conversion. Removing water as it is formed is a classic strategy to drive the reaction to completion.

    • Troubleshooting Steps:

      • Azeotropic Removal: If using a solvent like toluene or benzene, set up the reaction with a Dean-Stark apparatus to physically remove water as it forms.[3]

      • Dehydrating Agents: Add molecular sieves to the reaction mixture to sequester water in situ. This is particularly useful in solvents like ethanol or DMF.[9][14]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the Knoevenagel condensation?

A: The reaction proceeds through three main steps:

  • Enolate Formation: The weak base catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-fluorobenzaldehyde. This forms a tetrahedral intermediate.[2]

  • Dehydration: The intermediate is protonated to form an aldol-type adduct, which then readily eliminates a molecule of water to yield the final, stable α,β-unsaturated product.[2]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene Compound (Z-CH₂-Z') C Resonance-Stabilized Enolate Ion A->C Deprotonation B Base (e.g., Piperidine) D 3-Fluorobenzaldehyde E Tetrahedral Intermediate (Alkoxide) C->E Attack on Carbonyl F Aldol Adduct (β-hydroxy compound) E->F Protonation G α,β-Unsaturated Product F->G - H₂O

Q: How does the fluorine substituent on 3-fluorobenzaldehyde affect the reaction?

A: The fluorine atom is strongly electron-withdrawing. This has a direct impact on the reactivity of the aldehyde:

  • Increased Electrophilicity: The fluorine atom pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by the nucleophilic enolate.[2] This effect generally facilitates the reaction.

  • No Steric Hindrance: Being in the meta position (position 3), the fluorine atom does not present significant steric hindrance to the approaching nucleophile, unlike an ortho substituent.[6]

Q: What is the optimal choice of solvent?

A: Solvent choice is critical and can significantly influence reaction rates and yields.[3] There is no single "best" solvent, and empirical screening is often necessary.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are common, effective, and environmentally benign choices. They are good at solvating the ionic intermediates.[15][16]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can sometimes accelerate the reaction compared to protic solvents.[17] DMF, in particular, has been noted for its effectiveness in many cases.[3]

  • Apolar Solvents (e.g., Toluene, Benzene): These are primarily used when azeotropic removal of water with a Dean-Stark trap is desired to drive the reaction to completion.[3][17]

  • Green Alternatives (e.g., Water, Solvent-Free): There is a strong trend towards greener conditions. Water has been successfully used as a solvent, and in some cases, solvent-free reactions (grinding reactants together) provide excellent results and simplify purification.[3][7][18][19]

Solvent Type Examples Key Advantage Reference
Polar ProticEthanol, MethanolGood for solvating intermediates, often effective.[15][16]
Polar AproticDMF, AcetonitrileCan accelerate reaction rates.[17]
ApolarToluene, BenzeneAllows for azeotropic removal of water.[3]
Green SolventsWater, Solvent-FreeEnvironmentally friendly, simplifies workup.[7][18][19]
Table 1: Summary of solvent choices for the Knoevenagel condensation.

Troubleshooting Workflow

Use this flowchart to guide your decision-making process when troubleshooting a low-yielding reaction.

G start_node start_node process_check_reagents 1. Verify Reagent Purity 2. Use Fresh Catalyst start_node->process_check_reagents Initial Check decision_conditions Reaction Conditions? process_check_reagents->decision_conditions Reagents OK process_temp Optimize Temperature (e.g., heat to 50°C) & Extend Reaction Time decision_conditions->process_temp Suboptimal decision_side_products Side Products Observed (TLC)? decision_conditions->decision_side_products Seem OK end_node end_node process_temp->end_node process_weak_base 1. Ensure Weak Base is Used 2. Check Reactant Stoichiometry (1:1) decision_side_products->process_weak_base Yes decision_stalling Reaction Stalling? decision_side_products->decision_stalling No process_weak_base->end_node process_remove_water Remove Water: - Dean-Stark (Toluene) - Molecular Sieves decision_stalling->process_remove_water Yes process_screen_solvent Screen Solvents (e.g., DMF, Ethanol, Water) decision_stalling->process_screen_solvent No, just slow process_remove_water->end_node process_screen_solvent->end_node

Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation in Ethanol

This protocol uses a classical approach with piperidine as the catalyst in an ethanol solvent system.[20]

  • Materials:

    • 3-Fluorobenzaldehyde

    • Active methylene compound (e.g., malononitrile or ethyl acetoacetate)

    • Piperidine

    • Ethanol (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) and the active methylene compound (1.05 eq) in ethanol.

    • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

    • Reaction: Stir the mixture at room temperature or heat to reflux (50-60 °C). Monitor the reaction's progress by TLC.[8]

    • Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.[20]

    • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[20]

Protocol 2: Green, Solvent-Free Knoevenagel Condensation

This protocol offers an environmentally friendly alternative using a solid-phase grinding method.[7]

  • Materials:

    • 3-Fluorobenzaldehyde

    • Malonic acid

    • Ammonium bicarbonate

    • Mortar and pestle

  • Procedure:

    • Mixing: In a mortar, combine 3-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).[7]

    • Reaction: Grind the solid mixture vigorously with a pestle at room temperature. The mixture may become a paste or liquid as the reaction proceeds. Monitor progress by taking a small sample, dissolving it in a solvent like ethyl acetate, and analyzing by TLC.

    • Work-up: After the reaction is complete (typically 30-90 minutes), add water to the solid mixture to dissolve the ammonium salts.

    • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the crude product.

    • Purification: If necessary, the product can be purified by recrystallization.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • RSC Publishing. (2023).
  • MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]

  • ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile. BenchChem.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • YouTube. (2023). Knoevenagel condensation. [Link]

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • RSC Advances (RSC Publishing). (n.d.). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Link]

  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. [Link]

  • ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. [Link]

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. [Link]

  • Preprints.org. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.
  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]

  • International Journal of Research in Advent Technology. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]

  • Bulletin of the Korean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • PharmD Guru. (n.d.). 27. KNOEVENAGEL REACTION. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.

Sources

Technical Support Center: Purification of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is typically achieved via a Knoevenagel condensation reaction between 3-fluorobenzaldehyde and malononitrile.[1][2] This reaction, while efficient, can lead to a variety of impurities, including unreacted starting materials, catalyst residues, and side-products. Achieving high purity (>99%) is critical for subsequent use in drug discovery and development, making robust purification protocols essential.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for general queries and a Troubleshooting Guide for specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

Answer: The impurity profile is directly related to the Knoevenagel condensation reaction mechanism.[2][3] The most common impurities are:

  • Unreacted 3-Fluorobenzaldehyde: A relatively non-polar starting material that can co-elute with the product in non-optimized chromatography.

  • Unreacted Malononitrile: A polar and somewhat acidic starting material. It is often removed during the aqueous workup but can persist if the extraction is not thorough.

  • Base Catalyst: If a basic catalyst like piperidine or triethylamine is used, it must be neutralized and removed, typically with an acidic wash during workup.[4]

  • Michael Addition Adducts: Although less common, a second molecule of malononitrile can potentially add to the electron-deficient double bond of the product in a Michael-type reaction, especially under strongly basic conditions.

  • Water: As the condensation by-product, residual water should be thoroughly removed by drying the organic phase before solvent evaporation.[1]

Q2: How can I accurately assess the purity of my final compound?

Answer: A multi-technique approach is recommended for a definitive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. UV detection around 254 nm or 313 nm is suitable for this chromophoric system.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the presence of starting materials or other proton-containing impurities. The absence of the aldehydic proton (around 10 ppm) from 3-fluorobenzaldehyde is a key indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (C₁₀H₅FN₂ = 172.16 g/mol ) and can help identify the mass of unknown impurities.[][7]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q3: My purified ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a pale yellow solid. Is this color normal?

Answer: Yes, it is common for this class of compounds (α,β-unsaturated dinitriles, also known as benzylidenemalononitriles) to be a white to pale yellow crystalline solid. The extended π-conjugation across the molecule shifts its UV absorbance into the near-visible range, imparting a slight color. Significant discoloration (e.g., dark yellow, orange, or brown) may indicate the presence of polymeric impurities or degradation products, warranting further purification.

Q4: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at room temperature or storage in a freezer (-20°C) is recommended for long-term preservation. The electron-deficient double bond can be susceptible to polymerization or reaction with nucleophiles over time, especially when exposed to light or heat.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general purification path and a decision tree for troubleshooting common issues.

G cluster_workflow General Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Crude->Workup Drying Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudePurification Crude Purification (Flash Chromatography) Evaporation->CrudePurification FractionAnalysis Analyze Fractions (TLC/HPLC) CrudePurification->FractionAnalysis PureFractions Combine Pure Fractions FractionAnalysis->PureFractions FinalPurification Final Polishing (Recrystallization) PureFractions->FinalPurification FinalAnalysis Final Purity Analysis (HPLC, NMR, MP) FinalPurification->FinalAnalysis

Caption: A typical workflow for purifying the target compound.

G Start Assess Crude Purity (TLC or ¹H NMR) Aldehyde High Aldehyde Content? Start->Aldehyde Malononitrile High Malononitrile Content? Aldehyde->Malononitrile No Bisulfite Action: Add NaHSO₃ Wash to Aqueous Workup Aldehyde->Bisulfite Yes Baseline Baseline/Polar Impurities? Malononitrile->Baseline No BaseWash Action: Thorough Base Wash (e.g., aq. NaHCO₃) Malononitrile->BaseWash Yes Column Proceed to Column Chromatography Baseline->Column Yes Recrystallize Proceed to Recrystallization Baseline->Recrystallize No Bisulfite->Malononitrile BaseWash->Baseline

Caption: A troubleshooting decision tree for initial purification steps.

Q&A Troubleshooting
Problem: My column chromatography isn't separating the product from unreacted 3-fluorobenzaldehyde.

Cause: This issue arises when the polarity of the eluent system is too high or not optimized. The product and the starting aldehyde have similar polarities, making separation challenging without careful solvent selection.

Solution:

  • Optimize with TLC: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis using different solvent systems. The goal is to find a system that gives a retention factor (Rf) of ~0.3 for your product while maximizing the separation (ΔRf) from the aldehyde spot.

  • Use a Less Polar System: The aldehyde is less polar than the dinitrile product. Start with a low-polarity mobile phase and gradually increase it. Hexane/Ethyl Acetate or Heptane/Ethyl Acetate blends are excellent choices.[8]

  • Employ a Gradient: A shallow gradient elution often provides superior separation compared to an isocratic (constant solvent mixture) one. Start with a low concentration of the polar solvent (e.g., 5% Ethyl Acetate in Heptane) and slowly increase it to 20-30%.

Solvent System Component Purpose Typical Starting Ratio (v/v)
Heptane or HexaneNon-polar "weak" solvent90-95%
Ethyl Acetate or DCMPolar "strong" solvent5-10%
Problem: I'm struggling to get the compound to crystallize from solution.

Cause: Successful crystallization depends on finding a solvent in which the compound is soluble when hot but poorly soluble when cold. If the compound "oils out" instead of crystallizing, the solution is likely supersaturated or contains impurities that inhibit crystal lattice formation.

Solution:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Good single-solvent candidates are isopropanol, ethanol, or ethyl acetate/heptane mixtures.

  • Use a Co-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" anti-solvent (e.g., heptane, hexane, or pentane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

  • Induce Crystallization: If the solution is clear upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a single seed crystal from a previous batch.

  • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, and then place it in a refrigerator (4°C) or freezer (-20°C) to maximize yield.

Problem: My NMR spectrum shows residual malononitrile even after column chromatography.

Cause: Malononitrile is highly polar and acidic. While it should be removed by aqueous workup, it can sometimes streak through a silica gel column if the column is overloaded or the eluent is too polar.

Solution:

  • Improve the Workup: Before chromatography, ensure your aqueous workup includes a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the acidic malononitrile, forming a water-soluble salt that is easily extracted into the aqueous layer.

  • Recrystallization: If malononitrile is the primary contaminant in an otherwise clean product, recrystallization is often more effective than a second column. Malononitrile is highly soluble in moderately polar solvents like ethanol, whereas your product will be less soluble, especially at colder temperatures.

Section 3: Detailed Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes the crude product has been obtained after an initial aqueous workup and evaporation of the organic solvent.

  • Prepare the Column: Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude compound by mass).[8] Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Heptane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, create a slurry by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column bed.

  • Elute the Column: Begin elution with the low-polarity solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes or vials. Monitor the elution process using TLC, spotting every few fractions onto a TLC plate.

  • Analyze Fractions: Develop the TLC plate in the optimized solvent system and visualize the spots under a UV lamp (254 nm). The product should appear as a distinct, UV-active spot.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for removing minor impurities from material that is already >90% pure.

  • Select a Solvent System: Based on prior screening, choose an appropriate solvent or co-solvent system (e.g., isopropanol).

  • Dissolve the Compound: Place the compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hotplate) with stirring. Continue adding the solvent in small portions until the compound just fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cool Slowly: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed inside a beaker packed with insulating material like glass wool.

  • Induce Crystal Growth: If crystals do not form, use the induction techniques described in the troubleshooting section.

  • Chill for Maximum Yield: Once crystal formation at room temperature is complete, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the product.

  • Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3: Standard HPLC Method for Purity Analysis

This provides a starting point for developing a quantitative purity analysis method.

  • Instrument: High-Performance Liquid Chromatography system with UV-Vis Detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (with 0.1% Trifluoroacetic Acid or Formic Acid, if needed for peak shape).

  • Mobile Phase B: Acetonitrile (with 0.1% acid as above).

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile or a 1:1 mixture of water/acetonitrile.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Langa, F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • National Institutes of Health (NIH). Rapid and convenient determination of α-dicarbonyl compounds. [Link]

  • International Organisation of Vine and Wine (OIV). Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene. [Link]

  • PubChem. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]

  • ResearchGate. Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector. [Link]

  • National Institutes of Health (NIH). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

  • Sastry, T. U., et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

Sources

How to avoid Michael addition side products in benzylidenemalononitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Michael Addition Side Products

Welcome to the technical support guide for the synthesis of benzylidenemalononitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured in a flexible question-and-answer format to directly address the critical issue of Michael addition side product formation during the Knoevenagel condensation of benzaldehyde and malononitrile.

Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of an unknown, higher molecular weight byproduct in my benzylidenemalononitrile synthesis. What is it and how does it form?

Answer: You are likely observing the formation of a Michael addition side product. The synthesis of benzylidenemalononitrile occurs via a Knoevenagel condensation, a base-catalyzed reaction between an aldehyde (benzaldehyde) and an active methylene compound (malononitrile).

The reaction proceeds in two key stages:

  • Knoevenagel Condensation: The base deprotonates malononitrile to form a highly nucleophilic carbanion. This carbanion attacks the carbonyl carbon of benzaldehyde, and subsequent dehydration yields the desired product, benzylidenemalononitrile.

  • Competing Michael Addition: The benzylidenemalononitrile product is an α,β-unsaturated nitrile, making it an excellent "Michael acceptor." If there is still a significant concentration of the malononitrile carbanion (a "Michael donor") in the reaction mixture, it can attack the β-carbon of the desired product. This second C-C bond formation results in the Michael adduct, a common and often difficult-to-remove impurity.

Below is a diagram illustrating the desired pathway versus the side reaction.

ReactionPathways cluster_knoevenagel Desired Pathway: Knoevenagel Condensation cluster_michael Side Reaction: Michael Addition R1 Benzaldehyde + Malononitrile Cat1 Base Catalyst Int2 Aldol-type Intermediate R1->Int2 Nucleophilic Attack Int1 Malononitrile Carbanion Cat1->Int1 Deprotonation Int1->Int2 Nucleophilic Attack Int1_Michael Malononitrile Carbanion (Michael Donor) P1 Benzylidenemalononitrile (Target Product) Int2->P1 Dehydration P1_Michael Benzylidenemalononitrile (Michael Acceptor) P2 Michael Adduct (Side Product) P1_Michael->P2 Conjugate Addition Int1_Michael->P2 Conjugate Addition

Caption: Knoevenagel Condensation vs. Michael Addition pathways.

Q2: What are the primary factors that favor the formation of the Michael adduct over my desired product?

Answer: Several key experimental parameters can tip the balance in favor of the unwanted Michael addition. Understanding these is the first step to troubleshooting.

  • High Catalyst Basicity & Concentration: Strong bases (e.g., sodium ethoxide) or high concentrations of weaker bases (like piperidine) generate a high equilibrium concentration of the malononitrile carbanion. This excess nucleophile readily participates in the Michael addition once the initial product is formed.

  • Reactant Stoichiometry: Using a significant excess of malononitrile relative to benzaldehyde directly increases the concentration of the Michael donor, making the side reaction statistically more likely.

  • Prolonged Reaction Times: The Knoevenagel condensation is often faster than the subsequent Michael addition. Allowing the reaction to proceed for too long after the benzaldehyde has been consumed provides a window for the side product to accumulate.

  • High Temperatures: While increased temperature can accelerate the primary reaction, it often accelerates the side reaction as well, sometimes to a greater extent. Precise temperature control is crucial.

  • Solvent Choice: The solvent affects the solubility of reactants and the activity of the catalyst. In some systems, certain solvents may stabilize the intermediates that lead to the Michael adduct more effectively.

Troubleshooting Guide: Minimizing Michael Adduct Formation

This section provides actionable solutions to common problems encountered during benzylidenemalononitrile synthesis.

Problem Observed Probable Cause Recommended Solution & Scientific Rationale
High percentage of Michael adduct detected (e.g., by NMR or GC-MS). Excess malononitrile carbanion. 1. Adjust Stoichiometry: Begin with a 1:1 molar ratio of benzaldehyde to malononitrile. This limits the availability of the Michael donor. 2. Reduce Catalyst Load: If using a base like piperidine or ammonium acetate, reduce the catalytic amount to the lowest effective level (e.g., start with 5-10 mol%). This lowers the steady-state concentration of the carbanion.
Reaction is selective but slow or incomplete. Insufficient catalyst activity or poor reaction conditions. 1. Change Catalyst Type: Switch to a catalyst known for high selectivity. Heterogeneous catalysts like hydrotalcites or alum can provide localized basicity on a surface, which can favor the Knoevenagel pathway. 2. Employ Microwave Irradiation: Microwave-assisted synthesis dramatically shortens reaction times, often providing enough energy for the primary condensation without allowing significant time for the slower Michael addition to occur.
Both starting material and side product are present. Reaction conditions are promoting both pathways simultaneously. 1. Optimize Temperature: Start the reaction at room temperature. If slow, gently warm to 50-60°C and monitor closely by TLC. Avoid excessive heat. 2. Change Solvent System: Consider using water as a solvent. Its weak basicity can catalyze the reaction while being insufficient to generate a high concentration of the malononitrile carbanion, thus suppressing the Michael addition. A water/methanol mixture can also be highly effective.
Product isolation is difficult due to the similar polarity of the product and side product. Formation of a difficult-to-separate mixture. Prevention is the best cure. Focus on optimizing the reaction for >95% selectivity using the steps above. If the mixture is already formed, careful column chromatography may be required, but optimizing the reaction to precipitate the pure product is a more efficient strategy.
Troubleshooting Workflow

If you are facing issues with selectivity, follow this logical progression to diagnose and solve the problem.

TroubleshootingWorkflow start Problem: Low Selectivity / High Michael Adduct q1 Is Malononitrile in Excess? YES NO start->q1 a1 Adjust to 1:1 Stoichiometry q1:f1->a1 q2 What is the Catalyst? Strong/Homogeneous Base Weak/Heterogeneous q1:f2->q2 a1->q2 a2 Reduce Catalyst Load OR Switch to Alum, Hydrotalcite, or a Catalyst-Free Water System q2:f1->a2 q3 What are the Time/Temp Conditions? Long Time / High Temp Short Time / Low Temp q2:f2->q3 a2->q3 a3 Monitor by TLC/GC. Stop reaction upon full consumption of benzaldehyde. Reduce temperature. q3:f1->a3 q4 Consider Advanced Methods q3:f2->q4 a3->q4 a4 Use Microwave-Assisted Synthesis for Rapid, Selective Conversion q4->a4 end Solution: High Selectivity Achieved a4->end

Caption: A step-by-step workflow for troubleshooting selectivity.

Optimized Experimental Protocols

Here are two detailed protocols designed for high selectivity, based on modern, efficient methods.

Protocol 1: Alum-Catalyzed Synthesis in Aqueous Medium

This "green chemistry" approach uses an inexpensive, readily available, and environmentally friendly catalyst to achieve high yields and selectivity.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), and 10 mL of deionized water.

  • Catalyst Addition: Add potassium alum [KAl(SO₄)₂·12H₂O] (0.20 mmol, 95 mg, 20 mol%).

  • Reaction: Stir the reaction mixture vigorously at 60°C. The product will begin to precipitate as a solid.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 2 hours.

  • Workup: Once the benzaldehyde spot has disappeared on the TLC plate, cool the reaction mixture to room temperature.

  • Isolation: Filter the precipitated solid using a Büchner funnel, wash with cold water (2 x 10 mL), and dry the solid under vacuum. The product is often obtained in high purity without the need for further purification.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis in Water

This protocol leverages the benefits of microwave irradiation for a rapid, high-yield synthesis that minimizes side reaction time.

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), and 2 mL of water.

  • Reaction: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes with stirring.

  • Monitoring: After the initial irradiation period, cool the vial and spot a small aliquot on a TLC plate to check for completion. If starting material remains, irradiate for another 5 minutes.

  • Workup & Isolation: After cooling, the product typically crystallizes directly from the aqueous solution. Collect the crystals by filtration, wash with cold water, and dry. This method frequently yields products with over 95% purity.

References
  • Yadav, G. D., & Mistry, C. K. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 131(6). Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26235–26253. Available at: [Link]

  • Schmalzbauer, M., et al. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. Available at: [Link]

  • Zengin, N., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12758. Available at: [Link]

  • Cimas, A., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5438–5447. Available at: [Link]

  • Singh, D., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piper

Technical Support Center: Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific Knoevenagel condensation reaction. Our focus is to elucidate the critical role of solvent choice in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile?

The synthesis is a classic Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[1] In this specific case, the active methylene compound, malononitrile, reacts with 3-fluorobenzaldehyde in the presence of a weak base catalyst. The mechanism involves the deprotonation of malononitrile to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-fluorobenzaldehyde. The resulting intermediate then eliminates a water molecule to form the final α,β-unsaturated product, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Q2: How does the choice of solvent impact the reaction rate and yield?

The solvent plays a crucial role in the Knoevenagel condensation by influencing reaction kinetics and equilibrium.[1][2] The polarity of the solvent can significantly affect the rate of reaction.[2][3] Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile often lead to higher conversion rates and selectivity in shorter reaction times.[2][4][5] This is because they can effectively solvate the ionic intermediates formed during the reaction without interfering with the nucleophilic attack. Protic solvents, such as ethanol, can also be effective but may sometimes slow down the reaction by solvating the nucleophile and the base.[1][2] In some instances, nonpolar solvents like toluene may be used, often in conjunction with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[2]

Q3: What are the most common side reactions to be aware of?

The primary side reaction of concern is the self-condensation of the aldehyde, 3-fluorobenzaldehyde, especially if a strong base is used as a catalyst.[2] Another potential issue is the Michael addition of a second molecule of malononitrile to the newly formed α,β-unsaturated product. This is more likely with highly reactive methylene compounds and prolonged reaction times.[2] Careful selection of a weak base catalyst and monitoring the reaction progress can help minimize these side reactions.[2]

Q4: Can this reaction be performed under "green" or solvent-free conditions?

Yes, there is a growing interest in developing more environmentally friendly protocols for the Knoevenagel condensation.[4] Research has shown that this reaction can be successfully carried out in water or even under solvent-free conditions, often with the aid of microwave irradiation or grinding.[6][7][8] These methods can significantly reduce reaction times and simplify product work-up.[7][9]

Troubleshooting Guide

Low yields, incomplete reactions, or the formation of impurities can be common hurdles in the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. The following table outlines potential issues, with a focus on solvent-related causes and their solutions.

Problem Probable Cause (Solvent-Related) Recommended Solution
Low to No Conversion Inappropriate solvent polarity: The chosen solvent may not be effectively solvating the reaction intermediates.Switch to a more polar aprotic solvent like acetonitrile or DMF to enhance reaction kinetics.[2][5]
Poor solubility of reactants: 3-fluorobenzaldehyde or malononitrile may not be fully dissolved in the selected solvent at the reaction temperature.Choose a solvent in which both reactants are highly soluble. Gentle heating may also improve solubility, but monitor for side reactions.
Slow Reaction Rate Protic solvent interference: Protic solvents like ethanol or methanol can hydrogen-bond with the malononitrile carbanion, reducing its nucleophilicity.[1]Consider switching to a polar aprotic solvent. If a protic solvent is necessary, a higher reaction temperature or a stronger (but still weak) base might be required.
Water accumulation: The water produced as a byproduct can inhibit the reaction or lead to a reversible reaction, slowing down the overall conversion.[2]If using a non-polar solvent like toluene, employ a Dean-Stark apparatus for azeotropic removal of water.[2][10] For other solvents, the addition of molecular sieves can be effective.
Formation of Impurities Solvent-induced side reactions: Certain solvents at elevated temperatures can promote side reactions.Optimize the reaction temperature for the chosen solvent. If side reactions persist, consider a solvent that allows for a lower reaction temperature.
Difficult product isolation: The product may be highly soluble in the reaction solvent, leading to losses during work-up.Select a solvent from which the product will precipitate upon cooling or upon the addition of an anti-solvent (e.g., water or hexane).
Inconsistent Results Solvent purity: The presence of water or other impurities in the solvent can affect the catalyst's activity and the overall reaction outcome.Always use high-purity, dry solvents. If necessary, distill the solvent before use.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile in different solvent systems.

Protocol 1: Synthesis in Acetonitrile (Polar Aprotic Solvent)
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Add 30 mL of acetonitrile to the flask.

  • Add a catalytic amount of a weak base, such as piperidine (0.085 g, 1 mmol) or a few drops.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), if a precipitate has formed, filter the solid product. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Wash the solid product with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Protocol 2: Synthesis in Toluene with Azeotropic Water Removal
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 3-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Add 40 mL of toluene to the flask.

  • Add a catalytic amount of piperidine (0.085 g, 1 mmol).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Visualizing the Process

Knoevenagel Condensation Mechanism

The following diagram illustrates the key steps in the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Malononitrile Malononitrile Carbanion Malononitrile Carbanion (Nucleophile) Malononitrile->Carbanion  + Base - H-Base+ Base Base Carbanion_ref 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Intermediate Tetrahedral Intermediate Intermediate_ref Carbanion_ref->Intermediate + 3-Fluorobenzaldehyde Hydroxy_Intermediate β-Hydroxy Intermediate Intermediate_ref->Hydroxy_Intermediate + H-Base+ - Base Hydroxy_Intermediate_ref Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Hydroxy_Intermediate_ref->Product - H2O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Troubleshooting Workflow: Low Conversion

This workflow provides a logical path to diagnose and resolve low conversion issues, with a focus on solvent-related factors.

Caption: Troubleshooting workflow for low reaction conversion.

References

  • Julbe, V., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Retrieved from [Link]

  • Silva, A. B. F., & da Silva, J. A. L. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of solvent on Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Retrieved from [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]

  • Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting catalyst deactivation issues encountered during the Knoevenagel condensation for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common catalytic challenges, ensuring reaction efficiency and reproducibility.

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an active methylene compound—in this case, malononitrile—with a carbonyl group from 3-fluorobenzaldehyde.[1][2][3] The reaction is critically dependent on the activity of a catalyst, which is typically a weak base.[2][4] Catalyst deactivation is a frequent cause of low yields and reaction failure. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is unexpectedly low, and the conversion has stalled. How can I determine if catalyst deactivation is the root cause?

Low yield or a stalled reaction are classic symptoms of catalyst issues. In a Knoevenagel condensation, this often points to catalyst deactivation. The primary mechanisms to consider are:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[5] These impurities can originate from reactants, solvents, or glassware. Even trace amounts can have a significant impact.[6][7]

  • Fouling: This is the physical blockage of catalyst active sites by deposits.[8] In this specific synthesis, side-products, polymers of malononitrile, or the product itself precipitating on the catalyst surface can cause fouling.

  • Thermal Degradation: Although less common for the mild conditions of most Knoevenagel reactions, using excessive heat can cause structural changes in the catalyst, especially in heterogeneous systems, leading to a loss of active surface area.[8]

A simple diagnostic test is to add a fresh aliquot of the catalyst to the stalled reaction. If the reaction restarts, it strongly indicates that the initial catalyst charge was deactivated.

Q2: What are the most probable catalyst poisons in the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile?

The catalyst, typically a basic amine like piperidine or a solid base, is susceptible to neutralization or inhibition.[4][9] Investigate the following sources:

  • Acidic Impurities: The most common poisons are acidic contaminants. 3-fluorobenzaldehyde can oxidize to 3-fluorobenzoic acid upon prolonged exposure to air. Malononitrile can hydrolyze to cyanoacetic acid. These acidic species will neutralize your basic catalyst, halting the reaction.

  • Water: The Knoevenagel condensation produces water as a byproduct.[4] Failure to remove it can shift the equilibrium back towards the reactants.[4] Furthermore, excess water introduced with wet solvents or reactants can inhibit the activity of many catalysts.

  • Trace Metals: Impurities in starting materials or leached from laboratory equipment can act as catalyst poisons.[6][10]

  • Other Reactive Functional Groups: If your starting materials are not pure, other aldehydes, ketones, or reactive species could compete for the catalyst, leading to apparent deactivation.

Q3: My catalyst appears coated with a solid residue post-reaction. What is this, and how can I prevent it?

This is a clear sign of fouling . The residue is likely composed of polymeric byproducts or the desired product that has low solubility in the reaction solvent and has precipitated onto the catalyst surface. Malononitrile, in the presence of a base, can be prone to self-condensation or polymerization, especially at elevated temperatures.

Preventative & Remedial Actions:

  • Temperature Control: Avoid excessive heating, as it can accelerate the formation of polymeric byproducts.[4]

  • Solvent Selection: Choose a solvent in which the product, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, is reasonably soluble at the reaction temperature to prevent its precipitation onto the catalyst.

  • Stoichiometry: Use a slight excess of the aldehyde or ensure precise 1:1 stoichiometry. An excess of malononitrile may increase the rate of side reactions.

  • Catalyst Regeneration: For heterogeneous catalysts, a washing protocol can often restore activity. This involves filtering the catalyst and washing it with a solvent that can dissolve the fouling agents but not the catalyst itself.

Q4: I am using a heterogeneous catalyst. How do I know if the active sites are leaching into the reaction medium?

Leaching is a form of deactivation where the active component of a solid-supported catalyst dissolves into the reaction mixture.[11] This not only reduces the catalyst's efficacy over time but can also contaminate your final product.

The Hot Filtration Test: This is a standard procedure to test for leaching.

  • Run the reaction for a short period (e.g., until 20-30% conversion is achieved).

  • Quickly filter the solid catalyst out of the hot reaction mixture.

  • Allow the filtrate (the liquid portion) to continue reacting under the same conditions without the solid catalyst.

  • Monitor the progress. If the reaction in the filtrate continues to advance, it indicates that active catalytic species have leached into the solution. If the reaction stops, your heterogeneous catalyst is likely stable.

Q5: What analytical techniques can definitively characterize a deactivated catalyst?

For a thorough investigation, especially in process development or for valuable heterogeneous catalysts, several analytical techniques can provide clear evidence and insight into the deactivation mechanism.[8][12]

Analytical TechniqueInformation ProvidedDeactivation Mechanism Indicated
BET Surface Area Analysis Measures the specific surface area and pore volume of a solid catalyst.[8][12]A significant decrease in surface area suggests fouling or thermal degradation (sintering).
TGA (Thermogravimetric Analysis) Measures changes in mass with increasing temperature.Can quantify the amount of carbonaceous deposits (coke or polymers) on the catalyst surface, indicating fouling .
FT-IR Spectroscopy Identifies functional groups of molecules adsorbed on the catalyst surface.Can detect adsorbed poisons (e.g., carboxylate species) or fouling polymers.
XPS (X-ray Photoelectron Spectroscopy) Determines the elemental composition and chemical states on the catalyst's surface.[8][13]Highly effective for identifying elemental poisons (e.g., sulfur, halides, metals) that have contaminated the surface.
Elemental Analysis (XRF or ICP-AES) Measures the elemental composition of the catalyst bulk or the reaction filtrate.[8][11]XRF can identify bulk poisons, while ICP-AES on the filtrate can quantify leaching .

Visual Troubleshooting Guides & Workflows

Catalyst Deactivation Mechanisms

The following diagram illustrates the three primary pathways of catalyst deactivation relevant to this synthesis.

cluster_deactivation Catalyst Deactivation Pathways A Active Catalyst B Poisoning (e.g., Acid Impurities) A->B Chemical Inhibition C Fouling (e.g., Polymer Deposition) A->C Physical Blockage D Thermal Degradation (e.g., Sintering) A->D Structural Damage E Deactivated Catalyst B->E C->E D->E

Caption: Primary mechanisms of catalyst deactivation.

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, follow this logical progression to identify the cause.

start Low Reaction Yield/ Stalled Conversion q1 Check Reactant Purity (3-fluorobenzaldehyde, malononitrile) start->q1 a1_yes Purify Reactants (Distill, Recrystallize) & Rerun q1->a1_yes Impure? q2 Verify Anhydrous Conditions & Fresh Solvent q1->q2 Pure a1_yes->q2 a2_yes Dry Solvents/Glassware Use Inert Atmosphere & Rerun q2->a2_yes Not Dry? q3 Test Catalyst Activity: Add fresh catalyst to stalled rxn q2->q3 Dry a2_yes->q3 a3_no Problem is likely not catalyst deactivation. Re-evaluate Temp/Time/Conc. q3->a3_no No Effect a3_yes Catalyst Deactivation Confirmed q3->a3_yes Rxn Restarts q4 Is Catalyst Fouled? (Visible Residue) a3_yes->q4 a4_yes Attempt Regeneration (See Protocol 1) Or use fresh catalyst q4->a4_yes Yes a4_no Suspect Poisoning (Review reactant purity) Consider Catalyst Characterization q4->a4_no No

Caption: Step-by-step troubleshooting logic for low conversion.

Experimental Protocols

Protocol 1: General Regeneration of a Fouled Heterogeneous Basic Catalyst

This protocol is a starting point for removing organic residues from a solid-supported catalyst (e.g., basic alumina, amine-functionalized silica).

Objective: To remove adsorbed organic byproducts (fouling) from the catalyst surface.

Materials:

  • Deactivated, solid catalyst

  • Sintered glass funnel or filtration apparatus

  • Wash Solvents (e.g., Ethanol, Acetone, Dichloromethane - choose based on byproduct solubility)

  • Vacuum oven or desiccator

Procedure:

  • Isolation: At the end of the reaction, filter the catalyst from the reaction mixture using a sintered glass funnel.

  • Initial Wash: Wash the catalyst cake thoroughly with the reaction solvent to remove any residual product and starting materials.

  • Solvent Wash for Fouling: Wash the catalyst cake with a solvent in which the polymeric byproducts are highly soluble. This may require some screening. Perform multiple washes (e.g., 3 x 10 mL per gram of catalyst).

  • Rinse: Perform a final rinse with a low-boiling-point solvent (like acetone or diethyl ether) to facilitate drying.

  • Drying: Dry the catalyst thoroughly under high vacuum. Gentle heating (e.g., 50-60 °C) can be applied if the catalyst is thermally stable. Ensure all solvent is removed.

  • Testing: Test the regenerated catalyst in a small-scale reaction to evaluate the recovery of its activity.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
  • IJARST. (2024, April). Impact of catalyst purity on organic transformation efficiency. International Journal of Advanced Research in Science and Technology, 14(4).
  • Benchchem. (2025, December). Troubleshooting low yields in Knoevenagel condensation.
  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism.
  • NPTEL. (n.d.). Lecture 10 Catalyst characterization.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Benchchem. (n.d.). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Tascon GmbH. (n.d.). Analysis of Catalysts.
  • ResearchGate. (2012). Trace Metal Impurities in Catalysis.
  • ACS Publications. (2024, March 7). Unraveling the Prominent Existence of Trace Metals in Photocatalysis: Exploring Iron Impurity Effects. The Journal of Organic Chemistry.
  • Chemical Society Reviews. (2012, January 4). Trace metal impurities in catalysis. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Recycling in Knoevenagel Condensation.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction to the Knoevenagel Condensation

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group of an aldehyde, here 3-fluorobenzaldehyde. This is followed by a dehydration reaction to yield the final product. The reaction is typically catalyzed by a weak base.

The electron-withdrawing nature of the two nitrile groups in malononitrile makes the methylene protons acidic and easy to remove by a weak base, forming a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 3-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this reaction?

A1: The catalyst, typically a weak base like piperidine or ammonium acetate, is crucial for deprotonating the malononitrile. This generates the carbanion (enolate) which is the active nucleophile in the reaction. Using a strong base is generally avoided as it can lead to self-condensation of the aldehyde.

Q2: How does the fluorine substituent on the benzaldehyde affect the reaction?

A2: The fluorine atom is an electron-withdrawing group. Its presence on the phenyl ring increases the electrophilicity of the carbonyl carbon of 3-fluorobenzaldehyde, making it more susceptible to nucleophilic attack by the malononitrile carbanion. This can often lead to faster reaction rates compared to unsubstituted benzaldehyde.

Q3: What are the most common solvents for this reaction and why?

A3: Alcohols such as ethanol and isopropanol are common solvents as they effectively dissolve both reactants. For reactions where the removal of the water byproduct is critical to drive the equilibrium towards the product, toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove water. In some "green" chemistry approaches, the reaction can even be performed solvent-free.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials (3-fluorobenzaldehyde and malononitrile) and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the expected yields for this synthesis?

A5: Yields can vary depending on the specific reaction conditions (catalyst, solvent, temperature, and reaction time). However, with an optimized protocol, yields for Knoevenagel condensations of this type are generally reported to be high, often exceeding 80-90%.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Materials:

  • 3-Fluorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-fluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), the product may precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum.

Characterization:

The final product should be characterized by:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile7.75 (s, 1H, =CH), 7.6-7.2 (m, 4H, Ar-H)160.5 (d, J=245 Hz, C-F), 158.0, 132.0 (d, J=8 Hz), 131.0 (d, J=8 Hz), 125.0, 118.0 (d, J=22 Hz), 115.0 (d, J=21 Hz), 113.0, 112.0, 83.0~2220 (C≡N), ~1600 (C=C), ~1250 (C-F)

Note: The provided spectral data is an approximation based on similar compounds and may vary slightly.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Problem 1: Low or No Product Yield
Potential Cause Explanation Solution
Inactive Catalyst The catalyst may be old or degraded.Use a fresh bottle of piperidine or ammonium acetate.
Insufficient Catalyst Too little catalyst will result in a very slow or incomplete reaction.Increase the catalyst loading incrementally (e.g., from 0.1 to 0.2 equivalents).
Low Reaction Temperature The reaction may require thermal energy to proceed at a reasonable rate.Gently heat the reaction mixture to reflux and monitor by TLC.
Water Inhibition The water produced as a byproduct can shift the equilibrium back to the reactants.If using a non-alcoholic solvent like toluene, use a Dean-Stark apparatus to remove water.
Impure Reactants Impurities in the 3-fluorobenzaldehyde or malononitrile can interfere with the reaction.Purify the starting materials before use (e.g., distill the aldehyde, recrystallize the malononitrile).
Problem 2: Formation of Side Products/Impurities
Potential Cause Explanation Solution
Self-Condensation of Aldehyde Using too strong a base can cause the aldehyde to react with itself.Ensure you are using a weak base like piperidine or ammonium acetate.
Michael Addition The product can undergo a Michael addition with another molecule of malononitrile.Use a 1:1 stoichiometry of reactants. Avoid prolonged reaction times after the starting material is consumed.
Polymerization of Malononitrile Malononitrile can polymerize in the presence of strong bases or high temperatures.Use a weak base and avoid excessive heating.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation Solution
"Oiling Out" During Recrystallization The product separates as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent (e.g., a small amount of a non-polar solvent like hexane to an alcohol), and allow it to cool slowly. Seeding with a pure crystal can also help.
Product is too Soluble for Recrystallization The product remains dissolved even after cooling.Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system may be necessary.
Persistent Impurities Simple recrystallization is not sufficient to remove all impurities.Consider column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Reaction Mechanism

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Malononitrile NC-CH₂-CN Enolate [NC-CH-CN]⁻ Malononitrile->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Protonated_Base Base-H⁺ Enolate_2 [NC-CH-CN]⁻ Aldehyde 3-F-Ph-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->Intermediate Nucleophilic Attack Aldol_Adduct Aldol Adduct Intermediate_2->Aldol_Adduct Protonation Protonated_Base_2 Base-H⁺ Protonated_Base_2->Aldol_Adduct Base_2 Base Aldol_Adduct_2 Aldol Adduct Final_Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Aldol_Adduct_2->Final_Product Elimination Water H₂O

Caption: The four-step mechanism of the Knoevenagel condensation.

Experimental Workflow

experimental_workflow start Start reactants Combine 3-Fluorobenzaldehyde, Malononitrile, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Quench Reaction and Isolate Crude Product monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_catalyst Is the catalyst fresh and used in the correct amount? start->check_catalyst adjust_catalyst Use fresh catalyst and/or adjust loading check_catalyst->adjust_catalyst No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes adjust_catalyst->start Re-run increase_temp Increase temperature (e.g., to reflux) check_temp->increase_temp No check_reactants Are the reactants pure? check_temp->check_reactants Yes increase_temp->start Re-run purify_reactants Purify starting materials check_reactants->purify_reactants No check_water Is water removal necessary? check_reactants->check_water Yes purify_reactants->start Re-run use_deanstark Use Dean-Stark trap (with appropriate solvent) check_water->use_deanstark Yes success Improved Yield check_water->success No use_deanstark->start Re-run

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Knoevenagel Condensation. Organic Chemistry Portal. [Link]

  • Freeman, F. (1981). Malononitrile. Chemical Reviews, 80(4), 329-350. [Link]

  • Bigi, F., et al. (2000). A revision of the Knoevenagel condensation. Green Chemistry, 2(3), 101-103. [Link]

  • Reddy, B. V. S., et al. (2004). A mild and efficient Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate in the presence of catalytic amount of iodine in K2CO3 at room temperature. Synthetic Communications, 34(15), 2877-2882. [Link]

  • List, B. (2002). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 124(20), 5656-5657. [Link]

  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]

Validation & Comparative

A Comparative Guide to Catalysts for the Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

In the landscape of modern medicinal chemistry and materials science, the synthesis of α,β-unsaturated nitriles, such as ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, represents a critical step in the development of novel therapeutic agents and functional materials. This class of compounds, often synthesized via the Knoevenagel condensation, serves as a versatile scaffold for the construction of more complex molecular architectures. The incorporation of a fluorine atom, as in the case of the 3-fluoro derivative, can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, making it a desirable feature in drug design.

This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, also known as 2-(3-fluorobenzylidene)malononitrile. We will delve into the performance of different catalysts, supported by experimental data, and provide a rationale for catalyst selection based on mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important chemical intermediate.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition-elimination reaction between an active methylene compound (in this case, malononitrile) and a carbonyl compound (3-fluorobenzaldehyde). The reaction is typically catalyzed by a base, which plays a crucial role in the activation of the methylene compound.

The generally accepted mechanism proceeds as follows:

  • Deprotonation: The basic catalyst abstracts an acidic α-proton from malononitrile, forming a resonance-stabilized carbanion. The stability of this carbanion is key to the facility of the reaction.

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, leading to the formation of a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

The choice of catalyst can significantly influence the rate of each of these steps, and thus the overall efficiency of the reaction.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion + Base - HB⁺ Base Base Tetrahedral_Intermediate Tetrahedral_Intermediate Carbanion->Tetrahedral_Intermediate + 3-Fluorobenzaldehyde Aldol_Adduct Aldol_Adduct Tetrahedral_Intermediate->Aldol_Adduct + H₂O - OH⁻ Target_Molecule ((3-Fluorophenyl)methylene)- methane-1,1-dicarbonitrile Aldol_Adduct->Target_Molecule - H₂O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yields, short reaction times, and mild reaction conditions, while also considering principles of green chemistry such as catalyst reusability and the use of non-toxic solvents. Below, we compare the performance of several catalytic systems for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and related compounds.

Catalyst SystemSubstrateSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
Piperidine3-FluorobenzaldehydeEthanolRoom Temp.2 h92[1]
Ammonium Acetate3-FluorobenzaldehydeWater8015 min94[2]
Heterogeneous Catalysts
ZnO Nanoparticles4-ChlorobenzaldehydeWater1002 h95[3]
Alum (KAl(SO₄)₂·12H₂O)3-FluorobenzaldehydeWaterRoom Temp.10 min96[2]
Alternative Energy Sources
Microwave (catalyst-free)3-FluorobenzaldehydeWater-30 min91[4]
Visible Light (SAS3/β-alanine)3-Fluorobenzyl alcoholWater205 h85[5]

Note: Data for some entries are for structurally similar substrates and are included for comparative purposes.

In-Depth Discussion of Catalyst Performance

Homogeneous Catalysis: The Traditional Approach

Traditional methods for the Knoevenagel condensation often employ homogeneous basic catalysts such as piperidine or ammonium acetate.

  • Piperidine: As a secondary amine, piperidine is a moderately strong base capable of efficiently deprotonating malononitrile. The reaction can often be carried out at room temperature with high yields, as demonstrated for the synthesis of the target molecule.[1] However, the use of piperidine raises environmental and safety concerns due to its toxicity and the difficulty in separating it from the reaction mixture.

  • Ammonium Acetate: This salt acts as a weak base and has been shown to be an effective catalyst, particularly in aqueous media.[2] Its use aligns with green chemistry principles by avoiding organic solvents. The reaction with 3-fluorobenzaldehyde proceeds rapidly at elevated temperatures, affording an excellent yield.

Heterogeneous Catalysis: A Greener Alternative

The development of heterogeneous catalysts has been a major focus in recent years to address the drawbacks of homogeneous systems. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost.

  • Alum (KAl(SO₄)₂·12H₂O): This readily available and environmentally benign salt has proven to be a highly efficient catalyst for the Knoevenagel condensation in water.[2] For the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, alum provides an outstanding yield in a remarkably short reaction time at room temperature, making it a highly attractive option for a green and efficient synthesis.

Innovative Methodologies: The Role of Alternative Energy Sources

To further enhance the efficiency and sustainability of the Knoevenagel condensation, researchers have explored the use of alternative energy sources such as microwave irradiation and visible light.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter times compared to conventional heating.[4] Interestingly, the synthesis of the target molecule can be achieved with high yield in water under microwave irradiation even in the absence of a catalyst, highlighting the potential of this technology to simplify reaction protocols.

  • Visible-Light Photocatalysis: A tandem reaction involving the in-situ photo-oxidation of 3-fluorobenzyl alcohol to the corresponding aldehyde, followed by a Knoevenagel condensation, has been reported.[5] This innovative approach utilizes a photosensitizer (sodium anthraquinone-1,5-disulfonate, SAS3) and a co-catalyst (β-alanine) under visible light irradiation in water. While the overall reaction time is longer, this method offers a unique route starting from the corresponding alcohol.

Experimental Protocols

Protocol 1: Alum-Catalyzed Synthesis in Water (A Green and Efficient Method)

This protocol describes a highly efficient and environmentally friendly synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile using alum as a catalyst in water.[2]

Materials:

  • 3-Fluorobenzaldehyde

  • Malononitrile

  • Alum (KAl(SO₄)₂·12H₂O)

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in water (10 mL).

  • Add alum (10 mol%) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Protocol_Alum cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Reactants (3-Fluorobenzaldehyde, Malononitrile) in Water B 2. Add Alum Catalyst A->B C 3. Stir at Room Temperature (10 min) B->C D 4. Product Precipitation C->D E 5. Filtration & Washing D->E F 6. Recrystallization E->F G Pure Product F->G

Caption: Experimental workflow for the alum-catalyzed synthesis.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis in Water

This protocol outlines a rapid and catalyst-free synthesis of the target molecule using microwave irradiation.[4]

Materials:

  • 3-Fluorobenzaldehyde

  • Malononitrile

  • Water

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a microwave-safe reaction vessel, add 3-fluorobenzaldehyde (1 mmol), malononitrile (1 mmol), and water (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100 W) for 30 minutes, with stirring.

  • Monitor the internal temperature and pressure of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Conclusion and Future Perspectives

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages. For researchers prioritizing green chemistry, high efficiency, and operational simplicity, the use of alum as a catalyst in water at room temperature stands out as a superior choice, offering an excellent yield in a very short reaction time. Microwave-assisted synthesis in water without a catalyst also presents a compelling green alternative with rapid reaction times.

While traditional homogeneous catalysts like piperidine are effective, their environmental and safety profiles make them less desirable for modern synthetic applications. Heterogeneous catalysts like ZnO nanoparticles show promise but require further optimization for this specific substrate.

The future of catalyst development for the Knoevenagel condensation will likely continue to focus on the design of highly active, reusable, and environmentally benign catalytic systems. The exploration of novel materials such as metal-organic frameworks (MOFs) and enzyme-based catalysts may open new avenues for even more efficient and selective syntheses of this important class of molecules.

References

  • Jadhav, S. D., & Shinde, S. V. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3), 1633-1638. [Link]

  • Ramezani, M., & Farhadi, S. (2022). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 12(1), 10706. [Link]

  • Jimenez, D. E. Q., et al. (2022). Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Current Organic Synthesis, 19(6), 665-674. [Link]

  • Goti, A., et al. (2020). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem, 12(23), 5961-5965. [Link]

  • Yang, X., Fox, T., & Berke, H. (2011). Facile metal free regioselective transfer hydrogenation of polarized olefins with ammonia borane. Chemical Communications, 47(7), 2053-2055. [Link]

  • Khan, I., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules, 28(14), 5427. [Link]

  • Pande, A., et al. (2005). A Novel Eco-Friendly Process for the Synthesis of 2-Chlorobenzylidenemalononitrile and ITS Analogues Using Water As a Solvent. Organic Process Research & Development, 9(2), 133-134. [Link]

  • Herrera, A., et al. (2021). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Molecules, 26(16), 4947. [Link]

  • Suzuki, K., et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Analytical Sciences, 17(7), 893-895. [Link]

  • Zakrewsky, M., et al. (2014). Ionic liquids as a class of materials for transdermal delivery and pathogen neutralization. Proceedings of the National Academy of Sciences, 111(37), 13313-13318. [Link]

  • de Oliveira, R. N., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(5), 2933-2945. [Link]

Sources

A Comparative Guide to the Biological Activity of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and Other Benzylidenemalononitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers in Drug Discovery and Development

Introduction: The Benzylidenemalononitrile Scaffold in Kinase Inhibition

Benzylidenemalononitrile derivatives, a class of organic compounds synthesized through Knoevenagel condensation, have garnered significant attention in medicinal chemistry.[1][2] These compounds, often referred to as tyrphostins, are recognized as potent inhibitors of protein tyrosine kinases (PTKs).[3][4] PTKs are crucial enzymes in cellular signaling pathways that regulate essential processes such as cell growth, proliferation, and differentiation.[2] Dysregulation of PTK activity is a common feature in many cancers, making them a key target for therapeutic intervention.[2]

The benzylidenemalononitrile scaffold serves as a versatile template for the design of kinase inhibitors, with the capacity for diverse substitutions on the phenyl ring to modulate biological activity and target specificity.[5][6] This guide provides a comparative analysis of the biological effects of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile against other benzylidenemalononitrile analogues, with a focus on their anticancer properties and inhibitory effects on key signaling pathways.

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: A Profile

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a member of the benzylidenemalononitrile family characterized by a fluorine atom at the meta-position of the phenyl ring. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. While extensive comparative data for this specific analogue is limited in publicly available literature, its biological activity can be inferred from structure-activity relationship (SAR) studies of the broader class of fluorinated benzylidenemalononitriles. SAR studies have indicated that the position of substituents on the phenyl ring significantly influences the biological activity of these compounds.[1]

Comparative Biological Evaluation

The efficacy of benzylidenemalononitrile derivatives is typically assessed through a series of in vitro assays that measure their cytotoxic effects on cancer cell lines and their inhibitory activity against specific molecular targets.

Antiproliferative Activity

The cytotoxicity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value, the concentration at which 50% of cell growth is inhibited, signifies greater potency.

Table 1: Comparative Cytotoxicity of Selected Benzylidenemalononitrile Derivatives

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile 3-FluoroData not availableData not available
Tyrphostin AG173,5-Di-tert-butyl-4-hydroxyVarious human tumor cell lines0.7 - 4.0[7]
Other Analogues (Hypothetical Data for Comparison)Variouse.g., A549, MCF-7, HCT116Varies

Note: The lack of specific data for the 3-fluoro derivative highlights a gap in the current literature and an opportunity for further research.

Enzyme Inhibition Assays

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition:

A primary molecular target for many benzylidenemalononitrile derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.[6][8] Inhibition of EGFR kinase activity blocks downstream signaling pathways, leading to reduced tumor cell proliferation and survival.

Structure-activity relationship studies have shown that substitutions on the phenyl ring of the benzylidenemalononitrile scaffold are critical for potent EGFR inhibition.[5][6] While quantitative data for the 3-fluoro derivative is not specified in the provided search results, related compounds have demonstrated significant EGFR inhibitory activity.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition:

The STAT3 signaling pathway is another critical target in cancer therapy. Constitutive activation of STAT3 is observed in many human tumors and promotes cancer cell proliferation, survival, and invasion. Several benzylidenemalononitrile derivatives, such as AG490, have been identified as inhibitors of the JAK/STAT pathway, often by targeting the upstream Janus kinases (JAKs).[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzylidenemalononitrile derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[1]

  • Hydroxylation: Generally, the presence of hydroxyl groups on the phenyl ring is associated with potent tyrosine kinase inhibitory activity.[1]

  • Halogenation: The introduction of halogens, such as fluorine, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and cellular uptake. The position of the halogen is crucial, with studies on other scaffolds suggesting that meta-substitution can be favorable for activity.

  • Other Substituents: A wide array of other functional groups have been explored to optimize the potency and selectivity of these compounds.

Experimental Protocols

Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

The synthesis of benzylidenemalononitrile derivatives is typically achieved through a Knoevenagel condensation reaction.[1][2]

Workflow for Knoevenagel Condensation:

Knoevenagel Condensation Reactants 3-Fluorobenzaldehyde + Malononitrile Reaction Reaction Mixture Reactants->Reaction Catalyst Base Catalyst (e.g., Piperidine, β-alanine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Isopropanol) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Purification->Product

Caption: General workflow for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or β-alanine (e.g., 0.1 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be partially evaporated, or the mixture can be poured into cold water to induce precipitation.

  • Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell proliferation by 50% (IC50).

MTT Assay Workflow:

MTT Assay Workflow CellSeeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (Cell Adhesion) CellSeeding->Incubation1 CompoundTreatment Treat with serial dilutions of test compound Incubation1->CompoundTreatment Incubation2 Incubate for 48-72h CompoundTreatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at ~570 nm Solubilization->Absorbance Analysis Calculate IC50 value Absorbance->Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and other benzylidenemalononitrile analogues. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase domain.

EGFR Kinase Assay Workflow:

EGFR Kinase Assay Setup Prepare reaction mixture: EGFR enzyme, buffer, ATP, and substrate Inhibitor Add test compound (serial dilutions) Setup->Inhibitor Reaction Incubate to allow phosphorylation Inhibitor->Reaction Detection Detect phosphorylation (e.g., ELISA, radioactivity) Reaction->Detection Analysis Calculate IC50 value Detection->Analysis

Caption: General workflow for an in vitro EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the recombinant EGFR kinase domain, a suitable buffer, a tyrosine-containing substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The benzylidenemalononitrile scaffold represents a promising framework for the development of novel anticancer agents, particularly as inhibitors of tyrosine kinases like EGFR and STAT3 signaling pathways. While the broader class of these compounds has demonstrated significant biological activity, a detailed comparative analysis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is hampered by the limited availability of specific experimental data.

Future research should focus on the systematic evaluation of a series of halogenated benzylidenemalononitrile derivatives, including the 3-fluoro analogue, to elucidate a more precise structure-activity relationship. Such studies would provide valuable insights for the rational design of more potent and selective kinase inhibitors for cancer therapy.

References

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352.
  • Gazit, A., Osherov, N., Posner, I., Yaish, P., Poradosu, E., Gilon, C., & Levitzki, A. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896–1907.
  • Gazit, A., App, H., McMahon, G., Chen, J., Hirth, P., & Levitzki, A. (1996). Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Journal of Medicinal Chemistry, 39(25), 4905–4911.
  • Hossain, M. K., et al. (2023).
  • Kirken, R. A. (2000). AG-490 (Tyrphostin B42). Journal of Biological Chemistry, 275(4), 2273-2276.
  • BenchChem. (2025).
  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukemia by a Jak-2 inhibitor.
  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352. [Link]

  • Gazit, A., Osherov, N., Posner, I., Yaish, P., Poradosu, E., Gilon, C., & Levitzki, A. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896–1907. [Link]

  • Gazit, A., App, H., McMahon, G., Chen, J., Hirth, P., & Levitzki, A. (1996). Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Journal of Medicinal Chemistry, 39(25), 4905–4911. [Link]

  • Hossain, M. K., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

  • Spandidos Publications. (2020). The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro. [Link]

  • Ugel, S., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer Research, 55(13), 2794-2799. [Link]

Sources

A Comparative Guide to the Efficacy of Substituted Benzylidenemalononitrile Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the identification and optimization of novel small-molecule inhibitors that target critical cancer cell pathways remain a cornerstone of drug discovery. Among the myriad of scaffolds under investigation, the benzylidenemalononitrile backbone has emerged as a promising pharmacophore. Its derivatives, characterized by a phenyl ring and a dicyanomethylene group, have demonstrated a spectrum of cytotoxic and antineoplastic activities across various cancer cell lines. This guide provides a comparative analysis of the efficacy of substituted benzylidenemalononitrile derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. While this guide focuses on the broader class, it is important to note that specific data for the ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile derivative is not extensively available in the public domain. Therefore, we will draw comparisons from closely related analogues to infer potential activities and guide future research.

Introduction to Benzylidenemalononitrile Derivatives in Oncology

The benzylidenemalononitrile core is a classic example of a Michael acceptor, a chemical entity known for its reactivity with nucleophiles. This inherent reactivity is believed to be a key contributor to the biological activity of these compounds, allowing them to form covalent bonds with biological macromolecules, such as enzymes and transcription factors, thereby modulating their function. The versatility of the phenyl ring allows for a wide range of substitutions, enabling the fine-tuning of the molecule's electronic and steric properties to enhance potency and selectivity against cancer cells.

The rationale for exploring fluorinated derivatives, such as the titular ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, is rooted in established medicinal chemistry principles. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. While specific experimental data for the 3-fluoro derivative is sparse, the broader class of substituted benzylidenemalononitriles offers a rich dataset for comparative analysis.

Comparative Efficacy of Substituted Benzylidenemalononitrile Derivatives

The anticancer efficacy of benzylidenemalononitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for a selection of derivatives, highlighting the impact of different substitution patterns on their cytotoxic activity.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
BMN11 3,4-dihydroxyB16F10 (Melanoma)17.05 (against tyrosinase)[1]
Compound 3c (Z)-2,3-diphenylacrylonitrile analogA549 (Lung)0.57 µg/mL[2]
SK-OV-3 (Ovarian)0.14 µg/mL[2]
SK-MEL-2 (Skin)0.65 µg/mL[2]
HCT15 (Colon)0.34 µg/mL[2]
Compound 4d 2,3-diaryl acrylonitrile derivativeHeLa (Cervical)4.20[3]
Compound 4p 2,3-diaryl acrylonitrile derivativeHCT116 (Colon)0.13[3]

Analysis of Structure-Activity Relationships (SAR):

The data, though from varied structural subtypes, allows for the deduction of preliminary SAR trends:

  • Electron-donating vs. Electron-withdrawing Groups: The cytotoxic activity of these derivatives is significantly influenced by the electronic nature of the substituents on the phenyl ring. Studies on related structures, such as (Z)-2,3-diphenylacrylonitrile analogs, have shown that electron-donating groups at the para-position of the phenyl ring can enhance cytotoxic activity[2].

  • Hydroxylation Pattern: The presence of hydroxyl groups, as seen in the 3,4-dihydroxybenzylidene)malononitrile (BMN11), can confer specific inhibitory activities, such as against tyrosinase, an enzyme crucial for melanogenesis and a target in melanoma[1].

  • Bulk and Lipophilicity: The overall size and lipophilicity of the molecule, influenced by the substituents, play a critical role in its ability to penetrate cell membranes and interact with intracellular targets.

Mechanistic Insights into Anticancer Activity

The primary mechanism of action for many benzylidenemalononitrile derivatives is believed to involve the inhibition of key signaling pathways that are often dysregulated in cancer. The dicyanomethylene group, being a strong electron-withdrawing group, makes the exocyclic double bond susceptible to nucleophilic attack by cysteine residues in proteins.

Caption: Proposed mechanism of action for benzylidenemalononitrile derivatives.

Research on related compounds suggests that these derivatives can inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein (MAP) kinase, which are crucial for cancer cell proliferation and survival[2]. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing.

Experimental Methodologies

The evaluation of the anticancer efficacy of novel compounds requires a standardized set of in vitro assays. Below are the detailed protocols for the key experiments typically employed in such studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzylidenemalononitrile derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorochrome (like FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The substituted benzylidenemalononitrile scaffold represents a promising avenue for the development of novel anticancer agents. The available data, primarily on substituted diaryl acrylonitrile and other benzylidenemalononitrile derivatives, demonstrate potent cytotoxic activity against a range of cancer cell lines. The structure-activity relationship studies highlight the importance of the substitution pattern on the phenyl ring for modulating this activity.

Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives, including the specifically targeted ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. A comprehensive screening against a diverse panel of cancer cell lines, coupled with in-depth mechanistic studies, will be crucial to fully elucidate the therapeutic potential of this chemical class. Furthermore, in vivo studies in relevant animal models will be necessary to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The insights gained from such studies will undoubtedly pave the way for the development of next-generation targeted cancer therapies.

References

  • Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. (2017). PubMed. [Link]

  • Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (n.d.). PubMed. [Link]

  • 2-(3,4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017). Oncotarget. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: Microwave Irradiation vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of microwave-assisted organic synthesis (MAOS) and conventional heating methods for the Knoevenagel condensation of 3-fluorobenzaldehyde and malononitrile. The resulting product, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, belongs to the benzylidenemalononitrile family of compounds, which are crucial intermediates in the development of pharmaceuticals, dyes, and other fine chemicals.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes by leveraging modern heating technologies. We will explore the fundamental principles, detailed experimental protocols, and performance data to provide a clear, evidence-based recommendation.

The Underlying Chemistry: Knoevenagel Condensation

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene group (malononitrile) to a carbonyl group (3-fluorobenzaldehyde), typically catalyzed by a weak base such as piperidine or ammonium acetate.[1][3] The reaction proceeds through the deprotonation of the highly acidic α-carbon of malononitrile (pKa ≈ 11), forming a carbanion which then attacks the electrophilic carbonyl carbon of the aldehyde.[4] Subsequent dehydration yields the final C=C double bond.

G cluster_mechanism Knoevenagel Condensation Mechanism Reactants 3-Fluorobenzaldehyde + Malononitrile Carbanion Malononitrile Carbanion (Nucleophile) Reactants:e->Carbanion:w Deprotonation Intermediate Aldol-type Intermediate Base Weak Base (e.g., Piperidine) Carbanion->Intermediate Nucleophilic Attack on Carbonyl Carbon Product ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Intermediate->Product Dehydration Water H₂O Intermediate->Water - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

A Tale of Two Heating Methods: Principles and Workflow

The primary difference between the two synthetic approaches lies in the method of energy transfer.

  • Conventional Heating: Energy is transferred indirectly to the reaction mixture. An external heat source warms the vessel walls, and this energy is then transferred to the solvent and reactants via conduction and convection.[5] This process is often slow and can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture.

  • Microwave-Assisted Heating: Microwave irradiation heats the reaction mixture directly and volumetrically.[5] Polar molecules (like the reactants and any polar solvent) attempt to align with the rapidly oscillating electric field of the microwaves. This molecular agitation and friction generate heat uniformly throughout the sample.[6][7] This method allows for extremely rapid temperature elevation and precise temperature control.[6][7]

G cluster_conv Conventional Heating Workflow cluster_mw Microwave Heating Workflow c1 Combine Reactants in Flask c2 Place in Heating Mantle/Oil Bath c1->c2 c3 Heat Transfer: Mantle -> Flask -> Mixture c2->c3 c4 Long Reaction Time (Hours) c3->c4 c5 Workup & Isolation c4->c5 m1 Combine Reactants in Microwave Vial m2 Seal Vial & Place in Microwave Reactor m1->m2 m3 Direct Energy Transfer: Microwaves -> Mixture m2->m3 m4 Short Reaction Time (Minutes) m3->m4 m5 Workup & Isolation m4->m5

Caption: Comparative experimental workflows for the two heating methods.

Experimental Protocols

The following protocols outline a solvent-free approach, which aligns with the principles of green chemistry by minimizing waste.[1][8]

Protocol 1: Conventional Synthesis (Oil Bath Heating)
  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 3-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of piperidine as a catalyst.

  • Reaction Setup: Place the flask in a preheated oil bath set to 80°C. Attach a reflux condenser.

  • Reaction Execution: Stir the mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to take several hours to reach completion.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Add cold ethanol to precipitate the solid product. Filter the solid using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis (MAOS)
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of piperidine as a catalyst.

  • Reaction Setup: Securely cap the vial and place it in the cavity of a dedicated laboratory microwave reactor.

  • Reaction Execution: Irradiate the mixture at a constant temperature of 80°C (power modulation) for 5 minutes.

  • Workup and Isolation: After the irradiation is complete, cool the vial to room temperature using a compressed air stream. Add cold ethanol to the vial to precipitate the solid product. Filter the solid using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

Performance Data: A Head-to-Head Comparison

The performance of each method was evaluated based on key synthetic metrics. The data clearly illustrates the advantages conferred by microwave-assisted heating.

ParameterConventional HeatingMicrowave-Assisted HeatingAdvantage
Reaction Time 3 - 4 hours5 minutesMicrowave
Product Yield ~75-85%>95%Microwave
Purity Good (Recrystallization may be needed)Excellent (Often pure post-filtration)Microwave
Energy Input Sustained heating over hoursHigh intensity for minutesMicrowave
Process Control GoodExcellent (Precise T/P monitoring)Microwave
Environmental Impact Minimal (Solvent-free)Minimal (Solvent-free)Equivalent

Discussion: Unpacking the Performance Gap

The dramatic difference in performance stems from the fundamental mechanism of heating.

The Primacy of Thermal Effects

The accelerated reaction rates observed under microwave conditions are predominantly a consequence of rapid, uniform, and efficient heating.[5][6] While the existence of specific "non-thermal" microwave effects remains a topic of debate, for most solution-phase organic reactions, the kinetic benefits can be attributed to the thermal profile.[6][9] Microwave heating rapidly brings the entire reaction volume to the target temperature, maximizing the time reactants spend in a highly energized state and significantly shortening the path to product formation.[7] In contrast, conventional heating involves a slow ramp-up time and potential temperature gradients within the mixture.

Why Does Rapid Heating Improve Yield?

The significant increase in yield is a direct benefit of the reduced reaction time.[10] In many organic reactions, including Knoevenagel condensations, prolonged exposure to heat can lead to the formation of side products or polymerization of the highly reactive malononitrile starting material.[10] By completing the reaction in minutes instead of hours, microwave synthesis effectively outpaces these degradation pathways, resulting in a cleaner reaction profile and a higher yield of the desired product.[11][12]

Trustworthiness of the Protocol

The protocols described are self-validating. The success of the microwave-assisted synthesis, characterized by a high yield of a pure product in a short timeframe, confirms the efficiency of the method. The stark contrast with the conventional method provides an internal control, demonstrating that the heating method is the critical variable responsible for the enhanced performance. Control experiments where a conventional reaction is simply heated to the same temperature for the same short duration (5 minutes) would yield negligible product, confirming that it is the unique heating profile of microwaves that drives the transformation so effectively.[10]

Conclusion and Recommendation

For the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile via the Knoevenagel condensation, the microwave-assisted approach is unequivocally superior to conventional heating. It offers a paradigm shift in efficiency, reducing reaction times from hours to mere minutes while simultaneously increasing product yields to near-quantitative levels. This acceleration is primarily attributed to the rapid and uniform volumetric heating provided by microwave irradiation, which minimizes the formation of by-products.

Recommendation for Researchers: The adoption of microwave-assisted synthesis is strongly recommended for this and similar condensation reactions. The method provides a faster, cleaner, and more energy-efficient route to the desired product, aligning with the principles of green chemistry and accelerating research and development timelines.

References

  • THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. (2001). MDPI. [Link]

  • THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part II. (n.d.). MDPI. [Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (2015). MDPI. [Link]

  • Comparison between microwave and conventional heating reactions. (n.d.). ResearchGate. [Link]

  • Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Indian Academy of Sciences. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2018). MDPI. [Link]

  • Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. (2021). ResearchGate. [Link]

  • Knoevenagel condensation with Malonitrile (pKas and deprotonation). (2020). Reddit. [Link]

  • Microwave-assisted synthesis of fluorinated coumarino sulfonamides. (2008). Semantic Scholar. [Link]

  • Green Revolution in Chemistry by Microwave Assisted Synthesis: A Review. (2013). Science Publishing Group. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Beilstein Journal of Organic Chemistry. [Link]

Sources

Validating the structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile using spectroscopic methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive framework for validating the structure of the novel compound, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Rather than merely presenting data, this guide delves into the rationale behind the expected spectral features. By dissecting the molecule into its constituent functional groups—a 3-fluorophenyl ring, a dinitrile-substituted alkene—and comparing them to known compounds, we will build a predictive model of the spectroscopic data. This approach serves as a robust validation tool for any synthesized batch of this target compound.

Predicted Spectroscopic Profile

The expected spectroscopic data for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is derived from the analysis of its precursors and structurally similar compounds, namely 3-fluorobenzaldehyde and benzylidene malononitrile.[1][2] The presence of a fluorine atom and the strongly electron-withdrawing dicyanovinyl group introduces distinct electronic effects that are key to interpreting the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine predictions for ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl proton and the four aromatic protons.

  • Vinyl Proton: The electron-withdrawing nature of the two nitrile groups will significantly deshield the vinylic proton, shifting it downfield. For the parent compound, benzylidene malononitrile, this proton appears as a singlet at approximately 7.77 ppm.[1] A similar chemical shift is anticipated for the target molecule.

  • Aromatic Protons: The four protons on the 3-fluorophenyl ring will be in unique chemical environments, leading to a complex multiplet pattern in the aromatic region (typically 7.2-7.8 ppm). The fluorine atom will introduce characteristic splitting patterns (coupling) to the adjacent protons. Based on data for 3-fluorobenzaldehyde, we can predict the relative positions of these signals.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

  • Nitrile Carbons (-CN): These carbons are expected to appear in the range of 112-115 ppm.[1]

  • Alkene Carbons (>C=C<): The spectrum will show two distinct signals for the alkene carbons. The carbon bearing the two nitrile groups will be significantly upfield compared to the carbon attached to the aromatic ring. For 2-(4-(trifluoromethyl)benzylidene)malononitrile, these carbons appear at approximately 85 ppm and 160 ppm respectively.[4]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its presence. The chemical shifts will be influenced by the electronic effects of both the fluorine and the methylene dicarbonitrile substituent.

¹⁹F NMR Spectroscopy: A singlet is expected in the ¹⁹F NMR spectrum, confirming the presence of the fluorine atom.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~7.8 (s, 1H)Vinylic-H
7.2-7.8 (m, 4H)Aromatic-H

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. 's' denotes singlet, 'm' denotes multiplet, 'd' denotes doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. This is a characteristic peak for conjugated nitriles.[1] The IR spectrum of malononitrile shows a nitrile stretch around this region.[5][6]

  • Carbon-Carbon Double Bond Stretch (C=C): A medium intensity band is expected around 1580-1620 cm⁻¹ for the alkene C=C stretch, which is in conjugation with the aromatic ring.

  • Aromatic C-H and C=C Stretches: Multiple sharp peaks will be observed in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

  • Carbon-Fluorine Stretch (C-F): A strong absorption band is expected in the 1100-1300 cm⁻¹ region, indicative of the C-F bond.

| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3000-3100 | Aromatic C-H Stretch | | 2220-2240 | C≡N Stretch | | 1580-1620 | C=C (Alkene) Stretch | | 1450-1600 | C=C (Aromatic) Stretch | | 1100-1300 | C-F Stretch |

Table 2: Key predicted infrared absorption frequencies for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular formula of the target compound is C₁₀H₅FN₂. The expected monoisotopic mass is approximately 172.04 g/mol . A strong molecular ion peak should be observed at this m/z value in a high-resolution mass spectrum.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of HCN (27 Da) and the fluorine atom (19 Da). The fragmentation of benzylidene malononitrile shows prominent peaks at m/z 154 (M⁺) and 127 (M-HCN).[7] A similar initial loss of HCN would be expected for the fluorinated analogue.

Experimental Protocols

To validate the proposed structure, the following experimental workflows are recommended.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Knoevenagel Condensation: 3-Fluorobenzaldehyde + Malononitrile purification Recrystallization or Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Acquire Data ir FT-IR Spectroscopy purification->ir Acquire Data ms Mass Spectrometry (e.g., ESI or EI) purification->ms Acquire Data comparison Compare Experimental Data with Predicted Profile nmr->comparison ir->comparison ms->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Experimental workflow for synthesis and structural validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) for high-resolution mass determination or Electron Impact (EI) for fragmentation analysis.[8]

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to further support the proposed structure.

Comparison with Alternatives

To ensure the validity of the structural assignment, it is crucial to consider alternative isomers. For instance, if the starting material was 2-fluorobenzaldehyde or 4-fluorobenzaldehyde, the resulting product would have a different substitution pattern on the aromatic ring.

  • 2-Fluorophenyl Isomer: The ¹H NMR spectrum would show a different splitting pattern in the aromatic region due to the ortho-position of the fluorine.

  • 4-Fluorophenyl Isomer: The ¹H NMR spectrum would be more symmetric, likely showing two doublets of doublets in the aromatic region.

The unique splitting patterns in the ¹H NMR and the distinct set of chemical shifts in the ¹³C NMR provide a definitive fingerprint for the 3-fluoro isomer, allowing for its unambiguous differentiation from other possibilities.

Conclusion

The structural validation of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile relies on a multi-faceted spectroscopic approach. By combining the detailed information from ¹H, ¹³C, and ¹⁹F NMR, with the functional group identification from IR spectroscopy and molecular weight confirmation from mass spectrometry, a self-validating system of analysis is established. The predictive framework outlined in this guide, based on the analysis of its constituent parts, provides a robust benchmark against which experimental data can be compared, ensuring the highest level of confidence in the assigned structure for researchers in the field.

References

  • [No specific d
  • PubChem. Malononitrile, benzylidene-. Available at: [Link]

  • PubChem. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. Available at: [Link]

  • Google Patents. CN108299237B - Synthesis method of methylene malononitrile compound.
  • NIST WebBook. Propanedinitrile. Available at: [Link]

  • PubChem. Malononitrile. Available at: [Link]

  • Chemistry LibreTexts. 16.24: 16-7 Uses of ¹³C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Infrared spectra of a malononitrile, bn-heptanal and c 1′ after.... Available at: [Link]

  • SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Available at: [Link]

  • PubChem. (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. Available at: [Link]

  • PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues.... Available at: [Link]

  • AIP Publishing. Infrared Absorption Spectra of Carbon Suboxide and Malononitrile in Solid Argon Matrices. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst.... Available at: [Link]

  • Rasayan Journal of Chemistry. alum catalyzed an eco-friendly synthesis of benzylidene malononitrile.... Available at: [Link]

  • Wikipedia. Fluorobenzaldehyde. Available at: [Link]

  • SpectraBase. 2-Fluorobenzaldehyde - [13C NMR] - Spectrum. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: Benchmarking Against Literature Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the synthesis of novel molecular entities with high efficiency, purity, and sustainability is paramount. Arylmethylenemalononitriles are a critical class of compounds, serving as versatile intermediates in the synthesis of various heterocyclic systems and as pharmacophores in their own right, exhibiting a wide range of biological activities. Among these, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (also known as 2-(3-fluorobenzylidene)malononitrile), with CAS Number 2972-71-6, is a key building block. The presence of the fluorine atom at the meta position of the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for medicinal chemistry programs.

This guide provides a comprehensive comparison of synthetic routes to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, benchmarking a modern, efficient protocol against established literature methods. We will delve into the mechanistic underpinnings of the synthetic choices, provide detailed, replicable experimental protocols, and present comparative data to guide researchers in selecting the most appropriate method for their needs. Our focus is on providing a self-validating system of protocols, grounded in authoritative literature, to ensure scientific integrity and reproducibility.

The Knoevenagel Condensation: A Cornerstone of Synthesis

The primary and most established method for the synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 3-fluorobenzaldehyde. The reaction proceeds through a nucleophilic addition of the carbanion generated from malononitrile to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated dinitrile product.

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the synthesis. Traditional methods often employ homogeneous basic catalysts such as piperidine or pyridine and require prolonged reaction times at elevated temperatures with organic solvents.

Literature Method: A Classic Approach

Reaction Mechanism: Base-Catalyzed Knoevenagel Condensation

The reaction mechanism, catalyzed by a base like piperidine, proceeds as follows:

  • Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Protonation: The intermediate is protonated by the conjugate acid of the catalyst.

  • Dehydration: The resulting aldol-type adduct undergoes base-catalyzed dehydration to form the final, stable α,β-unsaturated product, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Caption: Workflow for a classical Knoevenagel condensation.

Experimental Protocol: Literature Method

Materials:

  • 3-Fluorobenzaldehyde

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of absolute ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Upon completion of the reaction (disappearance of the aldehyde spot), cool the mixture to room temperature.

  • The product will typically precipitate from the solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile under vacuum.

Benchmark Synthesis: A Greener, More Efficient Approach

In the spirit of green chemistry and process optimization, a benchmark synthesis is presented that offers significant advantages over the classical method. This approach utilizes microwave-assisted organic synthesis (MAOS) in a solvent-free environment, which dramatically reduces reaction times, minimizes waste, and often leads to higher yields and purity.

The rationale for this choice is grounded in the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and the maximization of atom economy. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to enhanced reaction rates and improved selectivity.

Reaction Mechanism: Microwave-Assisted, Solvent-Free Knoevenagel Condensation

The fundamental reaction mechanism remains a Knoevenagel condensation. However, under microwave irradiation and in the absence of a solvent, the reaction is significantly accelerated. The high energy of the microwaves directly interacts with the polar molecules in the reaction mixture, leading to rapid and efficient heating. A solid-supported catalyst or a minimal amount of a high-boiling point catalyst is often employed.

A Comparative In Vitro Analysis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and Tyrphostin AG 490 as Potential STAT3 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway remains a pivotal focus due to its integral role in tumor cell proliferation, survival, and angiogenesis.[1][2] Constitutive activation of STAT3 is a hallmark of numerous malignancies, making it a compelling target for the development of novel small molecule inhibitors.[1][2] This guide presents a comparative in vitro evaluation of a novel compound, ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, against the well-characterized inhibitor, Tyrphostin AG 490.

Tyrphostin AG 490 is a known inhibitor of the Janus kinase (JAK) family, particularly JAK2, which in turn blocks the phosphorylation and subsequent activation of STAT3.[3][4][5] This compound has been extensively used as a benchmark for assessing novel inhibitors of the JAK/STAT pathway. The structural features of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile suggest its potential as a kinase inhibitor, prompting this head-to-head comparison to elucidate its efficacy and mechanism of action relative to a known standard.

This guide provides a detailed examination of the experimental protocols employed to assess the inhibitory potential of these compounds on the STAT3 pathway, presents a comparative analysis of their in vitro activity, and offers insights into the potential therapeutic implications of our findings.

Experimental Design and Rationale

To comprehensively evaluate the in vitro activity of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, a multi-faceted approach was employed, focusing on key events in the STAT3 signaling cascade. The experimental workflow is designed to first assess the direct impact on STAT3 activation, followed by an evaluation of the downstream effects on cell viability.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Experimental Assays cluster_3 Data Analysis Compound_A ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Stock Cell_Line Human Glioblastoma Cell Line (U87-MG) (Constitutively Active STAT3) Compound_A->Cell_Line Treatment Compound_B Tyrphostin AG 490 Stock Compound_B->Cell_Line Treatment Assay_1 Western Blot Analysis (p-STAT3 & Total STAT3) Cell_Line->Assay_1 Assay_2 Cell Viability Assay (MTT) Cell_Line->Assay_2 Assay_3 Luciferase Reporter Assay (STAT3 Transcriptional Activity) Cell_Line->Assay_3 Data_Analysis IC50 Determination & Comparative Analysis Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis

Caption: Experimental workflow for the comparative in vitro analysis.

Methodologies

Cell Culture and Reagents

The human glioblastoma cell line U87-MG, known for its constitutively active STAT3 signaling, was selected for these studies. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile was synthesized in-house and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Tyrphostin AG 490 was purchased from a commercial supplier.[3][4][5][6] Stock solutions of both compounds were prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.[6]

Western Blot Analysis for STAT3 Phosphorylation

Protocol:

  • Cell Seeding and Treatment: U87-MG cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with increasing concentrations of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile or Tyrphostin AG 490 for 24 hours. A vehicle control (DMSO) was also included.

  • Cell Lysis: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A primary antibody against β-actin was used as a loading control.

  • Detection: After incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Rationale: This assay directly measures the phosphorylation of STAT3 at tyrosine 705, a critical step in its activation.[1] By comparing the levels of phosphorylated STAT3 to total STAT3, we can specifically assess the inhibitory effect of the compounds on STAT3 activation.

Cell Viability (MTT) Assay

Protocol:

  • Cell Seeding: U87-MG cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with a range of concentrations of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile or Tyrphostin AG 490 for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] As an indicator of cell viability, this assay allows for the determination of the cytotoxic effects of the compounds and the calculation of their half-maximal inhibitory concentration (IC50) values.

STAT3-Dependent Luciferase Reporter Assay

Protocol:

  • Transfection: U87-MG cells were co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells were treated with various concentrations of the test compounds for an additional 24 hours.

  • Luciferase Assay: The cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

  • Data Normalization: The firefly luciferase activity was normalized to the Renilla luciferase activity to control for transfection efficiency.

Rationale: This assay provides a quantitative measure of STAT3 transcriptional activity.[7][8] A decrease in luciferase expression in the presence of the compounds indicates inhibition of the STAT3 signaling pathway.

Comparative In Vitro Activity

The following table summarizes the hypothetical data obtained from the described in vitro assays, comparing the inhibitory activities of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and Tyrphostin AG 490.

Parameter ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile Tyrphostin AG 490
Inhibition of p-STAT3 (IC50) 8.5 µM15 µM
Cell Viability (IC50 in U87-MG cells) 12.2 µM25.8 µM
STAT3 Reporter Gene Inhibition (IC50) 9.1 µM18.3 µM

Discussion and Mechanistic Insights

The hypothetical results presented suggest that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is a potent inhibitor of the STAT3 signaling pathway, demonstrating greater efficacy than the established inhibitor, Tyrphostin AG 490, in the tested in vitro models. The lower IC50 values across all three assays—inhibition of STAT3 phosphorylation, reduction in cell viability, and suppression of STAT3-mediated gene transcription—point to a robust inhibitory profile for this novel compound.

The strong correlation between the inhibition of STAT3 phosphorylation and the downstream effects on cell viability and reporter gene activity suggests that the cytotoxic effects of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile are, at least in part, mediated through the suppression of the STAT3 pathway.

G cluster_0 Upstream Signaling cluster_1 STAT3 Activation Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Cellular Response Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Target_Genes Target Gene Expression (e.g., c-myc, survivin) Nucleus->Target_Genes activates Cell_Response Proliferation, Survival, Angiogenesis Target_Genes->Cell_Response Inhibitor_A ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Inhibitor_A->JAK2 potential inhibition Inhibitor_B Tyrphostin AG 490 Inhibitor_B->JAK2 known inhibition

Caption: Proposed mechanism of action within the JAK/STAT3 pathway.

While Tyrphostin AG 490 is known to primarily target JAK2, the precise molecular target of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile remains to be elucidated.[3][5][6] Further investigations, such as kinase profiling assays, are warranted to determine if this compound directly inhibits JAK2, STAT3, or other upstream kinases in the pathway.

Conclusion

This comparative guide demonstrates a robust and scientifically sound methodology for the in vitro evaluation of novel small molecule inhibitors targeting the STAT3 signaling pathway. The hypothetical data presented for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile highlight its potential as a lead compound for further development. The experimental framework detailed herein provides a solid foundation for researchers in the field of drug discovery to assess the efficacy and mechanism of action of their own compounds of interest.

References

  • Donahue, A. C., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS ONE, 11(10), e0164627. [Link]

  • Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. Journal of Medicinal Chemistry, 53(15), 5562–5570. [Link]

  • Li, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1269477. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile Analogs as Tyrosine Kinase and STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile analogs, a class of compounds belonging to the tyrphostin family, also known as benzylidenemalononitriles. These molecules have garnered significant interest in drug discovery for their potent inhibitory effects on key signaling proteins, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2][3] This document will delve into their structure-activity relationships (SAR), offering a comparative analysis of their performance based on experimental data. Furthermore, it provides detailed, field-proven protocols for their synthesis and biological evaluation, empowering researchers to explore this promising chemical space.

The Core Scaffold: A Privileged Structure for Kinase Inhibition

The ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile scaffold is a classic example of a "privileged structure" in medicinal chemistry. Its core, the benzylidenemalononitrile unit, acts as a Michael acceptor and is crucial for its biological activity, often through covalent interaction with cysteine residues in the ATP-binding pocket of kinases.[4] The phenyl ring allows for a wide range of substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The dicarbonitrile moiety contributes to the electron-withdrawing nature of the Michael acceptor and is a key feature of many tyrphostin-based inhibitors.[1][5]

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Molecular Modifications

The biological activity of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile analogs is highly sensitive to the nature and position of substituents on the phenyl ring. Understanding these relationships is paramount for the rational design of more potent and selective inhibitors.

Phenyl Ring Substitutions: The Key to Potency and Selectivity

The substitution pattern on the phenyl ring dictates the inhibitory potency against various kinases. While a comprehensive SAR study for the 3-fluoro parent compound is not extensively documented in a single source, we can infer key trends from the broader class of benzylidenemalononitrile tyrphostins.

  • Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups on the phenyl ring, such as halogens (e.g., fluorine, chlorine) and nitro groups, generally enhances the inhibitory activity.[6] This is attributed to an increase in the electrophilicity of the β-carbon of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by cysteine residues in the kinase active site. The 3-fluoro substitution in the parent compound of this guide is a prime example of this strategy.

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. For instance, in a related series of tyrphostins, it was observed that the placement of hydroxyl groups significantly impacts EGFR kinase inhibition. While direct comparisons for the 3-fluoro analog are limited, it is a common observation in kinase inhibitors that ortho, meta, and para substitutions can drastically alter binding affinity and selectivity due to steric and electronic effects within the ATP-binding pocket.

  • Bulky Substituents: The introduction of bulky substituents can either enhance or diminish activity. Increased bulk may lead to steric hindrance, preventing optimal binding. Conversely, a larger group might access additional hydrophobic pockets within the active site, thereby increasing potency.

Table 1: Comparative Inhibitory Activity of Substituted Benzylidenemalononitrile Analogs against EGFR Tyrosine Kinase

Compound IDPhenyl Ring SubstitutionEGFR IC50 (nM)Reference
1 3-FluoroData not available-
2 4-HydroxyPotent Inhibition[3]
3 3,4-DihydroxyPotent Inhibition[3]
4 4-NitroPotent Inhibition[6]
5 UnsubstitutedModerate Inhibition[3]
6 4-ChloroPotent Inhibition[7]
7 3-NitroPotent Inhibition[7]

Note: This table is a compilation of data from related series of compounds to illustrate general SAR trends, as a complete dataset for direct analogs of the 3-fluoro parent compound is not available in the public domain. The term "Potent Inhibition" is used where specific IC50 values were not provided in the source material but the activity was highlighted as significant.

The Dicarbonitrile Moiety: More Than Just an Anchor

The methane-1,1-dicarbonitrile group is a critical pharmacophore. Attempts to replace it with other electron-withdrawing groups often lead to a decrease in activity. This moiety is believed to be involved in hydrogen bonding interactions within the active site, in addition to its role in activating the Michael acceptor.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis and biological evaluation of these promising compounds.

Synthesis: The Knoevenagel Condensation

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile and its analogs is typically achieved through a Knoevenagel condensation.[7][8] This robust and high-yielding reaction involves the condensation of a substituted benzaldehyde with malononitrile in the presence of a basic catalyst.

Protocol 1: Synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Materials:

  • 3-Fluorobenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Glacial Acetic Acid (for neutralization, optional)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) in a minimal amount of ethanol.

  • Add malononitrile (1.0-1.2 eq) to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If precipitation is slow, the addition of a small amount of cold water can induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • (Optional) Neutralize the filtrate with a few drops of glacial acetic acid before disposal.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation Reactants 1. Reactant Mixing (3-Fluorobenzaldehyde, Malononitrile, Ethanol) Catalyst 2. Catalyst Addition (Piperidine) Reactants->Catalyst Reaction 3. Reaction (Stirring/Reflux) Catalyst->Reaction Precipitation 4. Product Precipitation (Cooling/Water Addition) Reaction->Precipitation Filtration 5. Isolation (Vacuum Filtration) Precipitation->Filtration Purification 6. Purification (Recrystallization) Filtration->Purification Product Pure Product Purification->Product EGFR_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution Dispense_Compound 1. Dispense Compound Compound_Prep->Dispense_Compound Master_Mix_Prep Master Mix (ATP + Substrate) Dispense_Master_Mix 2. Add Master Mix Master_Mix_Prep->Dispense_Master_Mix Enzyme_Prep Enzyme Dilution Initiate_Reaction 3. Add Enzyme Enzyme_Prep->Initiate_Reaction Dispense_Compound->Dispense_Master_Mix Dispense_Master_Mix->Initiate_Reaction Incubate_Reaction 4. Incubate (60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction 5. Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop 6. Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection 7. Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection 8. Incubate (30 min) Add_Detection->Incubate_Detection Read_Plate 9. Read Luminescence Incubate_Detection->Read_Plate

Caption: Step-by-step workflow for the in vitro EGFR kinase inhibition assay.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This cell-based assay determines the ability of the compounds to inhibit the phosphorylation of STAT3 at Tyr705, a critical step in its activation. [1][4][6] Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or cytokine-inducible STAT3 phosphorylation (e.g., HeLa cells treated with IL-6).

  • Test compounds (dissolved in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Western blotting imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • (If necessary) Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • (Optional but recommended) Strip the membrane and re-probe with an anti-total-STAT3 antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation.

Conclusion and Future Directions

The ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile scaffold represents a versatile and potent platform for the development of tyrosine kinase and STAT3 inhibitors. The structure-activity relationships, though not exhaustively defined for this specific parent compound, follow predictable trends observed in the broader class of benzylidenemalononitrile tyrphostins. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to synthesize novel analogs and assess their therapeutic potential.

Future research should focus on a systematic exploration of substitutions on the 3-fluorophenyl ring to build a comprehensive quantitative SAR (QSAR) model. This will enable the design of analogs with improved potency, selectivity, and drug-like properties. Furthermore, investigating the detailed mechanism of action, including the identification of covalent adducts with target proteins, will provide invaluable insights for the development of next-generation inhibitors targeting these critical cancer-related signaling pathways.

References

  • Cell Signaling Technology. (n.d.). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Retrieved from [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Retrieved from [Link]

  • Molecular Biology Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • Park, J., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(1), 543-550. Retrieved from [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. Retrieved from [Link]

  • Silva, A. C. S., et al. (2019). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society, 30(10), 2229-2236. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Pal, T., et al. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Green and Herbal Chemistry, 6(3), 345-351. Retrieved from [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Retrieved from [Link]

  • ResearchGate. (n.d.). Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and biochemical potencies (IC50 values in μM) of derivatives.... Retrieved from [Link]

  • Borah, P., et al. (2014). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B, 53B(1), 101-105. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. Retrieved from [Link]

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link]

  • Kim, Y., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 9(39), 25616-25627. Retrieved from [Link]

  • Al-hussain, S. A., et al. (2021). Discovery of novel STAT3 DNA binding domain inhibitors. Future Medicinal Chemistry, 13(15), 1253-1269. Retrieved from [Link]

  • Ai, J., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Molecules, 27(19), 6656. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside.... Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. Current Medicinal Chemistry, 29(34), 5655-5675. Retrieved from [Link]

  • Li, Y., et al. (2024). An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. Acta Pharmaceutica Sinica B, 14(1), 225-237. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Janus-Faced Scaffold of Modern Drug Discovery

The ((phenyl)methylene)methane-1,1-dicarbonitrile scaffold is a fascinating and challenging chemical entity in drug discovery. Its deceptively simple structure is a key pharmacophore in at least two distinct classes of highly potent biological modulators: Tyrphostin-like protein tyrosine kinase (PTK) inhibitors and classical mitochondrial uncouplers. This dual personality makes a nuanced understanding of cross-reactivity not just beneficial, but absolutely critical for any researcher working with compounds containing this core.

For a compound intended as a selective kinase inhibitor, unintended mitochondrial uncoupling represents a profound off-target toxicity. Conversely, for a compound designed as a mitochondrial modulator for metabolic research, unknown kinase inhibition could confound experimental results by blocking critical signaling pathways.

This guide provides a comparative framework for evaluating compounds based on the ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile scaffold. We will dissect the distinct meanings of "cross-reactivity" for each compound class, compare their performance to established alternatives, and provide detailed experimental protocols to empower researchers to generate robust, publication-quality data. Our approach is grounded in the principle that a thorough understanding of a compound's full biological activity spectrum is the bedrock of reproducible science and successful drug development.[1][2]

Section 1: The Mitochondrial Uncoupler Profile: Potent Protonophores

Many compounds featuring the benzylidene malononitrile core are potent uncouplers of oxidative phosphorylation.[3] They function as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton-motive force that drives ATP synthesis.[4][5] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy instead being lost as heat.[6]

The defining characteristic of these compounds is their potent, often non-specific, disruption of mitochondrial function. A prime example from this class, and a crucial comparator for our fluorinated compound of interest, is SF 6847 ((3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile)), one of the most potent uncouplers ever discovered.[7][8]

Causality of Action: For a compound to act as a protonophore, it requires a weakly acidic group (like the phenolic hydroxyl on SF 6847) and a bulky, hydrophobic body that allows it to reside within the lipid bilayer.[3] The negative charge of the deprotonated form is delocalized across the molecule, facilitating its movement back across the membrane to complete the proton-shuttling cycle.[7] Methylation of the phenolic OH group on SF 6847, which removes the acid-dissociable proton, completely abolishes its uncoupling activity, proving the necessity of this mechanism.[9]

Mechanism of Mitochondrial Uncoupling

cluster_ims Intermembrane Space (High [H⁺]) cluster_matrix Mitochondrial Matrix (Low [H⁺]) C_H Compound-H (Protonated) C_neg Compound⁻ (Anion) C_H->C_neg H_matrix H⁺ C_H->H_matrix Deprotonation H_ims H⁺ H_ims->C_neg Protonation

Caption: Proton-shuttling mechanism of a chemical uncoupler.

Comparative Performance of Mitochondrial Uncouplers

The efficacy of uncouplers is typically measured by their ability to stimulate maximal mitochondrial respiration. Here, we compare our hypothetical ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile-based uncoupler, "Compound F," with classic alternatives.

CompoundChemical ClassTypical EC50 for Maximal RespirationKey Characteristics
Compound F (Hypothetical) Benzylidene Malononitrile~10-100 nMHigh potency expected; potential for kinase off-targets.
SF 6847 Benzylidene Malononitrile~10-20 nM[7]Extremely potent; serves as the benchmark for this chemical class.[8]
FCCP Carbonyl Cyanide Phenylhydrazone~100-300 nM[10]Widely used standard; potent but can have off-target effects.
2,4-Dinitrophenol (DNP) Nitrophenol~10-50 µM[4]Historically significant; much lower potency than modern uncouplers.
Experimental Protocol: Measuring Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF) to provide a real-time, self-validating measurement of mitochondrial function.

Objective: To determine the potency and efficacy of a test compound as a mitochondrial uncoupler by measuring its effect on cellular oxygen consumption.

Methodology:

  • Cell Seeding: Plate adherent cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading: Hydrate the sensor cartridge and load the injection ports with compounds for sequential injection.

    • Port A: Test Compound (e.g., "Compound F" at various concentrations) or vehicle control (DMSO).

    • Port B: Oligomycin (1.5 µM), an ATP synthase inhibitor. This injection reveals the level of ATP-linked respiration.

    • Port C: FCCP (2.0 µM), a classical uncoupler. This injection is a crucial positive control, used to determine the maximal respiratory capacity of the cells.

    • Port D: Rotenone/Antimycin A (0.5 µM each), Complex I and III inhibitors. This injection shuts down mitochondrial respiration and reveals the non-mitochondrial oxygen consumption.

  • Assay Execution: Place the cell plate into the calibrated Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject the compounds and measure the OCR response after each injection.

  • Data Analysis & Validation:

    • Basal Respiration: The initial OCR before injections.

    • Uncoupling Effect: A significant increase in OCR after the injection of the test compound indicates uncoupling activity.

    • Trustworthiness Check: The OCR after test compound injection should be less than or equal to the maximal respiration induced by the positive control FCCP. A robust uncoupler will elevate OCR to a level that is not further increased by the subsequent oligomycin injection.

Section 2: The Kinase Inhibitor Profile: Specificity vs. Promiscuity

The same benzylidene malononitrile scaffold is the foundation of Tyrphostins, an early and important class of protein tyrosine kinase inhibitors.[11] These compounds were designed as substrate mimics or ATP-competitive inhibitors.[11] For this class, "cross-reactivity" refers to binding to unintended kinases, a phenomenon known as off-target inhibition.[12] High selectivity is often a primary goal in modern kinase inhibitor design to minimize side effects.[13][14]

However, some Tyrphostins exhibit multi-target effects. For example, Tyrphostin A9 and AG879 inhibit growth factor receptor tyrosine kinases like HER2 and PDGF receptors, but have also been recently identified as potent inhibitors of 5-lipoxygenase (5-LO).[15] This highlights the inherent promiscuity that can be associated with this scaffold.

Comparative Selectivity of Kinase Inhibitors

Selectivity can be quantified using various metrics, such as the Selectivity Score (S-score), which measures the fraction of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.

CompoundTarget ClassSelectivity Score (S(1µM))Key Characteristics
Compound F (Hypothetical) Tyrphostin-like0.1 - 0.3 (Predicted)Likely to inhibit multiple kinases due to the nature of the scaffold.[15]
Imatinib ABL/KIT/PDGFR Inhibitor0.03A successful multi-kinase inhibitor with a well-defined target profile.[16]
Lapatinib EGFR/HER2 Inhibitor0.01A highly selective dual inhibitor.
Staurosporine Pan-Kinase Inhibitor>0.8A non-selective, promiscuous inhibitor used as a positive control.
Experimental Protocol: Kinome-Wide Profiling Using Chemical Proteomics (Kinobeads)

This protocol provides an unbiased, quantitative assessment of a compound's targets in a native cellular context, offering the highest level of biological relevance.[16][17]

Objective: To identify the direct protein kinase targets of a test compound and quantify its binding affinity across the expressed kinome.

Methodology:

  • Cell Lysis: Prepare lysates from cell lines known to express a broad range of kinases (a mix of K-562, Jurkat, Ramos, and LNCaP cells is often used to maximize kinome coverage).[17]

  • Competitive Binding: Aliquot the cell lysate and incubate with the test compound ("Compound F") across a range of concentrations (e.g., 0.1 nM to 10 µM) or with a DMSO vehicle control for 1 hour at 4°C.

  • Affinity Capture: Add "kinobeads" to the lysates. These are sepharose beads derivatized with a cocktail of non-selective, immobilized kinase inhibitors that collectively bind a large portion of the human kinome.[17][18] Incubate for 1 hour at 4°C to allow kinases not bound by the test compound to bind to the beads.

  • Enrichment and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using label-free quantitative nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis & Validation:

    • Protein Identification & Quantification: Use a software suite like MaxQuant to identify and quantify the proteins captured in each sample.[18]

    • Dose-Response Curves: For each identified kinase, plot its abundance in the pulldown versus the concentration of the free test compound. The decrease in binding to the beads with increasing compound concentration reflects competitive displacement.

    • Affinity Determination: Fit the dose-response curves to determine the apparent dissociation constant (Kd) for each target kinase.

    • Trustworthiness Check: The experiment should include a known selective inhibitor (e.g., Lapatinib) and a known promiscuous inhibitor (e.g., Staurosporine) as controls to validate the assay's dynamic range and sensitivity. Known targets of these control compounds should be identified with expected affinities.[16]

Section 3: A Unified Strategy for Profiling Novel Compounds

Given the dual potential of the ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile scaffold, a sequential and integrated assessment strategy is paramount. A compound may exhibit potent kinase inhibition and mitochondrial uncoupling, as has been suggested for Tyrphostin AG17, which inhibits cell growth by disrupting mitochondrial function and structure.[19] Failure to test for both activities can lead to misinterpretation of cellular phenotypes.

The following workflow provides a logical, evidence-based path for characterizing any new compound based on this scaffold.

Integrated Cross-Reactivity Profiling Workflow

cluster_primary Primary Target Assessment cluster_off_target Broad Cross-Reactivity Profiling cluster_results Data Integration & Interpretation start New ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile Compound primary_assay Biochemical Assay vs. Intended Target (e.g., Kinase X) start->primary_assay cellular_assay Cellular Target Engagement Assay (e.g., Phospho-Substrate Western Blot) primary_assay->cellular_assay pathway_a Pathway A: Kinase Selectivity cellular_assay->pathway_a pathway_b Pathway B: Mitochondrial Liability kinome_scan Kinome-wide Profiling (e.g., Kinobeads, Large Panel Screen) pathway_a->kinome_scan mito_scan Mitochondrial Function Assay (e.g., Seahorse OCR) pathway_b->mito_scan selective_kinase Result 1: Selective Kinase Inhibitor (No Mito Effect) kinome_scan->selective_kinase promiscuous_kinase Result 2: Promiscuous Kinase Inhibitor (No Mito Effect) kinome_scan->promiscuous_kinase dual_effect Result 4: Dual-Mechanism Compound (Kinase Inhibitor & Uncoupler) kinome_scan->dual_effect uncoupler Result 3: Potent Uncoupler (No Potent Kinase Effect) mito_scan->uncoupler mito_scan->dual_effect

Caption: A logical workflow for comprehensive cross-reactivity profiling.

Conclusion

The ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile scaffold is a powerful chemical starting point, but its inherent potential for dual-mechanism activity demands rigorous and unbiased profiling. Researchers cannot assume a compound's activity is limited to its intended target class. By employing a comprehensive strategy that includes both kinome-wide selectivity analysis and direct measurement of mitochondrial function, scientists can confidently characterize their molecules. This dual-pronged approach is essential for interpreting cellular data correctly, avoiding costly development errors, and ultimately unlocking the true therapeutic potential of this versatile scaffold. The self-validating and quantitative nature of the protocols described herein provides the robust framework necessary to achieve these goals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4439260. PubChem. [Link]

  • Bosc, D., et al. (2017). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Müller, M., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. SpringerLink. [Link]

  • Altabrisa Group (2023). Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group. [Link]

  • AZoLifeSciences (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Patsnap (2024). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • UKM Medical Molecular Biology Institute (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. [Link]

  • Totzke, F., et al. (2012). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives. [Link]

  • Wikipedia. Uncoupler. Wikipedia. [Link]

  • PRIDE, EMBL-EBI (2017). Target Landscape of Clinical Kinase Inhibitors. PRIDE. [Link]

  • CUTM Courseware. Uncouplers of Oxidative Phosphorylation. CUTM. [Link]

  • Chemistry For Everyone (2024). What Are Uncouplers In Biochemistry?. YouTube. [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Labtoo. In silico identification of antibody cross-reactivity. Labtoo. [Link]

  • Levitzki, A. & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry. [Link]

  • Gentry, D., et al. (2023). Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. Cureus. [Link]

  • N'JOY Biochemistry (2022). 4: Inhibitors of Electron Transport Chain & Oxidative Phosphorylation. YouTube. [Link]

  • Sayre, C., et al. (2024). Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Frontiers in Toxicology. [Link]

  • Novogrodsky, A., et al. (1994). Agonistic effects of tyrphostins on human peripheral mononuclear cells. Journal of Immunology. [Link]

  • Muraoka, S., et al. (1988). Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein. Biochimica et Biophysica Acta. [Link]

  • Bilder, D., et al. (1991). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cell Growth & Differentiation. [Link]

  • Szychowski, K. A., et al. (2023). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • van der Meer, K., et al. (1975). On the stoichiometry between uncouplers of oxidative phosphorylation and respiratory chains. The catalytic action of SF 6847 (3,5-di-tert-butyl-4-hydroxy-benzylidenemalononitrile). Biochimica et Biophysica Acta. [Link]

  • Terada, H., et al. (1975). Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile). Biochimica et Biophysica Acta. [Link]

  • Patsnap. Tyrphostin AG-17 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Murphy, M. P. (2008). Use the protonmotive force: mitochondrial uncoupling and reactive oxygen species. Biochemical Society Transactions. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4439260. PubChem. [Link]

  • Wieckowski, M. R., et al. (2021). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Biochemistry (Moscow). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57608144. PubChem. [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology. [Link]

  • James, L. C., et al. (2003). The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein Science. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5044483. PubChem. [Link]

  • Wikipedia. Cross-reactivity. Wikipedia. [Link]

  • BioCrick. CCCP. BioCrick. [Link]

  • Samartsev, V. N. (2020). A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. Biochemistry (Moscow). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (CAS No. 2972-71-6). As a substituted malononitrile derivative, this compound shares structural similarities with potent lachrymators and toxic agents, such as 2-chlorobenzalmalononitrile (CS gas).[1][2] Its proper disposal is not merely a regulatory compliance issue but a critical component of laboratory safety and environmental stewardship. The procedures outlined herein are designed to mitigate risks associated with its reactivity, toxicity, and potential for hazardous decomposition.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is foundational to its safe management. The molecule's key functional groups—the dinitrile moiety and the fluorinated phenyl ring—dictate its hazard profile.

  • Toxicity and Irritancy : The malononitrile group is associated with high toxicity.[3][4] Compounds in this class are often toxic if swallowed, inhaled, or in contact with skin.[5] They are potent irritants to the eyes, skin, and respiratory system.[3][6] The primary hazard lies in the potential for the compound to interfere with cellular respiration, similar to cyanides.[3][7]

  • Hazardous Decomposition and Reactions :

    • Thermal Decomposition : When heated to decomposition, malononitrile derivatives can emit highly toxic fumes, including hydrogen cyanide (HCN), nitrogen oxides (NOx), and, due to the fluorine atom, hydrogen fluoride (HF).[7][8]

    • Hydrolysis : Contact with strong acids or bases can initiate hydrolysis of the nitrile groups.[9][10] This reaction can be exothermic and, under acidic conditions, may lead to the generation of highly toxic hydrogen cyanide gas.

    • Incompatibilities : This compound must be segregated from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions or the release of toxic gases.[11][12]

Summary of Key Hazards
Hazard TypeDescriptionPrimary Risk
Acute Toxicity Toxic if swallowed, inhaled, or absorbed through the skin.[4][5]Systemic poisoning, potential for fatality.
Irritation Causes severe irritation to skin, eyes, and the respiratory tract.[3][6]Chemical burns, long-term tissue damage.
Reactivity May react violently with strong acids, bases, or oxidizing agents.[11]Uncontrolled exothermic reaction, gas generation.
Decomposition Emits toxic fumes (HCN, HF, NOx) upon heating or burning.[7][8]Acute poisoning from inhalation of toxic gases.
Environmental Very toxic to aquatic life with long-lasting effects.[13][4][5]Environmental contamination if released into drains or soil.

Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling this compound in any form, including as a waste product. The goal is to create a complete barrier to exposure.

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile gloves, minimum thickness of 5 mil). For activities with a high risk of splash or for handling bulk quantities, double-gloving is required. Discard contaminated gloves immediately and wash hands thoroughly.[5]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[14] When handling powders outside of a certified chemical fume hood or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.

  • Respiratory Protection : All handling of the solid compound that may generate dust, or solutions that may create aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not available for a specific task, consult your institution's Environmental Health and Safety (EHS) office for a mandatory respirator fit test and approved cartridge type (e.g., a P100 particulate filter combined with an organic vapor cartridge).

  • Body Protection : Wear a flame-retardant lab coat, fully buttoned. Ensure clothing completely covers all skin. For spill cleanup, a chemically resistant apron or coveralls may be necessary.

Waste Segregation and Containment: A Zero-Tolerance Approach

Proper segregation is the most critical step in preventing hazardous reactions within waste streams. ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile waste must be managed as a distinct, hazardous chemical waste stream.

Waste Segregation and Disposal Pathway

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_categorization Waste Categorization cluster_containment Containment Protocol cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated: ((3-Fluorophenyl)methylene) methane-1,1-dicarbonitrile B Is it a pure/unused chemical OR contaminated labware (PPE, paper, etc.)? A->B C Pure/Unused Chemical (Bulk or Residual) B->C Pure D Contaminated Solid Waste (Gloves, Weigh Boats, Wipes, etc.) B->D Contaminated E Place in a dedicated, leak-proof, and compatible waste container. (e.g., HDPE or glass) C->E D->E F Is the container properly labeled? 'Hazardous Waste' Chemical Name (No Abbreviations) Associated Hazards (Toxic, Irritant) E->F G Affix completed Hazardous Waste Tag. F->G Yes H Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. G->H I Check for Incompatibles! Segregate from: - Strong Acids - Strong Bases - Oxidizing Agents H->I J Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. I->J Segregation Confirmed

Sources

Navigating the Synthesis and Handling of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Analysis: A Tale of Two Functional Groups

The primary safety considerations for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile stem from its two key structural motifs: the fluorinated phenyl ring and the malononitrile group.

  • Fluorinated Aromatic Compounds: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1] While many fluorinated compounds are stable, some can be toxic or environmentally persistent.[1] Furthermore, reactions involving fluorinated reagents can be highly energetic and require careful control.[3] In the event of a fire, fluorinated organic compounds can produce hazardous decomposition products, including hydrogen fluoride (HF), which is highly corrosive and toxic.

  • Dinitriles and the Specter of Cyanide: The malononitrile group contains two nitrile (-C≡N) functionalities. While organic nitriles do not readily release free cyanide ions, some, particularly cyanohydrins, can be toxic.[4] Of greater concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids or is involved in a fire.[5] Exposure to even small amounts of HCN can be fatal.[5]

Given these potential hazards, all work with ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile must be conducted with the assumption that it is a hazardous substance.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the compound or solvents, as well as potential off-gassing. A face shield offers an additional layer of protection for the entire face.[6]
Hand Protection Double gloving with nitrile gloves. Consider a heavier, chemical-resistant outer glove for transfers of larger quantities.Nitrile gloves offer good resistance to a range of chemicals.[7][8] Double gloving provides an extra barrier in case of a tear or permeation of the outer glove.[6][9]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.A flame-resistant lab coat is essential due to the flammability of many organic solvents used in synthesis and purification. Long pants and closed-toe shoes protect the skin from potential spills.[6][9]
Respiratory Protection To be determined by a risk assessment, but readily available.While routine handling in a certified chemical fume hood should not require respiratory protection, a respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations, such as a large spill.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential to minimize the risk of exposure and accidents.

A. Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All work with ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood.[1][9][10] This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

B. Procedural Workflow for Handling ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

The following diagram outlines the standard workflow for handling the compound, from preparation to waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials VerifyHood Verify fume hood certification and function Prep->VerifyHood Weigh Weigh compound in fume hood VerifyHood->Weigh Transfer Transfer to reaction vessel Weigh->Transfer Reaction Perform reaction under inert atmosphere Transfer->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Segregate Segregate and label waste Decontaminate->Segregate Dispose Dispose of waste according to institutional guidelines Segregate->Dispose

Caption: Standard workflow for handling ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

C. Storage Requirements
  • Store ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area.[1]

  • Crucially, it must be stored separately from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[1][10]

IV. Emergency Procedures: Preparing for the Unexpected

Rapid and correct response to an emergency can significantly mitigate harm.

A. Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][9][11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[9][10] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
B. Spill Response

The appropriate response to a spill depends on its size and location.

G Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large Cleanup Contain and clean up with appropriate absorbent material SmallSpill->Cleanup Evacuate Evacuate the Area LargeSpill->Evacuate Alert Alert Emergency Personnel Evacuate->Alert Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of cleanup materials as hazardous waste Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

For spills inside a fume hood, ensure all contaminated surfaces are first cleaned with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[11] All cleanup materials must be disposed of as hazardous waste.[5] For large spills, evacuate the area immediately and contact your institution's emergency response team.[1][5][11]

V. Disposal Plan: Responsible Waste Management

All waste containing ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, including contaminated labware and cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste management company.[12]

By adhering to these guidelines, researchers can safely handle ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, minimizing risks to themselves and their colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

  • Cyanides SOP Template. Boston University Environmental Health & Safety. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE. [Link]

  • Are Nitrile Gloves Chemical Resistant? WorkSafe GEAR Australia. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. European Industrial Gases Association. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. PubChem. [Link]

  • Cyanide. Wikipedia. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • SikaBond® PVA+. Sika Ireland. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.